Sitravatinib

Catalog No.
S543264
CAS No.
1123837-84-2
M.F
C33H29F2N5O4S
M. Wt
629.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sitravatinib

CAS Number

1123837-84-2

Product Name

Sitravatinib

IUPAC Name

1-N'-[3-fluoro-4-[2-[5-[(2-methoxyethylamino)methyl]-2-pyridinyl]thieno[3,2-b]pyridin-7-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide

Molecular Formula

C33H29F2N5O4S

Molecular Weight

629.7 g/mol

InChI

InChI=1S/C33H29F2N5O4S/c1-43-15-14-36-18-20-2-8-25(38-19-20)29-17-26-30(45-29)28(10-13-37-26)44-27-9-7-23(16-24(27)35)40-32(42)33(11-12-33)31(41)39-22-5-3-21(34)4-6-22/h2-10,13,16-17,19,36H,11-12,14-15,18H2,1H3,(H,39,41)(H,40,42)

InChI Key

WLAVZAAODLTUSW-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

MGCD516; MGCD-516; MGCD 516; MG516; MG 516; MG-516; Sitravatinib; CAS#1123837-84-2.

Canonical SMILES

COCCNCC1=CN=C(C=C1)C2=CC3=NC=CC(=C3S2)OC4=C(C=C(C=C4)NC(=O)C5(CC5)C(=O)NC6=CC=C(C=C6)F)F

The exact mass of the compound Sitravatinib is 629.1908 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Anilides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Sitravatinib MGCD516 mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Primary Kinase Targets and Potency

Receptor Tyrosine Kinase (RTK) Target Biochemical IC₅₀ (nmol/L)
Axl 1.5 [1]
VEGFR1 (FLT1) 6 [1]
VEGFR2 (KDR) 5 [1]
VEGFR3 (FLT4) 2 [1]
MER 2 [1]
KIT 6 [1]
DDR2 0.5 [1]
MET 20 [1]
PDGFRα 30 [1]
RET 44 [1]

Sitravatinib also demonstrates activity against members of the Ephrin (Eph) receptor family (such as EphA3) and the Trk family [2].

Mechanism of Action and Functional Consequences

This compound exerts its anti-tumor effects through multiple interconnected mechanisms, as illustrated in the signaling pathway below.

G cluster_targets This compound Kinase Targets cluster_effects Functional Anti-Tumor Effects This compound This compound TAM TAM Family (TYRO3, AXL, MERTK) This compound->TAM Split Split Kinase Family (VEGFR, PDGFR, KIT) This compound->Split MET MET This compound->MET RET RET This compound->RET Eph Ephrin Family (EPHA3, etc.) This compound->Eph AntiProliferation Inhibition of Tumor Cell Proliferation & Survival TAM->AntiProliferation AntiAngiogenesis Inhibition of Angiogenesis TAM->AntiAngiogenesis AntiResistance Reversal of Drug Resistance TAM->AntiResistance Immunomodulation Alteration of Tumor Microenvironment TAM->Immunomodulation Split->AntiProliferation Split->AntiAngiogenesis Split->AntiResistance Split->Immunomodulation MET->AntiProliferation MET->AntiAngiogenesis MET->AntiResistance MET->Immunomodulation RET->AntiProliferation RET->AntiAngiogenesis RET->AntiResistance RET->Immunomodulation Eph->AntiProliferation Eph->AntiAngiogenesis Eph->AntiResistance Eph->Immunomodulation

This compound inhibits multiple RTKs, leading to diverse anti-tumor effects.

Overcoming Multidrug Resistance

A significant facet of this compound's mechanism is its ability to counteract multidrug resistance (MDR) mediated by the ATP-binding cassette (ABC) transporter ABCG2 [3]. Cancer cells overexpressing this transporter efflux chemotherapeutic agents, reducing intracellular drug accumulation. This compound binds to ABCG2, inhibits its ATPase activity, and blocks the efflux function, thereby restoring the intracellular concentration and efficacy of anticancer drugs [3].

Efficacy in Preclinical Resistant Models

This compound demonstrates enhanced efficacy in preclinical models with resistance to other antiangiogenic TKIs (like sunitinib and axitinib). Transcriptomic analyses reveal that resistance to these agents often leads to the upregulation of multiple this compound targets (e.g., MET, AXL, Eph family members). This broad-spectrum activity allows this compound to effectively inhibit tumors that have developed complex, compensatory signaling pathways, showing superior activity in suppressing both primary tumor growth and metastasis in these resistant models [4].

Key Experimental Evidence & Protocols

The following diagram outlines a general workflow for key cell-based experiments used to validate this compound's mechanism of action.

G cluster_assays Core Assays cluster_methods Key Methodological Details Start In Vitro Experimental Workflow A1 Cell Viability Assay (MTT or CCK-8) Start->A1 A2 Western Blot Analysis Start->A2 A3 [³H]-Mitoxantrone Efflux Assay Start->A3 M1 Cell Lines: Drug-sensitive and ABCG2-overexpressing variants (e.g., NCI-H460, NCI-H460/MX20) A1->M1 M2 Concentrations: this compound typically at 3 µM for resistance reversal studies A2->M2 M3 Incubation Time: 72 hours for viability assays A3->M3

General workflow for key cell-based experiments validating this compound's mechanism.

Detailed Experimental Methodologies
  • Cell Viability (MTT) Assay [3] [1]

    • Purpose: To determine the cytotoxic efficacy of chemotherapeutic agents and the ability of this compound to reverse ABCG2-mediated resistance.
    • Procedure: Cells are seeded in 96-well plates and treated with varying concentrations of anticancer drugs (e.g., mitoxantrone, topotecan, SN-38) with or without this compound (e.g., 3 µM). After 72 hours, MTT reagent is added. The formazan crystals formed by viable cells are dissolved, and the optical density is measured at a specific wavelength (e.g., 450 nm for CCK-8) to determine cell viability.
  • Western Blot Analysis [1]

    • Purpose: To assess the inhibition of phosphorylation of driver RTKs and downstream signaling pathways.
    • Procedure: Sarcoma or other cancer cell lines are treated with increasing concentrations of this compound (e.g., 60-500 nM) for a specified time. Cells are lysed, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against phosphorylated and total forms of proteins (e.g., p-MET, p-IGF1-R, p-PDGFRβ, p-AKT, total AKT).
  • Tritium-Labeled Mitoxantrone Efflux Assay [3]

    • Purpose: To directly evaluate the efflux function of ABCG2.
    • Procedure: ABCG2-overexpressing cells are incubated with [³H]-mitoxantrone in the presence or absence of this compound (3 µM) or a reference inhibitor (Ko143). The intracellular accumulation of the radiolabeled substrate is measured using a liquid scintillation counter. Increased accumulation in the presence of the inhibitor confirms efflux blockade.
  • ATPase Assay [3]

    • Purpose: To determine if this compound affects the energy-dependent function of ABCG2.
    • Procedure: Membranes from ABCG2-overexpressing cells are incubated with this compound at varying concentrations. The vanadate-sensitive ATPase activity of ABCG2 is measured, typically by quantifying inorganic phosphate release. Concentration-dependent inhibition of ATPase activity indicates that this compound interferes with the energy source required for drug efflux.

References

Targeted Receptors and Their Significance

Author: Smolecule Technical Support Team. Date: February 2026

Receptor Family Specific Targets Primary Roles in Cancer IC50 Values (nM) [1]
TAM Family TYRO3, AXL, MERTK Immune suppression, phagocytosis, therapy resistance [2]. AXL: 1.5; Mer: 2
Split Kinase Family VEGFR1/2/3, PDGFRα/β, KIT Angiogenesis, tumor cell proliferation, stromal support [3] [4]. VEGFR1: 6; VEGFR2: 5; VEGFR3: 2
Other RTKs MET, RET, TRK(A,B,C), DDR1/2, EPHA3 Tumor growth, invasion, survival in specific genetic alterations [5] [6]. RET: N/A; MET: N/A; DDR1: 29; DDR2: 0.5; TrkA: 5; TrkB: 9; EphA3: 1

Mechanism of Action and Biological Rationale

Sitravatinib's design allows it to simultaneously inhibit multiple closely related oncogenic pathways. Its mechanism extends beyond direct anti-tumor activity to include modulation of the tumor microenvironment.

Dual Antitumor Strategy

This compound employs a two-pronged attack against tumors:

  • Direct Antitumor Effects: By inhibiting drivers like RET, MET, and KIT, this compound blocks proliferation and survival signals in tumor cells [1] [6]
  • Anti-angiogenic Effects: Potent inhibition of VEGFR2 and PDGFR pathways disrupts tumor blood supply [4]
Immunomodulation and Overcoming Checkpoint Inhibitor Resistance

A key rationale for combining this compound with immunotherapies is its ability to counter immunosuppressive mechanisms in the tumor microenvironment [2]:

  • Reversal of Myeloid Suppression: Inhibiting TAM receptors (AXL, MERTK) reduces immunosuppressive macrophages and myeloid-derived suppressor cells
  • Promotion of Inflammatory Environment: Treatment increases CD4+ and CD8+ T cell infiltration while shifting macrophages toward immunostimulatory phenotypes

The following diagram illustrates how this compound targeting leads to these combined effects.

G cluster_0 Targets cluster_1 Mechanisms cluster_2 Outcomes This compound This compound RTK_Inhibition Inhibition of Multiple RTKs This compound->RTK_Inhibition TAM TAM Receptors (AXL, MERTK) RTK_Inhibition->TAM SplitFamily Split Kinase Family (VEGFR, PDGFR) RTK_Inhibition->SplitFamily OtherRTKs Other RTKs (MET, RET, DDR) RTK_Inhibition->OtherRTKs ImmuneEffect Immunomodulation TAM->ImmuneEffect Blocks Angiogenesis Inhibition of Angiogenesis SplitFamily->Angiogenesis Inhibits DirectEffect Direct Antitumor Effects OtherRTKs->DirectEffect Inhibits TumorCellDeath Tumor Cell Death DirectEffect->TumorCellDeath ReducedVessels Reduced Tumor Vasculature Angiogenesis->ReducedVessels TcellActivation T-cell Activation & Infiltration ImmuneEffect->TcellActivation MyeloidSuppression Reduced Myeloid Suppression ImmuneEffect->MyeloidSuppression

Figure 1: this compound's multi-target inhibition leads to combined antitumor effects through direct action, anti-angiogenesis, and immunomodulation.

Key Experimental Evidence and Clinical Translation

In Vitro Methodologies
  • Cell Viability/Proliferation Assays: Treated cancer cell lines (e.g., sarcoma lines DDLS, LS141) with this compound (62.5-2000 nM range) for 72 hours, measuring viability with assays like CCK-8 [1]
  • Biochemical Kinase Inhibition: Used purified kinase domains to determine half-maximal inhibitory concentration (IC50) values across its target spectrum [1]
  • Macrophage Polarization Studies: Treated primary bone marrow-derived macrophages with this compound in presence of immunosuppressive cytokines, assessing polarization markers (Arg1, Ym-1, Fizz1) via methods like qPCR [2]
In Vivo Methodologies
  • Xenograft Models: Evaluated this compound (typically 15-20 mg/kg orally) in immunocompromised mice bearing human tumor xenografts to assess direct antitumor activity [1]
  • Syngeneic Models: Tested in immunocompetent mice with models like KLN205 to study effects on tumor microenvironment and combination with anti-PD-1 therapy [2]
  • Immune Cell Profiling: Used flow cytometry and gene expression analysis (NanoString) on treated tumors to quantify changes in immune cell populations [2]
Clinical Trial Evidence
  • Phase 1b in RCC: Showed 25.9% objective response rate in angiogenesis inhibitor-refractory clear cell RCC with median progression-free survival of 9.5 months [3] [4]
  • Combination with Immunotherapy: Phase 2 trials (e.g., SNAPI trial) investigated this compound + nivolumab in metastatic RCC post-immunotherapy progression, demonstrating manageable safety and modest clinical benefit [7]

This compound represents a rationally designed therapeutic agent targeting multiple synergistic oncogenic pathways. Its unique ability to simultaneously inhibit angiogenic drivers and modulate the immunosuppressive tumor microenvironment provides a strong rationale for its combination with immune checkpoint inhibitors.

References

sitravatinib TAM tyrosine kinase inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Target Profile and Mechanism of Action

Sitravatinib potently inhibits a closely related spectrum of RTKs implicated in oncogenesis and immune modulation. The table below summarizes its key biochemical targets and their therapeutic implications.

Target Biochemical IC₅₀ (nmol/L) Primary Therapeutic Rationale
AXL 1.5 [1] Role in EMT, metastasis, and resistance to therapy [2] [3]
VEGFR2 5 [1] Inhibition of tumor angiogenesis [4]
MERTK 2 [1] Modulation of TAM receptors on macrophages in TME [5] [6]
VEGFR1/VEGFR3 6 / 2 [1] Inhibition of tumor angiogenesis and lymphangiogenesis
KIT 6 [1] Target in GIST and other solid tumors
MET 20 [1] Involved in resistance to antiangiogenic therapy [2] [7]
PDGFRα 30 [1] Target in sarcomas and stromal interactions [1] [8]
RET 44 [1] Target in RET-altered cancers
Eph Family Not fully quantified Contributes to broad-spectrum activity; roles in metastasis [3]

This compound's mechanism is twofold. Firstly, it exerts direct anti-tumor effects by blocking oncogenic drivers and anti-angiogenic effects by inhibiting VEGFRs [4]. Secondly, it provides immunomodulatory effects by targeting TAM receptors and VEGFR, which shifts macrophage phenotypes toward immunostimulatory states and reduces immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) and regulatory T cells in the TME [5] [7] [6]. This reverses ICI resistance and enhances antitumor immunity [5] [6].

The following diagram illustrates the multi-targeted mechanism of this compound and its impact on the tumor microenvironment:

G cluster_tumor Direct Anti-Tumor & Anti-Angiogenic Effects cluster_immune Immunomodulatory Effects This compound This compound RTKs Oncogenic RTKs (AXL, MET, KIT, RET) This compound->RTKs Angio Angiogenesis Drivers (VEGFR2, PDGFR) This compound->Angio TAM TAM Receptors (TYRO3, AXL, MERTK) This compound->TAM Myeloid Immunosuppressive Myeloid Cells This compound->Myeloid Tcells T-cell Exhaustion This compound->Tcells Prolif Tumor Cell Proliferation RTKs->Prolif Inhibits VEGF Tumor Angiogenesis Angio->VEGF Inhibits M2 M2-like Macrophage Polarization TAM->M2 Inhibits Suppress Immunosuppressive Tumor Microenvironment Myeloid->Suppress Reduces Revival T-cell Revival & Enhanced Anti-Tumor Immunity Tcells->Revival Reverses

This compound's dual mechanism targeting oncogenic signaling and immune suppression.

Preclinical and Clinical Evidence Summary

This compound has been evaluated across various cancer types, both as a monotherapy and in combination with other agents. Key quantitative findings are summarized below.

Cancer Type / Context Study Phase Key Efficacy Findings Citation
Clear Cell RCC (anti-angiogenesis refractory) Phase 1b ORR: 25.9% (P=0.015); Median PFS: 9.5 months; Median OS: 30.0 months [2]
Soft Tissue Sarcoma (preclinical) In vitro & In vivo Superior anti-proliferative and tumor growth suppression vs. imatinib & crizotinib; IC₅₀: 250-750 nmol/L in sensitive lines [1]
Advanced Solid Tumors (dose-finding) Phase 1/1b MTD: 150 mg; Recommended Dose: 120 mg; Most common TRAEs: diarrhea, fatigue, hypertension, nausea [4]
Advanced HCC & GC/GEJC (with tislelizumab) Phase Ib/II ORR: 11.5%-25% across cohorts; Grade ≥3 TRAEs: ~50% with combination [5]
Post-ICI RCC (with nivolumab) Phase II (terminated early) ORR: 15.4% (overall), 25% in pts without prior cabozantinib/lenvatinib; DCR at 24 weeks: 35.7% [7]
1L Advanced ccRCC (with nivolumab/ipilimumab) Phase I ORR: 45.5%; DCR: 86.4%; Median PFS: 14.5 months [6]

Key Experimental Models and Protocols

To guide preclinical research, here are methodologies from key studies on this compound.

  • In Vitro Anti-Proliferation and Signaling Inhibition [1]

    • Cell Lines: Models include malignant peripheral nerve sheath tumor (MPNST), liposarcoma (DDLS, LS141), Ewing sarcoma (A673), and osteosarcoma (Saos2).
    • Proliferation Assay: Treat cells with increasing concentrations of this compound for 72-96 hours. Measure cell viability using MTT or similar assays. Calculate IC₅₀ values from dose-response curves.
    • Signaling Inhibition (Western Blot): Serum-starve cells, then treat with this compound (e.g., 60-500 nM) for 2-24 hours. Analyze cell lysates for phosphorylated and total levels of key RTKs (c-Met, IGF1-R, PDGFRβ) and downstream effectors (p-AKT, p-ERK).
  • In Vivo Efficacy in Xenograft Models [1] [3]

    • Model Establishment: Subcutaneously implant human or mouse sarcoma cells (e.g., MPNST, S114) into immunodeficient or immunocompetent mice, respectively.
    • Dosing Protocol: Once tumors are palpable (e.g., 100-150 mm³), randomize mice into groups. Administer this compound (e.g., 20 mg/kg) or vehicle control via oral gavage daily.
    • Endpoint Analysis: Monitor tumor volume and body weight regularly. At study endpoint, harvest tumors for immunohistochemical (IHC) analysis of proliferation (Ki-67), apoptosis (TUNEL), and phospho-protein levels.
  • Mechanism of Action in Tumor Microenvironment [6]

    • Single-Cell RNA Sequencing (scRNA-seq): Collect paired tumor biopsies from patients pre-treatment and on-treatment with this compound-based therapy. Process samples for scRNA-seq using standard platforms (e.g., 10x Genomics).
    • Bioinformatic Analysis: Use Seurat or similar packages for quality control, data integration, and clustering. Identify major cell populations (T cells, myeloid cells, tumor cells, fibroblasts). Perform differential gene expression and pathway analysis to identify this compound-induced changes in gene signatures (e.g., EMT, hypoxia, T-cell exhaustion).
  • Overcoming Multidrug Resistance (MDR) [9]

    • ABCG2 Transporter Inhibition Assay: Use ABCG2-overexpressing cell lines (e.g., NCI-H460/MX20, S1-M1-80) and corresponding parental lines.
    • Drug Accumulation Assay: Incubate cells with a fluorescent ABCG2 substrate (e.g., mitoxantrone) with or without this compound (e.g., 3 µM). Measure intracellular drug accumulation via flow cytometry.
    • ATPase Assay: Treat ABCG2-enriched membrane vesicles with increasing this compound concentrations. Measure vanadate-sensitive ATPase activity to determine if this compound inhibits the transporter's energy function.

Research Implications and Future Directions

Research indicates that this compound's efficacy may be influenced by prior therapies, particularly in renal cell carcinoma, where patients previously treated with cabozantinib or lenvatinib showed minimal response to subsequent this compound, suggesting overlapping target profiles and cross-resistance [7]. This highlights the need for strategic sequencing of tyrosine kinase inhibitors.

A promising application is its combination with immunotherapy. This compound can remodel the tumor microenvironment by reducing immunosuppressive myeloid cells and reversing T-cell exhaustion, potentially re-sensitizing tumors to immune checkpoint blockade [5] [6]. However, triplet therapy with nivolumab and ipilimumab requires careful management of immune-related adverse events, with dose optimization (e.g., reduced ipilimumab) being crucial for tolerability [6].

Furthermore, the phenomenon of collateral sensitivity presents a novel strategy. Soft tissue sarcoma cells resistant to multi-targeted TKIs like pazopanib can develop increased sensitivity to other targeted drugs, such as FGFR inhibitors [8]. This suggests potential for adaptive therapy approaches that exploit these vulnerabilities to overcome or delay resistance.

References

Sitravatinib's Mechanism and Target Signaling Pathways

Author: Smolecule Technical Support Team. Date: February 2026

Sitravatinib inhibits a spectrum of tyrosine kinases, with its activity against TAM receptors being particularly significant for its anti-tumor and immunomodulatory effects.

The following diagram illustrates the key signaling pathways driven by TAM receptors and how this compound inhibits them to exert anti-tumor effects.

G cluster_pathways Activated Downstream Pathways cluster_effects Pro-Tumor Cellular Effects Ligands Ligands TAM_Receptors TAM_Receptors Ligands->TAM_Receptors Binds & Activates DownstreamPathways DownstreamPathways TAM_Receptors->DownstreamPathways Phosphorylation This compound This compound This compound->TAM_Receptors Inhibits CellularEffects CellularEffects DownstreamPathways->CellularEffects PI3K_Akt PI3K/Akt MAPK_ERK MAPK/ERK JAK_STAT JAK/STAT NFκB NF-κB Survival Cell Survival & Proliferation Invasion Invasion & Metastasis TherapyResistance Therapy Resistance Immunosuppression Immunosuppressive Tumor Microenvironment

TAM receptors are activated by ligands like Gas6 and Protein S [1] [2]. This activation triggers downstream signaling cascades, including PI3K/Akt and MAPK/ERK, which promote cancer cell survival, proliferation, and resistance to therapy [3] [1] [4]. In the tumor microenvironment, TAM receptor signaling on macrophages drives polarization towards an immunosuppressive M2-like phenotype and enhances efferocytosis (the clearance of apoptotic cells), which further suppresses anti-tumor immunity and promotes tumor growth [5] [2].

This compound blocks these pro-tumorigenic processes by directly inhibiting TAM receptor kinase activity [6] [7]. Furthermore, by targeting VEGFR2, it also exerts an anti-angiogenic effect [7].

Experimental Protocols for Key Assays

To evaluate the biological effects of this compound in a research setting, several standard in vitro and in vivo assays can be employed. The methodologies below are adapted from the search results.

Cell Viability and Proliferation Assays
  • Purpose: To determine the cytotoxic effects of this compound and its ability to restore sensitivity to chemotherapeutic agents.
  • MTT Assay Protocol: Seed cells (e.g., NCI-H460, S1-M1-80) evenly in a plate. The next day, treat with this compound (e.g., 3 µM) alone or in combination with chemotherapeutic drugs (e.g., mitoxantrone, topotecan, SN-38) for a specified period. Add MTT reagent and incubate for 2-4 hours. Dissolve the resulting formazan crystals with DMSO and measure the absorbance at 570 nm. Calculate cell viability relative to vehicle-treated controls [8].
  • CellTiter-Glo 2.0 Assay: Seed cells (e.g., leukemia cell lines, BaF3 cells) in a 96-well plate and treat with a concentration gradient of this compound for 48-72 hours. Add an equal volume of CellTiter-Glo reagent to lyse cells and generate a luminescent signal proportional to the amount of ATP present, which indicates metabolically active cells. Use a luminometer to read the signal and generate dose-response curves to calculate IC₅₀ values [3].
Analysis of Apoptosis and Cell Cycle
  • Purpose: To investigate if growth inhibition by this compound is due to the induction of programmed cell death or cell cycle arrest.
  • Annexin V/Propidium Iodide (PI) Staining: Treat cells (e.g., MV4-11, MOLM13) with this compound for 24-48 hours. Harvest cells, wash with PBS, and resuspend in a binding buffer. Stain with Annexin V and PI according to the kit manufacturer's instructions. Analyze stained cells using flow cytometry within 1 hour. Annexin V-positive/PI-negative cells indicate early apoptosis, while Annexin V/PI-double positive cells indicate late apoptosis/necrosis [3].
  • Cell Cycle Analysis by PI Staining: Treat cells with this compound for 24 hours. Harvest and fix cells in 70% ethanol overnight at -20°C. The next day, wash cells with PBS and treat with RNase A. Stain cellular DNA with PI and analyze by flow cytometry. Use software to determine the distribution of cells in G0/G1, S, and G2/M phases based on DNA content [3].
Western Blot Analysis
  • Purpose: To confirm target engagement and study the effect of this compound on downstream signaling pathways.
  • Protocol: Treat cells with this compound at desired concentrations and time points. Lyse cells in Laemmli sample buffer or RIPA buffer. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block the membrane with 5% BSA or commercial blocking buffer. Incubate with primary antibodies (e.g., anti-phospho-FLT3, anti-phospho-AXL, anti-phospho-Akt, anti-phospho-ERK, anti-cleaved caspase-3) overnight at 4°C. After washing, incubate with an HRP-conjugated secondary antibody. Detect bands using an ECL substrate and imaging system. Re-probe the membrane with antibodies against total proteins (e.g., total Akt, ERK) or loading controls (e.g., GAPDH, Actin) to verify equal loading [3] [6].
In Vivo Efficacy Studies
  • Purpose: To evaluate the anti-tumor activity of this compound in animal models.
  • Xenograft Mouse Model Protocol: Subcutaneously inject immunocompromised mice (e.g., nude or NSG mice) with cancer cells (e.g., MOLM13, patient-derived xenograft cells). When tumors reach a measurable size (e.g., ~100-150 mm³), randomize mice into treatment groups. Administer this compound (dissolved in a vehicle of 5% DMSO, 30% PEG300, 10% Tween 80, and 55% sterile water) orally at a predetermined dose (e.g., in the range of 20-40 mg/kg) daily. Monitor tumor volume and body weight regularly. At the end of the experiment, harvest tumors for further analysis (e.g., Western blot, immunohistochemistry) [3].

Clinical Pharmacology and Development

This compound has been evaluated in clinical trials, primarily in solid tumors, providing insight into its human pharmacokinetics and safety.

Parameter Clinical Data
Recommended Phase 2 Dose 120 mg orally, once daily [5] [7]
Maximum Tolerated Dose 150 mg daily [7]
Terminal Elimination Half-life (t₁/₂) 42.1 - 51.5 hours [7]
Common TRAEs (Any Grade) Diarrhea, Fatigue, Hypertension, Nausea [7]
Common Grade ≥3 TRAEs Occurred in 53.4% of patients; hypertension was a notable event [7]
Key Combination in Trials Tislelizumab (anti-PD-1 antibody) [5]

Clinical trials have shown that this compound combined with the immune checkpoint inhibitor tislelizumab (anti-PD-1) is tolerable and demonstrates clinical activity, including in patients with non-small cell lung cancer (NSCLC) who were resistant to prior PD-(L)1 therapy [5].

References

sitravatinib VEGFR2 KIT MET signaling pathways

Author: Smolecule Technical Support Team. Date: February 2026

Targets and Quantitative Binding Profile

Sitravatinib (also known as MGCD516) is a broad-spectrum tyrosine kinase inhibitor. Its targets can be grouped into several families [1] [2]:

  • Split kinase family RTKs: VEGFR2 (KDR), PDGFRα/β, and KIT.
  • TAM family RTKs: AXL, MERTK, and TYRO3.
  • Other RTKs: MET, and RET.

The table below summarizes its inhibitory activity (IC50) against primary targets [2].

Target IC50 (nM) Target Family/Function
VEGFR2 5 nM Split kinase family; Angiogenesis
KIT 6 nM Split kinase family; Cell proliferation
MET 29 nM MET family; Invasive growth
AXL 1.5 nM TAM family; Immune modulation, proliferation
MERTK 2 nM TAM family; Immune modulation, phagocytosis
DDR2 0.5 nM Discoidin domain receptor; Collagen binding
VEGFR1 6 nM Split kinase family; Angiogenesis
RET Not specified in data RET family; Cell growth & differentiation

Experimental Protocols for Mechanism Study

Researchers can use the following established methodologies to investigate this compound's effects on its targets and cellular functions.

Cell Viability Assay (MTT Assay)

This protocol assesses the ability of this compound to reverse multidrug resistance (MDR) by inhibiting the ABCG2 efflux transporter [3].

  • Cell Seeding: Harvest and seed ABCG2-overexpressing cells (e.g., NCI-H460/MX20) and corresponding parental cells evenly into 96-well plates.
  • Drug Treatment: The next day, treat cells with varying concentrations of chemotherapeutic agents (ABCG2 substrates like mitoxantrone or topotecan) alone or in combination with a fixed concentration of this compound (e.g., 3 µM).
  • Incubation and Development: Incubate for 72 hours. Replace media with fresh media containing MTT reagent (0.4-0.5 mg/mL) and incubate for 2-4 hours.
  • Solubilization and Measurement: Aspirate the medium, dissolve the formed formazan crystals in DMSO, and measure the absorbance at a wavelength of 570 nm.
  • Data Analysis: Calculate cell viability as a percentage of the control group and plot dose-response curves to demonstrate this compound's chemosensitization effect.
Tritium-Labeled Drug Accumulation Assay

This functional assay directly measures this compound's impact on the efflux activity of ABCG2 [3].

  • Cell Preparation: Culture and harvest ABCG2-overexpressing and parental cells.
  • Treatment and Loading: Pre-incubate cells with or without this compound (3 µM) or a reference ABCG2 inhibitor (e.g., Ko143) for a set period. Then, load the cells with a tritium-labeled ABCG2 substrate (e.g., [³H]-mitoxantrone).
  • Efflux Stop and Measurement: After incubation, stop the efflux process by placing the tubes on ice and washing the cells with ice-cold PBS. Lyse the cells and transfer the lysate to a scintillation cocktail.
  • Scintillation Counting: Measure the radioactivity (counts per minute) using a liquid scintillation counter. The intracellular concentration of the substrate is proportional to the radioactivity.
  • Data Analysis: Compare the intracellular accumulation of the substrate in different treatment groups. A significant increase in accumulation in the this compound-treated ABCG2-overexpressing cells indicates effective inhibition of the efflux pump.
HTRF-Based Phospho-VEGFR2 (Tyr1175) Detection

Homogeneous Time-Resolved Fluorescence (HTRF) assays offer a no-wash, plate-based method to quantify this compound's inhibition of VEGFR2 phosphorylation [4].

  • Cell Culture and Stimulation: Plate susceptible cells (e.g., HUVECs) in a 96-well plate. After overnight incubation, stimulate the cells with human VEGF in the presence or absence of this compound for a short duration (e.g., 3 minutes).
  • Cell Lysis: Remove the stimulation medium and add a provided lysis buffer to the cells. Perform lysis by gently shaking the plate for 30 minutes.
  • Detection: Transfer 16 µL of the cell lysate to a 384-well low-volume detection plate. Add 4 µL of the HTRF detection reagents, which include an antibody against phospho-Tyr1175 labeled with a donor fluorophore and an antibody against VEGFR2 (phosphorylation-independent) labeled with an acceptor.
  • Signal Measurement and Analysis: Measure the HTRF signal. The signal intensity is directly proportional to the amount of phosphorylated VEGFR2. Calculate the percentage inhibition of phosphorylation by this compound relative to vehicle-treated controls.

Signaling Pathways and Clinical Translation

This compound's design aims to simultaneously inhibit multiple dysregulated pathways in cancer. The following diagram illustrates its core mechanism of action and downstream signaling consequences.

This multi-targeted mechanism underpins its evaluation in clinical trials, particularly in overcoming resistance to prior therapies. The table below summarizes key efficacy data from select studies.

Clinical Context / Study Patient Population Key Efficacy Findings

| Phase 1b (NCT02219711) [1] | Anti-angiogenesis-refractory clear cell RCC (n=38) | ORR: 25.9% Median PFS: 9.5 months Median OS: 30.0 months | | SNAPI Trial (NCT04904302) [5] [6] | mccRCC post-immune checkpoint inhibitor (Cohorts A+B, n=8) | ORR: 25% DCR (24-week): 62.5% Median PFS: 5.5 months (All cohorts) | | SNAPI Trial (NCT04904302) [5] [6] | mccRCC post-ICI & post-cabozantinib/lenvatinib (Cohort C, n=6) | ORR: 0% DCR (24-week): 0% |

Future Development Considerations

Based on clinical trial data, the future development of this compound appears to be narrowing. The SNAPI trial was terminated early due to the discontinuation of this compound's development [5] [6]. Evidence suggests that its clinical activity is likely driven by its anti-angiogenic properties through VEGFR2 and other RTKs, rather than a profound reversal of ICI resistance in the tumor microenvironment [6]. Consequently, there is limited enthusiasm for further development given the availability of similar agents (like cabozantinib and lenvatinib) and the introduction of new therapeutics like belzutifan in the post-ICI setting [5] [6].

References

Sitravatinib's Target Profile & Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Sitravatinib is an oral, small-molecule multi-kinase inhibitor. Its primary targets can be grouped into several families of receptor tyrosine kinases (RTKs) implicated in oncogenesis, immune regulation, and resistance pathways [1] [2] [3].

Table 1: Primary Tyrosine Kinase Targets of this compound

Target Family Specific Targets Rationale for Inhibition in Cancer
TAM Family TYRO3, AXL, MERTK Associated with immune suppression and resistance to anti-angiogenic therapy and immunotherapy [1] [2].
Split Family VEGFR2 (KDR), PDGFR, KIT VEGFR2 inhibition targets tumor angiogenesis. PDGFR and KIT are involved in tumor growth and progression [1].
Other RTKs MET, RET MET is implicated in resistance to anti-angiogenic therapy. RET is a known oncogene in multiple cancers [1] [3].

The following diagram illustrates how this compound simultaneously targets multiple pathways to exert anti-tumor and immunomodulatory effects.

G cluster_tumor Tumor & Microenvironment Effects cluster_immune Immune Microenvironment Effects This compound This compound VEGFR2 VEGFR2 This compound->VEGFR2 Inhibits AXL AXL This compound->AXL Inhibits MET MET This compound->MET Inhibits MERTK MERTK This compound->MERTK Inhibits Angiogenesis Inhibition of Angiogenesis Growth Inhibition of Tumor Growth Angiogenesis->Growth EMT_Resistance Targeting EMT & Resistance Pathways EMT_Resistance->Growth Myeloid Reduction of Immunosuppressive Myeloid Cells Tcell Promotion of Pro-inflammatory T-cell State Myeloid->Tcell Enables VEGFR2->Angiogenesis AXL->EMT_Resistance MET->EMT_Resistance MERTK->Myeloid

This compound's multi-targeted mechanism simultaneously inhibits tumor-centric pathways like angiogenesis and growth while reprogramming the immune microenvironment to enhance anti-tumor immunity [1] [2] [3].

Clinical Efficacy and Safety Data

The antitumor activity of this compound has been evaluated in clinical trials, both as a monotherapy and in combination with immunotherapies.

Table 2: Summary of Clinical Trial Results with this compound

Trial / Cohort Details Patient Population Key Efficacy Outcomes Most Frequent All-Cause Adverse Events

| Phase 1/1b Monotherapy [1] | Anti-angiogenesis-refractory clear cell RCC (n=38) | ORR: 25.9% Median PFS: 9.5 months Median OS: 30.0 months | Diarrhea (72.9%) Fatigue (54.2%) Hypertension (52.1%) | | Phase 1/1b Monotherapy [1] | Castrate-resistant prostate cancer with bone metastases (n=10) | ORR: 0% Median PFS: 5.8 months Median OS: 10.1 months | (Same as above) | | Phase 1 Triplet Therapy [2] | Untreated advanced clear cell RCC (n=22) This compound + Nivolumab + Ipilimumab | ORR: 45.5% Disease Control Rate: 86.4% Median PFS: 14.5 months | Immune-related adverse events were frequent with initial ipilimumab dose; regimen was better tolerated with reduced ipilimumab dose. | | Phase 2 Combination Therapy [3] | Metastatic ccRCC post-Immunotherapy (n=14) This compound + Nivolumab | ORR: 15.4% Disease Control Rate (24 weeks): 35.7% | Grade 3-4 AEs: 42.9% Immune-mediated AEs: 14.3% |

Experimental Insights from Clinical Studies

Advanced techniques used in clinical trials provide deeper insights into this compound's mechanism of action and resistance.

  • Single-Cell RNA Sequencing Analysis: In the phase 1 triplet therapy trial, analysis of serial tumor biopsies from 12 patients revealed that treatment resistance was associated with a tumor cell-specific program resembling the epithelial-mesenchymal transition (EMT), along with enrichment of exhausted T cells and M2-like myeloid cells. This suggests that this compound's efficacy may be limited by these emerging cellular states in the tumor microenvironment [2].
  • Overcoming Prior Treatment Resistance: The phase 2 SNAPI trial indicated that clinical benefit from this compound plus nivolumab was primarily observed in patients who had not received prior cabozantinib or lenvatinib (ORR 25% vs. 0% in prior-treated patients). This implies significant overlap in the RTKs targeted by these drugs, and that prior treatment can limit this compound's efficacy [3].

A Guide for Further SAR Investigation

While the exact structural features of this compound and how modifications affect its potency are not publicly detailed, you can approach this question through the following avenues:

  • Analyze Close Analogs: Focus on published SAR studies for other multi-targeted kinase inhibitors with overlapping target profiles, such as cabozantinib and lenvatinib. The strategies used to optimize their selectivity and potency can provide valuable indirect insights.
  • Utilize Chemical Databases: Search specialized chemical and patent databases using this compound's chemical structure to identify close analogs and any associated biochemical data, which can help delineate key structural requirements for activity.
  • Consider the Biological Rationale: The primary driver for this compound's development was not just potency against individual kinases, but the strategic combination of targets (VEGFR + TAM + MET) to overcome tumor resistance pathways. Future SAR studies may focus on fine-tuning this balance to maximize immune modulation while minimizing toxicity.

References

sitravatinib preclinical antitumor activity

Author: Smolecule Technical Support Team. Date: February 2026

Key Molecular Targets of Sitravatinib

This compound is a spectrum-selective tyrosine kinase inhibitor. Its potent inhibitory activity is directed against a closely related spectrum of receptor tyrosine kinases (RTKs) implicated in oncogenesis and immune suppression [1] [2] [3].

Target Family Key Specific Targets Primary Role in Cancer
TAM Family TYRO3, AXL, MERTK Mediate immune suppression; associated with resistance to therapy [4] [3].
Split Kinase Family VEGFR2, PDGFR, KIT Drive tumor angiogenesis and growth [1] [2].
Other Key RTKs MET, RET Promote tumor cell proliferation, survival, and metastasis [1] [2].

Preclinical Efficacy and Mechanisms of Action

Direct Antitumor and Antimetastatic Effects

This compound has shown direct anti-proliferative effects against solid tumor cells in vitro and potent anti-tumor activity in xenograft models of lung cancer and sarcoma [1]. A key study demonstrated that This compound's efficacy is enhanced in models with acquired resistance to antiangiogenic TKIs like sunitinib and axitinib [5].

  • Transcriptomic Analysis: Resistant cancer cell lines (mouse and human) showed upregulation of multiple this compound targets, including MET, AXL, and Eph family members [5].
  • In Vivo Suppression: Treatment with this compound resulted in enhanced inhibition of both primary tumor growth and metastasis after primary tumor removal in these resistant models [5].
Modulation of the Tumor Microenvironment (TME)

This compound can shift the immune context of the TME from immunosuppressive to immunostimulatory, which is crucial for overcoming resistance to immune checkpoint blockade (ICB) [3].

G This compound This compound Myeloid_Reprogram Reprogramming of Myeloid Cells This compound->Myeloid_Reprogram T_Cell_Increase Increased T cell Infiltration This compound->T_Cell_Increase TME_Shift Shift from Immunosuppressive to Immunostimulatory TME T_Cell_Exhaustion Reduced T cell Exhaustion Myeloid_Reprogram->T_Cell_Exhaustion T_Cell_Increase->TME_Shift M2_M1 Reduced M2-like Macrophages & Immunosuppressive Cytokines M2_M1->TME_Shift T_Cell_Exhaustion->TME_Shift Myelary_Reprogram Myelary_Reprogram Myelary_Reprogram->M2_M1 Inhibits TAM & Split Kinase RTKs

Figure: this compound reprograms the tumor immune microenvironment to overcome immunotherapy resistance.

  • Reprogramming of Myeloid Cells: this compound potently inhibits the polarization of bone marrow-derived macrophages into an immunosuppressive (M2-like) phenotype. This effect is critically dependent on its inhibition of MERTK [3].
  • Synergy with Immune Checkpoint Blockade: In syngeneic mouse models (e.g., KLN205, CT1B-A5), the combination of this compound with anti-PD-1 therapy demonstrated significantly greater antitumor efficacy than either agent alone, converting immunologically "cold" tumors into "hot" tumors [3].

Key Experimental Models and Protocols

In Vitro Protocols
  • Cell Lines: Studies utilized a range of human and mouse cell lines, including human breast carcinoma LM2-4, mouse kidney carcinoma RENCA, and mouse mammary carcinoma 4T1 [5].
  • Macrophage Polarization Assay: Primary bone marrow-derived macrophages (BMDMs) were stimulated with IL-4 or LPS in the presence of tumor cell-conditioned media. Treatment with this compound (12.5 to 800 nM) dose-dependently inhibited the expression of immunosuppressive markers (Arg1, Ym-1, Fizz1) without affecting immunostimulatory markers [3].
In Vivo Protocols
  • Orthotopic and Metastasis Models: Cells were implanted orthotopically; primary tumors were often surgically removed to study effects on metastatic disease [5].
  • Dosing: Mice typically received this compound at 20 mg/kg/day by oral gavage suspended in a vehicle of PEG300 (40% v/v) and 0.1N HCl in normal saline (60% v/v) [5].
  • Treatment Efficacy Assessment: Tumor growth was monitored, and metastasis was quantified using bioluminescence imaging for luciferase-expressing cells [5].

Translation to Clinical Trials

Preclinical findings have directly informed the design of multiple clinical trials, validating the mechanisms of action in patients.

Clinical Setting Trial Phase Key Findings & Correlation to Preclinical Data
ccRCC post-antiangiogenic therapy [4] Phase I/II ORR of 35.7% with this compound+nivolumab. Correlative studies showed reduced immune-suppressive myeloid cells in TME.
First-line ccRCC [6] Phase I Triplet therapy (this compound+nivolumab+ipilimumab) showed ORR of 45.5%. Single-cell RNA-seq linked EMT in tumor cells to resistance.
ICB-refractory setting [7] Phase II Modest clinical benefit, highlighting similarity to other TKIs (cabozantinib) and limited efficacy in TKI-pretreated patients.

Conclusion for Research and Development

The consolidated preclinical data positions this compound as a promising therapeutic agent with two primary mechanisms: direct antitumor/antimetastatic activity and reversal of tumor microenvironment immunosuppression.

For researchers, the most promising development paths appear to be:

  • Combination with Immunotherapy: Leveraging its ability to modulate the TME and overcome ICB resistance.
  • Sequencing after Antiangiogenic Therapy: Exploiting its enhanced efficacy in settings of TKI resistance, potentially due to upregulated targets like MET and AXL.

References

sitravatinib tumor microenvironment immunomodulation

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Evidence and Efficacy Data

Clinical trials across different settings have demonstrated that combining sitravatinib with checkpoint inhibitors can overcome resistance and produce durable responses. Key efficacy outcomes from these studies are summarized below.

Clinical Setting (Trial Phase) Patient Population Combination Therapy Key Efficacy Outcomes

| Post-Antiangiogenic (Phase I-II) [1] | Advanced ccRCC, refractory to prior antiangiogenic therapy (N=42) | this compound + Nivolumab | ORR: 35.7% DCR: 88.1% Median PFS: 11.7 months | | First-Line (Phase I) [2] [3] | Treatment-naïve advanced ccRCC (N=22) | this compound + Nivolumab + Ipilimumab (triplet) | ORR: 45.5% DCR: 86.4% Median PFS: 14.5 months | | Post-Immunotherapy (Phase II) [4] | Metastatic ccRCC progressed on 1-2 prior lines, including ICI (N=14) | this compound + Nivolumab | ORR: 15.4% (25% in patients without prior cabozantinib/lenvatinib) DCR at 24 weeks: 35.7% | | Neoadjuvant (Phase II) [5] | Locally advanced ccRCC prior to nephrectomy (N=17) | this compound + Nivolumab | ORR (pre-surgery): 11.8% 24-month DFS probability: 88.0% |

Experimental Models & Methodologies

Key experiments that validate this compound's immunomodulatory effects employ both in vitro and in vivo models, with analyses focused on immune cell populations and gene expression.

In Vitro Macrophage Polarization Assay [6]
  • Purpose: To determine if this compound directly influences macrophage phenotype towards a pro-inflammatory state.
  • Protocol:
    • Cell Source: Isolate and differentiate bone marrow-derived macrophages (BMDMs) from wild-type (WT) and MerTK-knockout (MerTK-/-) mice.
    • Stimulation & Inhibition: Stimulate BMDMs with either:
      • LPS to induce M1-like (pro-inflammatory) markers (e.g., Tnfα, Il-6, Il-12).
      • IL-4 to induce M2-like (immunosuppressive) markers (e.g., Arg1, Ym-1, Fizz1).
      • Perform stimulations in the presence or absence of tumor cell-conditioned media (CM) to mimic the TME.
    • Treatment: Treat cells with a dose range of this compound (e.g., 12.5 - 800 nM).
    • Analysis: Quantify gene expression changes via q-PCR.
  • Key Finding: this compound dose-dependently inhibited the expression of M2 markers induced by IL-4 + CM, but did not abrogate M1 marker expression. This effect was absent in MerTK-/- BMDMs, identifying MerTK as a critical target [6].
In Vivo Syngeneic Tumor Models & Correlative Analysis [6] [1]
  • Purpose: To evaluate the single-agent and combination antitumor efficacy of this compound with anti-PD-1 and analyze resulting immune changes in the TME.
  • Protocol:
    • Models: Use immunocompetent mice bearing syngeneic tumors (e.g., KLN205).
    • Treatment Arms: Animals are treated with vehicle, this compound alone, anti-PD-1 alone, or the combination.
    • Tumor & Tissue Analysis:
      • Monitor tumor growth and survival.
      • Analyze dissociated tumors by flow cytometry to quantify immune cell subsets (e.g., CD8+ T cells, Tregs, MDSCs, macrophage populations).
      • Perform single-cell RNA sequencing (scRNA-seq) on longitudinally collected tumor biopsies to characterize transcriptomic changes in tumor and immune cells at a high resolution [2].
    • Peripheral Blood Analysis: Monitor systemic immune changes by flow cytometric analysis of peripheral blood mononuclear cells (PBMCs) and calculate neutrophil-to-lymphocyte ratio (NLR), which correlates with response [1].
  • Key Finding: this compound treatment reduces immune-suppressive myeloid cells in the TME and periphery, increases the CD8+/Treg ratio, and enhances the efficacy of anti-PD-1 therapy [1]. scRNA-seq revealed that resistance is associated with a tumor-cell specific EMT-like program and a shift of T cells towards an exhausted state [2].

Signaling Pathways and Experimental Workflow

The diagram below illustrates this compound's primary mechanism for remodeling the tumor microenvironment.

G cluster_pre Pre-Treatment TME: Immunosuppressive cluster_post Post-Treatment TME: Immunostimulatory This compound This compound Inhibit TAM (TYRO3, AXL, MerTK) Inhibit TAM (TYRO3, AXL, MerTK) This compound->Inhibit TAM (TYRO3, AXL, MerTK) Inhibit VEGFR/PDGFR Inhibit VEGFR/PDGFR This compound->Inhibit VEGFR/PDGFR Pre High: • M2 Macrophages • MDSCs • Tregs Low: • CD8+ T-cell Infiltration • M1 Macrophages Post Reduced: • M2 Macrophages • MDSCs • Tregs Increased: • CD8+ T-cell Infiltration • M1/M2 Ratio Pre->Post This compound Treatment Repolarize Macrophages\n(M2 to M1-like) Repolarize Macrophages (M2 to M1-like) Inhibit TAM (TYRO3, AXL, MerTK)->Repolarize Macrophages\n(M2 to M1-like) Reduce MDSC\nRecruitment/Function Reduce MDSC Recruitment/Function Inhibit TAM (TYRO3, AXL, MerTK)->Reduce MDSC\nRecruitment/Function Tumor Vasculature\nNormalization Tumor Vasculature Normalization Inhibit VEGFR/PDGFR->Tumor Vasculature\nNormalization Repolarize Macrophages\n(M2 to M1-like)->Post Reduce MDSC\nRecruitment/Function->Post Enhanced T-cell Infiltration Enhanced T-cell Infiltration Tumor Vasculature\nNormalization->Enhanced T-cell Infiltration Enhanced T-cell Infiltration->Post

This compound reprograms the immunosuppressive TME by targeting key receptor families.

The following chart outlines a standard experimental workflow for validating this compound's effects in a pre-clinical or clinical study.

G Step1 1. Establish Model Step2 2. Administer Treatment Step1->Step2 Step1_detail • In vivo: Implant syngeneic tumors • In vitro: Culture immune cells • Clinical: Enroll patients & baseline biopsy Step1->Step1_detail Step3 3. Collect Samples Step2->Step3 Step2_detail • Vehicle vs this compound vs  Combination with ICI Step2->Step2_detail Step4 4. Analyze Data Step3->Step4 Step3_detail • Tumor Tissue (longitudinal) • Peripheral Blood • Tumor Volume Measurements Step3->Step3_detail Step5 5. Correlate with Outcome Step4->Step5 Step4_detail • Flow Cytometry (immune pop.) • scRNA-seq (transcriptomics) • IHC/IF (spatial context) Step4->Step4_detail Step5_detail • Link immune changes to  tumor shrinkage & survival Step5->Step5_detail

A multi-modal experimental workflow for analyzing this compound's immunomodulatory effects.

Future Research Directions and Conclusions

  • Focus on ICI-Naïve Patients: The most promising clinical activity for this compound-ICI combinations appears to be in ICI-naïve patients or as a first-line treatment [2] [1].
  • Overcoming Specific Resistance Mechanisms: Research should focus on identifying and targeting resistance pathways uncovered by scRNA-seq, such as the EMT-like program and T-cell exhaustion signatures [2].
  • Biomarker Development: Validating predictive biomarkers like baseline peripheral blood NLR is crucial for selecting patients most likely to benefit [1].
  • Novel Formulations: Exploring nano-formulations of RTK inhibitors could enhance drug delivery and efficacy, potentially through mechanisms like modulating endoplasmic reticulum stress [7].

References

sitravatinib pharmacokinetics half-life absorption

Author: Smolecule Technical Support Team. Date: February 2026

Sitravatinib Pharmacokinetic Parameters

The following table summarizes the core pharmacokinetic data for this compound from a Phase 1/1b study in patients with advanced solid tumors [1] [2] [3].

Parameter Findings
Absorption & Administration Orally administered under fasted conditions [2] [3]. Steadily absorbed with dose-proportional exposure [4].
Terminal Elimination Half-life (t₁/₂) 42.1 to 51.5 hours [1] [2] [3].
Dosing Regimen Once daily (QD) [2] [3].
Maximum Tolerated Dose (MTD) 150 mg daily [1] [3].
Recommended Dose 120 mg daily (established in Phase 1b for better tolerability) [1] [2] [3].

Key Experimental Methodology

The pharmacokinetic data was generated from a multicenter, open-label, Phase 1/1b clinical trial (NCT02219711) [1] [3].

  • Study Design: The trial included a Pharmacokinetic (PK) Lead-in Period. Patients received a single oral dose of this compound (ranging from 10 mg to 200 mg) under fasted conditions, followed by plasma sample collection for 3 to 7 days. After this, patients commenced daily dosing [2] [3].
  • Blood Sampling for PK Analysis: After a single dose, plasma samples were collected pre-dose and at multiple time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 36, 48, 72, and 168 hours). Trough samples were also collected after multiple doses [2] [3].
  • Bioanalytical Method: Plasma concentrations of this compound were quantified using a validated assay, with a lower limit of quantification of 0.05 ng/mL [2] [3].
  • PK Analysis: Parameters, including half-life, were determined using noncompartmental analysis [2] [3].

This compound's Target Spectrum

This compound is a spectrum-selective tyrosine kinase inhibitor. Its primary targets and their proposed roles are summarized below [1] [4] [5].

G This compound Inhibits Key Oncogenic Pathways cluster_1 TAM Family Receptors cluster_2 Split Kinase Family & Other Targets This compound This compound TYRO3 TYRO3 This compound->TYRO3 AXL AXL This compound->AXL MERTK MERTK This compound->MERTK VEGFR2 VEGFR2 This compound->VEGFR2 PDGFR PDGFR This compound->PDGFR KIT KIT This compound->KIT MET MET This compound->MET RET RET This compound->RET TAM_Function Role in Immune Modulation & Drug Resistance TYRO3->TAM_Function AXL->TAM_Function MERTK->TAM_Function Split_Function Drivers of Tumor Growth, Angiogenesis & Proliferation VEGFR2->Split_Function PDGFR->Split_Function KIT->Split_Function MET->Split_Function RET->Split_Function

Interpretation of Pharmacokinetic Data

  • Clinical Implications of Half-life: A half-life of approximately two days supports a once-daily dosing regimen [6]. This long half-life also suggests a potential for drug accumulation until steady state is reached, which is a critical consideration for dosing schedule design and toxicity management.
  • Mechanistic Rationale for Efficacy: The broad targeting of multiple RTKs provides a rationale for using this compound to overcome resistance to first-line antiangiogenic therapies. Preclinical models show that resistance to VEGFR inhibitors can lead to upregulation of alternative pathways, such as those involving MET and AXL, which this compound is positioned to block simultaneously [4] [5].

References

sitravatinib first-in-human phase 1 study

Author: Smolecule Technical Support Team. Date: February 2026

Study Design & Patient Enrollment

This was a multicenter, open-label clinical trial (NCT02219711) that consisted of two main parts [1]:

  • Phase 1 (Dose Escalation): The primary goal was to determine the Maximum Tolerated Dose (MTD) and characterize the dose-limiting toxicities (DLTs). The starting dose was 10 mg once daily, escalated using a modified toxicity probability interval (mTPI) method [1].
  • Phase 1b (Dose Expansion): This phase further evaluated the clinical activity of sitravatinib in selected patient groups. It included cohorts based on:
    • Specific histologies: such as clear cell renal cell carcinoma (RCC) and castrate-resistant prostate cancer (CRPC) with bone metastases [2].
    • Molecular alterations: a "basket" cohort for patients with solid tumors harboring specific genetic alterations in genes like MET, AXL, RET, NTRK, and others [1] [3].

Patient Demographics & Prior Therapies

Patients enrolled were adults (≥18 years) with histologically confirmed advanced, unresectable, or metastatic solid tumors for which standard treatment was no longer available [1]. They were required to have an ECOG performance status of 0-2 [1] [3].

  • Patients in the molecularly selected Phase 1b basket cohort were heavily pre-treated, with a median of 3 prior systemic regimens (range: 1-18) [3].
  • The most frequently represented molecular cohorts in the basket study were RET- (n=31), CBL- (n=31), and MET-altered (n=17) tumors [3].

Safety and Tolerability Profile

The safety data from the study identified the toxicity profile and established the dosing limits for this compound.

  • Dose-Limiting Toxicities (DLTs): DLTs were reported in 4 out of 28 evaluable patients in the Phase 1 part (three at 200 mg and one at 80 mg) [4] [1] [5].
  • Treatment-Related Adverse Events (TRAEs): TRAEs were very common, affecting 174 out of 193 patients (90.2%) across the study. Over half of the patients (53.4%) experienced a Grade 3 or higher TRAE [4] [1]. The most frequent TRAEs leading to treatment discontinuation occurred in 26 patients (13.5%) [4] [1].

The table below provides a detailed breakdown of the safety data.

Category Findings
Patients with any TRAE 174/193 (90.2%) [4] [1]
Patients with Grade ≥3 TRAE 103/193 (53.4%) [4] [1]
Most Common TRAEs (All Grades) Diarrhea, Fatigue, Hypertension, Nausea [4] [1]
TRAEs Leading to Discontinuation 26/193 (13.5%) [4] [1]
TRAEs Leading to Death 1/193 (0.5%) [4] [1]

Efficacy and Clinical Activity

This compound demonstrated modest but notable clinical activity across different patient groups. The objective response rate (ORR) was the primary measure of efficacy.

Patient Cohort Objective Response Rate (ORR) Other Efficacy Notes
Overall Phase 1b 11.8% [4] [1]
Non-Small Cell Lung Cancer (NSCLC) 13.2% [4] [1]
NSCLC with prior CPI experience 4.2% [4] [1]
RET-rearranged NSCLC 21.1% [3] Median PFS: 5.7 months; Median OS: 24.2 months [3]
Clear cell RCC (anti-angiogenesis refractory) 25.9% [2] Median PFS: 9.5 months; Median OS: 30.0 months [2]
Castrate-Resistant Prostate Cancer (CRPC) 0% (no objective responses) [2] Median PFS: 5.8 months; Median OS: 10.1 months [2]

Pharmacokinetics (PK) Profile

The pharmacokinetic analysis revealed that this compound has properties suitable for once-daily oral dosing [4] [1]:

  • Half-life: The terminal elimination half-life ranged from 42.1 to 51.5 hours [4] [1].
  • Absorption and Exposure: this compound was steadily absorbed after oral administration, with exposure generally increasing proportionally with dose [1].

Mechanism of Action and Targets

This compound is an orally available, spectrum-selective receptor tyrosine kinase (RTK) inhibitor. Its targets are highly relevant to tumor growth and the tumor microenvironment [4] [6]. The diagram below illustrates the key RTK families inhibited by this compound and their primary roles in cancer.

architecture This compound This compound TAM TAM Family (TYRO3, AXL, MERTK) This compound->TAM Split Split Family This compound->Split Other Other Targets (Ephrins, DDR, RET, KIT) This compound->Other Immune Modulation Immune Modulation TAM->Immune Modulation Therapeutic Resistance Therapeutic Resistance TAM->Therapeutic Resistance Angiogenesis (VEGFR2) Angiogenesis (VEGFR2) Split->Angiogenesis (VEGFR2) Invasive Growth (MET) Invasive Growth (MET) Split->Invasive Growth (MET) Tumor Cell Signaling & Survival Tumor Cell Signaling & Survival Other->Tumor Cell Signaling & Survival

Biochemically, this compound is a potent inhibitor with half-maximal inhibitory concentration (IC50) values in the low nanomolar range against its key targets [7] [1]:

  • AXL (IC50 = 1.5 nM) [7]
  • MERTK (IC50 = 2 nM) [7]
  • VEGFR2 (IC50 = 5 nM) [7]
  • KIT (IC50 = 6 nM) [7]

Conclusion for Research and Development

The first-in-human study of this compound successfully achieved its primary objectives:

  • It established a manageable safety profile with a defined MTD and a recommended Phase 2 dose of 120 mg daily [4] [1].
  • It demonstrated modest clinical activity in a difficult-to-treat population, with particularly encouraging signals in certain molecularly defined subsets (like RET-rearranged NSCLC) and in clear cell RCC refractory to prior anti-angiogenesis therapy [3] [2].
  • The broad-targeted mechanism of action of this compound provides a strong rationale for its potential to overcome resistance to first-line therapies, particularly those involving other TKIs or immune checkpoint inhibitors [6].

References

sitravatinib combination therapy nivolumab protocol

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Rationale for Combination

The combination of sitravatinib, a tyrosine kinase inhibitor (TKI), with nivolumab, a PD-1 immune checkpoint inhibitor, is designed to modulate the tumor microenvironment (TME) and counteract immunosuppression.

The diagram below illustrates the proposed mechanism of action for this combination therapy.

G cluster_pre Pre-Treatment Immunosuppressive TME cluster_post Post-Treatment Immunostimulatory TME This compound This compound Target This compound->Target Nivolumab Nivolumab PD1_Block PD-1/PD-L1 Blockade Nivolumab->PD1_Block M2_Mac M2-like Macrophages (TAM signaling) Target->M2_Mac Inhibits Treg Tregs & MDSCs Target->Treg Inhibits Angio Angiogenesis (VEGFR2 signaling) Target->Angio Inhibits Tcell_Exh Exhausted T-cell Target->Tcell_Exh Reverses M1_Mac M1-like Macrophages M2_Mac->M1_Mac Tcell_Cyt Cytotoxic T-cell Treg->Tcell_Cyt Tcell_Exh->Tcell_Cyt PD1_Block->Tcell_Cyt Activates

This compound targets multiple receptor tyrosine kinases, including TYRO3, AXL, MERTK (TAM), and VEGFR2. TAM receptor signaling and VEGFR2-driven angiogenesis promote an immunosuppressive TME by facilitating M2 macrophage polarization, recruiting regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), and suppressing T-cell activity [1]. By inhibiting these targets, this compound shifts the TME from an immunosuppressive to an immunostimulatory state. This includes repolarizing macrophages to the M1 phenotype and reducing suppression of cytotoxic T-cells [1]. In this modified TME, nivolumab can more effectively block the PD-1 pathway, releasing the brakes on the newly potentiated T-cells and enabling a robust antitumor immune response [2]. Preclinical data suggests this combination can overcome primary and acquired resistance to checkpoint inhibitors [1].

Summary of Clinical Trial Efficacy and Safety

The clinical activity of this compound plus nivolumab has been evaluated across several tumor types. The tables below summarize key efficacy and safety outcomes from recent trials.

Table 1: Efficacy Outcomes from Clinical Trials

Tumor Type Trial (Phase) Patient Population Dosing Regimen Objective Response Rate (ORR) Median PFS Median OS
Clear Cell Renal Cell Carcinoma (ccRCC) SNAPI (Phase 2) [3] Post-ICI progression (N=14) This compound 100 mg QD + Nivolumab 480 mg Q4W 14.3% (24-week) 5.5 months 13.3 months
Non-Small Cell Lung Cancer (NSCLC) MRTX-500 (Phase 2) [1] CPI-experienced, No PCB (N=35) This compound 120 mg QD + Nivolumab 240 mg Q2W or 480 mg Q4W 11.4% 3.7 months 7.9 months
CPI-experienced, PCB (N=89) Same as above 16.9% 5.6 months 13.6 months
CPI-naive (N=32) Same as above 25.0% 7.1 months NR (Median FU 20.4 mo)
Urothelial Carcinoma (UC) 516-003 (Phase 2) [4] PBC-treated, CPI-naive (N=53) This compound 120 mg QD + Nivolumab 240 mg Q2W/480 mg Q4W 32.1% 3.9 months NR
CPI-refractory (N=67) Same as above 14.9% 3.9 months NR
CPI- and ADC-refractory (N=56) Same as above 5.4% 3.7 months NR

Abbreviations: PFS: Progression-free survival; OS: Overall survival; ICI: Immune checkpoint inhibitor; CPI: Checkpoint inhibitor; PCB: Prior clinical benefit; NR: Not reached; FU: Follow-up; PBC: Platinum-based chemotherapy; ADC: Antibody-drug conjugate; QD: Once daily; Q2W: Every 2 weeks; Q4W: Every 4 weeks.

Table 2: Safety Profile of this compound and Nivolumab Combination

Safety Parameter MRTX-500 (NSCLC, N=156) [1] 516-003 (Urothelial Carcinoma, N=244) [4] SNAPI (ccRCC, N=14) [3]
Any Grade TRAEs 93.6% Not specified 100%
Grade 3/4 TRAEs 58.3% 54.5% (Grade 3: 51.2%, Grade 4: 3.3%) 42.9%
Treatment Discontinuation due to TRAEs 14.1% 6.1% Not specified
Dose Reduction/Interruption due to TRAEs 42.9% Not specified 64.3% (interruption), 50% (reduction)
Common Adverse Events Not specified in results Not specified in results Fatigue, elevated liver enzymes, immune-mediated AEs (14.3% any grade)
Notable Serious AEs 1 Grade 5 TRAE (cardiac failure) 1 treatment-related death (cardiac failure) Serious AEs in 50% of patients

Abbreviations: TRAE: Treatment-related adverse event; AE: Adverse event.

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these clinical studies, the following protocols detail the key methodologies.

Clinical Dosing and Administration Protocol

This protocol outlines the standard dosing and management strategies for the combination, synthesized from multiple trials [1] [4] [3].

  • Drug Formulations and Storage:

    • This compound: Administered orally as 100 mg or 120 mg free-base capsules, or 100 mg malate capsules, once daily on an empty stomach (at least 1 hour before or 2 hours after a meal).
    • Nivolumab: Administered as an intravenous infusion. Use either:
      • Flat Dosing: 480 mg every 4 weeks, infused over 30 minutes [3].
      • Weight-Based Dosing: 3 mg/kg every 3 weeks when combined with ipilimumab in a triplet therapy [5] [6].
    • Nivolumab vials require dilution in 0.9% Sodium Chloride or 5% Dextrose injection to a final concentration of 1-10 mg/mL. Administer using a sterile, non-pyrogenic, low-protein binding in-line filter (pore size 0.2-1.2 µm) [7].
  • Dose Modification Guidelines:

    • This compound Dose Reduction: Manage adverse events with dose interruptions and/or reductions. Common reduced dose levels are 80 mg and 60 mg daily. In the MRTX-500 trial, 42.9% of patients required a dose reduction or interruption [1].
    • Nivolumab Dosing: For specific combination regimens (e.g., with ipilimumab), follow sequence-specific administration. Administer nivolumab first, followed by the other agent on the same day, using separate infusion bags and filters [7].
    • Management of Immune-Related Adverse Events (irAEs): For grade 2 or higher irAEs, withhold both this compound and nivolumab. Initiate systemic corticosteroids (e.g., prednisone 1-2 mg/kg/day). For steroid-refractory cases, consider additional immunosuppressants like infliximab or mycophenolate mofetil. Permanently discontinue both drugs for life-threatening (grade 4) irAEs, with the exception of endocrinopathies that are well-controlled by hormone replacement [2].
Correlative Biomarker Analysis Protocol

This protocol details the biomarker analyses used to investigate the mechanism of action and resistance, as performed in the phase 1 ccRCC trial [5] [6].

  • Sample Collection:

    • Obtain fresh tumor tissue via core needle biopsies at baseline (pre-treatment) and early on-treatment (e.g., after 3-6 weeks of therapy).
    • Collect peripheral blood mononuclear cells (PBMCs) and plasma at multiple timepoints (e.g., baseline, every cycle, and at progression) for longitudinal analysis.
  • Single-Cell RNA Sequencing (scRNA-seq):

    • Cell Viability and Preparation: Ensure high viability (>80%) of isolated cells from dissociated tumor tissue. Use a platform such as the 10x Genomics Chromium system to generate single-cell gel bead-in-emulsions (GEMs).
    • Library Preparation and Sequencing: Construct libraries according to the manufacturer's protocol. Sequence on an Illumina NovaSeq platform to a target depth of >50,000 reads per cell.
    • Bioinformatic Analysis:
      • Process raw data using Cell Ranger to align reads and generate feature-barcode matrices.
      • Perform downstream analysis in R with the Seurat package. Steps include:
        • Quality control (filtering cells with high mitochondrial gene percentage or low unique gene counts).
        • Normalization and scaling.
        • Dimensionality reduction (PCA) and graph-based clustering (UMAP/t-SNE).
        • Differential gene expression analysis to identify cluster-defining markers.
        • Assign cell type identity using canonical markers (e.g., CD3E for T cells, CD68 for macrophages, PECAM1 for endothelial cells).
        • Perform trajectory inference (pseudotime analysis) to investigate transitions in T-cell states (e.g., from cytotoxic to exhausted).
        • Calculate pathway enrichment scores (e.g., for EMT, hypoxia) using gene set variation analysis (GSVA).
  • Analysis of Tumor Microenvironment:

    • Quantify shifts in immune cell populations by comparing the proportions of T-cells, myeloid cells, fibroblasts, and endothelial cells between baseline and on-treatment samples.
    • Correlate the abundance of specific cell types (e.g., CD8+ T-cells, M2 macrophages) with clinical outcomes (response, PFS).
    • Identify gene expression signatures associated with resistance, such as an EMT-like program in tumor cells or an exhausted T-cell signature [6].

Discussion and Future Perspectives

The combination of this compound and nivolumab demonstrates a manageable safety profile and modest clinical activity across various solid tumors, particularly in certain NSCLC and UC populations that have developed resistance to prior checkpoint inhibitors [1] [4]. However, efficacy in later-line ccRCC settings was limited, leading to early trial termination [3].

The key challenge is optimizing the therapeutic window. The initial high rate of immune-related adverse events with the this compound-nivolumab-ipilimumab triplet regimen required ipilimumab dose reduction to 0.7 mg/kg to allow safe this compound escalation [5] [6]. Future strategies should focus on patient selection guided by biomarker development. scRNA-seq analyses have identified potential resistance mechanisms, including a tumor cell-specific EMT-like program and a shift from cytotoxic to exhausted T-cell states with enrichment for M2-like myeloid cells [6]. Validating these signatures could help identify patients most likely to benefit.

Conclusion

This compound and nivolumab combination therapy is a rational approach to modulate the tumor microenvironment and overcome immunotherapy resistance. The provided application notes, synthesized from recent clinical data, offer a framework for its experimental and clinical investigation. Future efforts must focus on biomarker-driven patient selection and mechanism-based combination strategies to fully realize the potential of this therapeutic approach.

References

Comprehensive Protocol for Sitravatinib Dose Escalation in Phase 1b Clinical Trials: Application Notes for Researchers and Drug Development Professionals

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Trial Design Overview

Sitravatinib (MGCD516) is an orally available, spectrum-selective tyrosine kinase inhibitor that targets a broad range of receptor tyrosine kinases (RTKs) implicated in oncogenesis and tumor microenvironment modulation. Its primary targets include TAM family receptors (TYRO3, AXL, MERTK) and split kinase family receptors (VEGFR2, MET, RET, KIT, PDGFR). The unique mechanism of action of this compound not only directly inhibits tumor growth and angiogenesis but also modulates the immunosuppressive tumor microenvironment by reducing myeloid-derived suppressor cells (MDSCs) and regulatory T cells while promoting M1 macrophage polarization, thereby potentially enhancing response to immune checkpoint inhibitors [1]. This dual mechanism provides a strong rationale for investigating this compound both as monotherapy and in combination with immunotherapies across various advanced solid tumors.

The first-in-human Phase 1/1b study (NCT02219711) established the fundamental framework for this compound dose escalation and expansion. This trial employed a multicenter, open-label design with two main components: the Phase 1 dose escalation portion aimed at determining maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs), followed by the Phase 1b expansion to evaluate preliminary antitumor activity in selected patient populations [2] [3]. The trial structure incorporated a pharmacokinetic (PK) lead-in period where patients received a single oral dose of this compound (ranging from 10-200 mg) under fasted conditions, followed by intensive PK sample collection for 3-7 days before commencing daily dosing. The dose escalation phase utilized the modified toxicity probability interval (mTPI) method with a predefined MTD definition as the dose associated with a DLT risk of 30 ± 5% of patients during the first treatment cycle [2]. This rigorous statistical approach allowed for efficient dose escalation while maintaining patient safety.

This compound Dosing Protocols and Administration

Dose Determination and Escalation Schema

The Phase 1/1b trial established critical dosing parameters for this compound through systematic evaluation of 193 patients with advanced solid tumors. The maximum tolerated dose (MTD) was determined to be 150 mg once daily, while the recommended Phase 2 dose (RP2D) was established as 120 mg once daily based on long-term tolerability assessment [2] [3]. Dose escalation proceeded from a conservative starting dose of 10 mg once daily, which was selected based on non-clinical, 4-week toxicology studies in rats and dogs that identified one-tenth of the severely toxic dose in 10% of rats (STD10) as the appropriate human starting dose when corrected for body surface area [2]. The dose escalation scheme progressed through 10 mg, 20 mg, 40 mg, 80 mg, 120 mg, 150 mg, and 200 mg dose levels, with DLTs observed in 4 out of 28 evaluable Phase 1 patients (three at 200 mg and one at 80 mg) [2].

In the Phase 1b expansion component, patients received this compound at either 150 mg (n=99) or 120 mg (n=62) once daily. Based on cumulative safety and tolerability data collected throughout the trial, the 120 mg dose was ultimately selected as the recommended dose for further investigation due to its improved long-term tolerability profile while maintaining therapeutic efficacy [2] [3]. The terminal elimination half-life of this compound was determined to be 42.1-51.5 hours following oral administration, supporting once-daily dosing [2]. This compound demonstrated steady absorption and dose-proportional pharmacokinetics, with the free base formulation administered orally under fasted conditions with at least 200 mL of water [3].

Dose Modification Guidelines
  • Hypertension Management: For Grade ≥3 hypertension, temporarily interrupt this compound until resolution to Grade ≤1, then resume at the same dose level; if recurrence occurs, resume at a reduced dose after resolution [4]
  • Surgical Considerations: In neoadjuvant settings, hold this compound for at least 7 days prior to major surgery [4]
  • Hepatic Toxicity: For Grade 3 transaminase elevations, interrupt treatment until recovery to Grade ≤1, then consider dose reduction; permanently discontinue for Grade 4 toxicity [2]
  • Diarrhea Management: For Grade ≥3 diarrhea, interrupt dosing until improvement to Grade ≤1, then resume at a reduced dose with appropriate supportive care [5]

Table: this compound Dose Levels and Modification Guidelines

Dose Level Dosing Schedule Key Indications Modification Triggers
120 mg Once daily (QD) Recommended Phase 2 dose Long-term administration
150 mg Once daily (QD) Maximum tolerated dose Limited by cumulative toxicity
80 mg Once daily (QD) Alternative for intolerances Grade 3 hypertension, diarrhea
200 mg Once daily (QD) Not recommended Dose-limiting toxicities observed

Patient Selection Criteria and Cohort Design

Eligibility Requirements

The Phase 1b trial established comprehensive eligibility criteria to ensure appropriate patient selection while enabling robust assessment of this compound's clinical activity. Key inclusion criteria required patients to be ≥18 years old with histologically confirmed advanced, unresectable, or metastatic solid tumors for which standard treatment was not available [2] [3]. Patients were required to have discontinued their most recent prior therapy ≥2 weeks before the first dose of study treatment and recovered from any adverse events to baseline or Grade 1 (excluding alopecia). Additionally, patients needed an Eastern Cooperative Oncology Group (ECOG) performance status of 0-2, adequate organ function, and at least one measurable lesion per Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1 [2] [6].

Exclusion criteria were designed to minimize confounding safety signals and included patients with symptomatic or uncontrolled brain metastases, significant cardiac abnormalities within the prior 6 months, prolonged QTc interval (>480 ms), left ventricular ejection fraction <40%, uncontrolled arterial hypertension, or other active cancers (excluding basal cell carcinoma or cervical intraepithelial neoplasia) [5] [6]. Patients with recent major surgery (≤4 weeks prior to first dose) or prior treatment with cabozantinib (for renal cell carcinoma and castrate-resistant prostate cancer cohorts) were also excluded [5]. The protocol specifically permitted enrollment of patients regardless of prior treatment lines, reflecting the focus on treatment-resistant malignancies, with the overall study population having received a median of 3 prior systemic regimens (range: 1-18) [6].

Phase 1b Cohort Structures

The Phase 1b expansion implemented a multi-cohort basket design to evaluate this compound's activity across various tumor types and molecular alterations. This innovative structure enabled efficient assessment of potential signals of clinical activity across multiple indications simultaneously. The cohorts included:

  • Histology-specific cohorts: Patients with clear cell renal cell carcinoma (ccRCC) refractory to angiogenesis inhibitors (n=38) and patients with castrate-resistant prostate cancer (CRPC) with bone metastases (n=10) [5]
  • Molecularly selected basket cohorts: Patients with advanced solid tumors harboring specific molecular alterations in genes relevant to this compound's mechanism of action, including MET, AXL, RET, NTRK, DDR2, KDR, PDGFRA, KIT, or CBL (n=113) [6]
  • Non-small cell lung cancer (NSCLC) cohorts: Patients with varied prior treatment exposures including anti-PD-(L)1 resistant/refractory disease (both non-squamous and squamous) and treatment-naïve patients [1]
  • Combination therapy cohorts: Patients receiving this compound with immune checkpoint inhibitors (nivolumab with or without ipilimumab) [7] [8]

Table: Phase 1b Cohort Definitions and Patient Populations

Cohort Type Patient Population Prior Therapy This compound Dose Key Objectives
RCC histology Clear cell RCC refractory to angiogenesis inhibitors Median 3 prior systemic therapies 120-150 mg QD ORR, PFS, OS
Molecular basket Solid tumors with RET, CBL, MET alterations Median 3 prior regimens (range 1-18) 120-150 mg QD ORR by alteration
NSCLC resistant Anti-PD-(L)1 resistant/refractory Prior immunotherapy 120 mg QD + tislelizumab ORR, safety
Combination ICT Untreated advanced ccRCC Treatment-naïve 35-100 mg QD + nivolumab/ipilimumab Safety, ORR

Study Assessments and Methodologies

Safety and Tolerability Assessments

The Phase 1b trial implemented comprehensive safety assessments to characterize this compound's tolerability profile and identify appropriate management strategies for treatment-emergent adverse events. Safety evaluations included physical examinations, vital sign measurements, electrocardiogram recordings, and laboratory tests (hematology, clinical chemistry, urinalysis) conducted at baseline and throughout the treatment period [2] [3]. Adverse events (AEs) and laboratory abnormalities were graded using the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE) version 4.03 from the first dose of study treatment until ≥28 days after the last dose [2]. Treatment-related AEs (TRAEs) were defined as those with a definite, probable, or possible relationship to study medication, as determined by the investigator.

Across the Phase 1b studies, the most frequent all-cause treatment-emergent adverse events included diarrhea (61.1-72.9%), fatigue (50.4-54.2%), hypertension (46.9-52.1%), and nausea (29.1%) [5] [6]. The majority of these events were mild to moderate in severity (Grade 1-2), with Grade ≥3 TRAEs occurring in 51.6-53.4% of patients across studies [1] [2]. TRAEs led to treatment discontinuation in 13.5-23.0% of patients, highlighting the importance of proactive management and dose modification strategies [1] [2]. The safety profile of this compound was consistent with the known class effects of multitargeted tyrosine kinase inhibitors, with no unexpected safety signals identified in the combination regimens [1].

Efficacy and Pharmacodynamic Assessments

Tumor response assessments were conducted according to Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1 at baseline and at regular intervals throughout treatment (typically every 6-9 weeks) [2] [6]. The primary efficacy endpoint in expansion cohorts was objective response rate (ORR), defined as the proportion of patients achieving complete response (CR) or partial response (PR) as determined by investigator assessment. Secondary efficacy endpoints included disease control rate (DCR), duration of response (DoR), progression-free survival (PFS), and overall survival (OS) [1] [5]. In the Phase 1b monotherapy cohorts, ORR across all solid tumors was 11.8%, with specific activity noted in non-small cell lung cancer (ORR 13.2%) and clear cell renal cell carcinoma (ORR 25.9%) [2] [5].

Pharmacokinetic assessments were conducted following a single dose during the lead-in period and following multiple oral doses during the study. Plasma PK samples were analyzed using validated assays with a lower limit of quantification of 0.05 ng/mL [2]. Key PK parameters included maximum concentration (Cmax), time to reach Cmax (tmax), area under the plasma concentration-time curve (AUC), and terminal elimination half-life (t1/2). Pharmacodynamic effects were evaluated by analyzing VEGF-A ligand and soluble VEGF-R2 levels in plasma samples collected before and after this compound administration [3]. Additionally, exploratory biomarker analyses included transcriptomic profiling of tumor tissue and immunophenotyping of peripheral blood mononuclear cells to identify potential predictive biomarkers of response [7].

Clinical Activity Outcomes Across Tumor Types

Monotherapy Activity

This compound demonstrated modest but clinically relevant antitumor activity as monotherapy across multiple advanced solid tumors in the Phase 1b expansion cohorts. In the clear cell renal cell carcinoma cohort (n=38), which consisted of heavily pretreated patients (median of 3 prior systemic therapies) refractory to prior angiogenesis inhibitors, this compound achieved an objective response rate of 25.9% (p=0.015, null hypothesis ORR≤10%), with a median progression-free survival of 9.5 months and median overall survival of 30.0 months [5]. Responses in this cohort were notably durable, with a median duration of response of 13.2 months, suggesting sustained clinical benefit in this treatment-resistant population [5].

In the basket cohorts of molecularly selected tumors (n=113), this compound activity varied by molecular alteration, with the highest ORR observed in patients with RET-rearranged non-small cell lung cancer (21.1%), though this did not reach statistical significance per the predefined study endpoints [6]. Across all molecularly selected patients, 68.9% experienced some degree of tumor volume reduction, and most patients (61.5%) achieved stable disease as their best objective response [6]. The clinical benefit rate (complete response + partial response + stable disease) exceeded 70% across multiple cohorts, indicating meaningful disease stabilization even in the absence of objective responses [1] [6]. In patients with non-small cell lung cancer previously treated with checkpoint inhibitors, the ORR was more modest at 4.2%, suggesting potential limitations in overcoming established resistance mechanisms as monotherapy [2].

Combination Therapy Activity

The combination of this compound with immune checkpoint inhibitors demonstrated enhanced clinical activity in multiple settings. In a Phase 1b study combining This compound with tislelizumab (anti-PD-1 antibody) in patients with locally advanced/metastatic NSCLC (n=122), objective responses were observed across all cohorts, including in both treatment-naïve patients and those with anti-PD-(L)1 resistant/refractory disease [1]. The highest ORR (57.1%) was observed in treatment-naïve patients with PD-L1-positive non-squamous NSCLC, while meaningful activity was also seen in anti-PD-(L)1 resistant squamous NSCLC (ORR 18.2%) [1]. Median progression-free survival across cohorts ranged from 4.2 to 11.1 months, with the longest PFS observed in the treatment-naïve non-squamous cohort [1].

In the triplet combination of this compound with nivolumab and ipilimumab as first-line therapy for advanced clear cell renal cell carcinoma (n=22), the regimen demonstrated substantial clinical activity with an ORR of 45.5% and disease control rate of 86.4% [7]. The median progression-free survival was 14.5 months, and the 1-year survival probability was 80.8% [7]. Notably, median overall survival and duration of response were not reached at the time of reporting, suggesting potential for durable benefit with this triplet approach [7]. The combination was associated with a manageable safety profile after dose optimization, supporting further investigation of this regimen in randomized trials [7].

Combination Therapy Protocols with Immunotherapy

This compound with Anti-PD-1 Antibodies

The combination of this compound with anti-PD-1 inhibitors represents a promising approach to overcome resistance to immune checkpoint monotherapy. In a Phase 1b study of This compound plus tislelizumab in advanced NSCLC, patients received this compound 120 mg orally once daily continuously plus tislelizumab 200 mg intravenously every 3 weeks until study withdrawal, disease progression, unacceptable toxicity, or death [1]. This combination demonstrated a manageable safety profile with no new safety signals identified, and the observed adverse events were consistent with the known profiles of each agent individually [1]. The recommended Phase 3 dose established from this trial was this compound 120 mg daily with tislelizumab 200 mg every 3 weeks, providing a well-tolerated backbone for future combination studies [1].

The mechanistic rationale for this combination stems from this compound's ability to modulate the tumor microenvironment by reducing immunosuppressive cell populations including myeloid-derived suppressor cells (MDSCs) and M2-polarized macrophages while promoting M1 macrophage polarization and enhancing cytotoxic T-cell infiltration [1] [9]. Preclinical models demonstrated that this compound reverses mesenchymal epithelial transition (EMT) signatures and reduces expression of immunosuppressive cytokines, thereby creating a more favorable microenvironment for anti-PD-1 therapy [9] [7]. These immunomodulatory effects provide a strong biological rationale for the observed clinical activity of the combination, particularly in patients with prior resistance to PD-1 pathway inhibitors [1].

Triplet Combination with Nivolumab and Ipilimumab

The Phase 1 trial of this compound in combination with nivolumab and ipilimumab in treatment-naïve advanced clear cell renal cell carcinoma established important protocols for triplet therapy administration [7]. The initial cohort received this compound 35 mg daily plus standard doses of nivolumab (3 mg/kg) and ipilimumab (1 mg/kg) every 3 weeks for up to 4 doses, followed by maintenance nivolumab [7] [8]. This regimen resulted in a high frequency of immune-related adverse events, leading to protocol modification with ipilimumab dose reduction to 0.7 mg/kg, which enabled safe escalation of this compound up to 100 mg daily [7]. The optimized regimen included This compound 100 mg daily plus nivolumab 3 mg/kg and ipilimumab 0.7 mg/kg every 3 weeks for 4 doses, followed by nivolumab maintenance [7].

The study implemented a prolonged dose-limiting toxicity (DLT) evaluation window of up to 9 weeks to account for potential delayed immune-related adverse events with the triplet combination [7]. This extended monitoring period was critical for appropriate safety assessment given the immunomodulatory properties of this compound combined with dual immune checkpoint blockade. The trial employed a Time-to-Event Bayesian Optimal Interval (TITE-BOIN) design for dose escalation, which efficiently accommodated the extended DLT evaluation window while maintaining statistical properties for dose-finding [7] [8]. Correlative studies included longitudinal tumor biopsies for single-cell RNA sequencing, which identified dynamic shifts in the tumor microenvironment including increased T-cell infiltration, decreased myeloid and endothelial cells, and the emergence of a tumor cell population enriched in epithelial-mesenchymal transition signatures associated with treatment resistance [7].

Diagrams of Signaling Pathways and Trial Workflows

This compound Mechanism of Action Signaling Pathway

G cluster_targets This compound Molecular Targets cluster_effects Biological Effects cluster_outcomes Therapeutic Outcomes This compound This compound TAM TAM Receptors (TYRO3, AXL, MERTK) This compound->TAM Inhibits Split Split Kinase Family (VEGFR2, MET, RET, KIT) This compound->Split Inhibits Immune Immunomodulatory Effects - MDSC Reduction - M1/M2 Macrophage Shift - Treg Suppression TAM->Immune Modulates Direct Direct Antitumor Effects - Angiogenesis Inhibition - Tumor Growth Suppression Split->Direct Mediates Combination Enhanced Response to Immunotherapy Direct->Combination Contributes to TME Improved Tumor Microenvironment Immune->TME Leads to TME->Combination Facilitates

Phase 1b Dose Escalation and Expansion Workflow

G cluster_dose Dose Escalation Scheme cluster_expansion Phase 1b Expansion Cohorts cluster_endpoints Primary Endpoints Start Phase 1 Dose Escalation PK PK Lead-in Period Single Dose (10-200 mg) Start->PK Escalation Dose Escalation mTPI Method PK->Escalation MTD MTD Determination 150 mg QD Escalation->MTD RP2D RP2D Establishment 120 mg QD MTD->RP2D Histology Histology-Specific RCC & CRPC RP2D->Histology Molecular Molecularly Selected Basket Cohorts RP2D->Molecular NSCLC NSCLC Cohorts Varied Prior Therapy RP2D->NSCLC Combination Combination Therapy With Immunotherapy RP2D->Combination Safety Safety & Tolerability TRAEs, DLTs Histology->Safety Molecular->Safety Efficacy Efficacy Signals ORR, PFS, OS NSCLC->Efficacy Combination->Efficacy

Conclusion and Future Directions

The comprehensive Phase 1b development program for this compound has successfully established its safety profile, recommended Phase 2 dose, and demonstrated signals of clinical activity both as monotherapy and in combination with immune checkpoint inhibitors across multiple advanced solid tumors. The recommended dose of 120 mg once daily provides the optimal balance between efficacy and tolerability for continued development, with manageable toxicities consistent with the class effects of multitargeted tyrosine kinase inhibitors [2] [3]. The unique immunomodulatory properties of this compound, particularly its ability to target TAM receptors and reduce immunosuppressive cell populations in the tumor microenvironment, provide a strong mechanistic rationale for combination with PD-1 pathway inhibitors [1] [9] [7].

Future research directions should focus on predictive biomarker identification to select patients most likely to benefit from this compound-containing regimens. Potential biomarkers include gene expression signatures of EMT, myeloid inflammation, and specific RTK pathway activation [6] [7]. Additionally, further exploration of this compound in novel combination regimens with emerging immunotherapies and targeted agents is warranted based on the compelling preliminary efficacy signals observed in the triplet combination with nivolumab and ipilimumab [7] [8]. The well-characterized dosing protocols, safety management guidelines, and clinical development strategies outlined in these application notes provide a robust foundation for continued investigation of this compound in selected cancer populations.

References

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the recommended Phase 2 dose and key outcomes from major clinical trials of sitravatinib:

Trial Identifier & Phase Patient Population Combination Therapy Recommended this compound Dose Key Efficacy Outcomes (Investigator-Assessed) Common TRAEs (Any Grade/Grade 3-4)

| MRTX-500 (Phase 2) [1] | Advanced non-squamous NSCLC (CPI-experienced & CPI-naive) | Nivolumab | 120 mg daily | CPI-experienced (NPCB): ORR 11.4%, mPFS 3.7 mo [1] CPI-experienced (PCB): ORR 16.9%, mPFS 5.6 mo [1] CPI-naive: ORR 25.0%, mPFS 7.1 mo [1] | 93.6% / 58.3% (Any grade / Grade 3-4); Diarrhea, fatigue, hypertension, nausea [1] | | NCT02219711 (Phase 1/1b) [2] | Advanced Solid Tumors | Monotherapy | 120 mg daily | ORR 11.8% (Phase 1b); ORR 4.2% in NSCLC with prior CPI experience [2] | 90.2% / 53.4% (Any grade / Grade ≥3); Diarrhea, fatigue, hypertension, nausea [2] | | NCT04518046 (Phase 1) [3] | Treatment-naive Advanced Clear Cell RCC | Nivolumab + Ipilimumab | Up to 100 mg daily (with adjusted Ipilimumab backbone) | ORR 45.5%; DCR 86.4%; mPFS 14.5 months [3] | Frequent immune-related AEs; required Ipilimumab dose reduction for tolerability [3] |

Detailed Experimental Protocol for Phase 2 Trials

For researchers designing a Phase 2 trial of this compound in combination with nivolumab for non-small cell lung cancer (NSCLC), the following protocol can serve as a template, based on the MRTX-500 trial [1].

Study Design and Treatment Regimen
  • Design: Open-label, parallel cohort, Phase 2 study.
  • Intervention:
    • This compound: 120 mg, administered orally once daily continuously in 28-day cycles [1].
    • Nivolumab: 240 mg intravenously every 2 weeks or 480 mg intravenously every 4 weeks, per its package insert [1].
  • Treatment Duration: Continue until objective disease progression, unacceptable toxicity, patient withdrawal, or death.
Patient Population and Key Criteria
  • Inclusion Criteria:
    • Patients (≥18 years) with histologically confirmed advanced or metastatic non-squamous NSCLC.
    • Measurable disease per RECIST v1.1.
    • Eastern Cooperative Oncology Group (ECOG) Performance Status of 0-2.
    • Cohort-Specific Prior Therapy:
      • CPI-Experienced Cohort: Progression on or after a PD-1/PD-L1 inhibitor. Subcategorized by prior clinical benefit (PCB or NPCB) [1].
      • CPI-Naive Cohort: Progression on or after platinum-based doublet chemotherapy [1].
  • Exclusion Criteria:
    • Uncontrolled brain metastases.
    • Tumors with activating mutations in EGFR, ALK, ROS1, or other well-characterized drivers (e.g., RET, BRAF) [1].
    • Active autoimmune disease or conditions requiring systemic immunosuppression.
    • Unacceptable toxicity from prior CPI therapy.
Study Assessments and Endpoints
  • Primary Endpoint: Objective Response Rate (ORR) defined as the proportion of patients with a confirmed complete response (CR) or partial response (PR) as assessed by the investigator per RECIST v1.1 [1].
  • Secondary Endpoints:
    • Safety: Incidence and severity of treatment-related adverse events (TRAEs), graded by NCI CTCAE.
    • Other Efficacy Measures:
      • Duration of Response (DOR)
      • Clinical Benefit Rate (CBR)
      • Progression-Free Survival (PFS)
      • Overall Survival (OS)
  • Biomarker Analysis (Exploratory): Assessment of tumor tissue and blood samples for correlative studies on the tumor microenvironment, including:
    • Tumor PD-L1 expression.
    • Circulating immune cell populations and cytokines [1].
    • Gene expression signatures.

Safety and Tolerability Management

Clinical trials show that this compound has a manageable safety profile. Key considerations for monitoring and management include:

  • Common TRAEs: Proactively manage diarrhea, fatigue, hypertension, and nausea. Most are low-grade but can impact quality of life and adherence [1] [2].
  • Serious TRAEs: Grade 3 or 4 TRAEs occurred in over half of patients. Implement protocols for dose interruption or reduction; 14.1% of patients discontinued treatment due to TRAEs [1].
  • Combination-Specific Toxicity: Vigilant monitoring is crucial in combination with nivolumab and ipilimumab. One Phase 1 trial showed frequent immune-related adverse events (irAEs), requiring ipilimumab dose reduction to safely deliver the triplet therapy [3].

Mechanism of Action and Signaling Pathways

This compound's clinical rationale is grounded in its ability to modulate the tumor microenvironment by targeting key tyrosine kinases.

G This compound This compound TAM TAM Receptors (TYRO3, AXL, MERTK) This compound->TAM VEGFR2 VEGFR2 This compound->VEGFR2 OtherRTKs Other RTKs (MET, RET, KIT) This compound->OtherRTKs Immunosuppression Reduces Immunosuppression TAM->Immunosuppression Macrophages Repolarizes M2 to M1 Macrophages TAM->Macrophages Angiogenesis Inhibits Angiogenesis VEGFR2->Angiogenesis Tregs_MDSCs Reduces Tregs & MDSCs VEGFR2->Tregs_MDSCs Outcome Enhanced Anti-Tumor Immune Response Immunosuppression->Outcome Macrophages->Outcome Angiogenesis->Outcome Tregs_MDSCs->Outcome

The diagram above illustrates how this compound inhibits multiple receptor tyrosine kinases (RTKs), including TAM family receptors (TYRO3, AXL, MERTK) and VEGFR2 [1] [4]. By blocking these targets, this compound reverses an immunosuppressive tumor microenvironment: it reduces the population of immunosuppressive cells and promotes macrophage repolarization [1]. This creates a more favorable environment for immune checkpoint inhibitors like nivolumab to stimulate an effective anti-tumor immune response [1].

Conclusion for Clinical Application

The recommended phase 2 dose of This compound 120 mg once daily is supported by robust clinical evidence demonstrating a favorable balance of efficacy and manageable toxicity, particularly in combination with nivolumab. The provided data, protocols, and safety management guidelines offer a comprehensive framework for researchers to design and conduct clinical trials evaluating this compound in oncology.

References

sitravatinib clinical trial NCT02954991 design

Author: Smolecule Technical Support Team. Date: February 2026

Trial Design Overview

The Phase 2 MRTX-500 study (NCT02954991) was an open-label, parallel-group trial investigating the safety and efficacy of sitravatinib combined with the checkpoint inhibitor nivolumab [1] [2] [3].

  • Primary Objective: To evaluate the objective response rate (ORR) according to RECIST 1.1 [1] [2].
  • Key Secondary Objectives: Included assessing safety, overall survival (OS), progression-free survival (PFS), and duration of response (DoR) [1] [2].
  • Intervention: this compound (120 mg, orally, once daily) in continuous combination with Nivolumab (240 mg intravenously every 2 weeks or 480 mg every 4 weeks) [1] [3].
  • Patient Population: Adults with advanced or metastatic non-squamous NSCLC [2]. The trial specifically enrolled patients who had progressed on or after prior therapy, categorizing them into two groups:
    • CPI-Experienced: Patients whose disease progressed following prior anti-PD-1/PD-L1 checkpoint inhibitor therapy, with or without a history of clinical benefit [1].
    • CPI-Naive: Patients who had progressed after platinum-doublet chemotherapy but had not received prior checkpoint inhibitors [1].

Participant Demographics and Baseline Characteristics

The trial provided updated efficacy data for 68 patients with prior clinical benefit from a CPI. The baseline characteristics for this group are summarized below [2].

Characteristic Patient Population (n=68)
Median Age 66 years
Sex (Female) 57%
ECOG Performance Status 0/1/2 27% / 66% / 7%
Prior Lines of Therapy 2nd or 3rd line

Efficacy Results from Phase 2 Trial

The combination therapy demonstrated clinically meaningful antitumor activity in a population of patients with limited treatment options. The key efficacy outcomes are summarized in the following table [1] [2].

Efficacy Endpoint CPI-Experienced (No Prior Clinical Benefit, n=35) CPI-Experienced (With Prior Clinical Benefit, n=89/68*) CPI-Naive (n=32)
Objective Response Rate (ORR) 11.4% [1] 16.9% [1] (16%* [2]) 25.0% [1]
Median Progression-Free Survival (PFS) 3.7 months [1] 5.6 months [1] (6 months* [2]) 7.1 months [1]
Median Overall Survival (OS) 7.9 months [1] 13.6 months [1] (15 months* [2]) Not Reached [1]

Note: Data for the CPI-Experienced with Prior Clinical Benefit group is reported from two overlapping datasets (n=89 and n=68) with a median follow-up of 28 months for the n=68 cohort [1] [2].

This compound Mechanism of Action and Proposed Synergy

This compound is a spectrum-selective tyrosine kinase inhibitor (TKI) that targets multiple receptors, including the TAM family (TYRO3, AXL, MERTK) and VEGFR2 [4] [5]. Its proposed role in overcoming resistance to checkpoint inhibitors involves a shift in the tumor microenvironment (TME) from immunosuppressive to immunostimulatory.

The following diagram illustrates the proposed mechanism of this compound in combination with nivolumab.

G cluster_tki This compound Targets cluster_tme Immunosuppressive Tumor Microenvironment (TME) cluster_immune Enhanced Anti-Tumor Immunity This compound This compound MDSCs Myeloid-Derived Suppressor Cells (MDSCs) This compound->MDSCs Reduces Tregs Regulatory T-cells (Tregs) This compound->Tregs Reduces M2_Mac M2-Polarized Macrophages This compound->M2_Mac Reduces Nivolumab Nivolumab PD1 PD-1 on T-cell Nivolumab->PD1 Blocks Interaction TAM TAM Receptors (TYRO3, AXL, MERTK) TAM->this compound VEGFR2 VEGFR2 VEGFR2->this compound CD8 Activated CD8+ T-cells MDSCs->CD8 Shifts to M1_Mac M1-Polarized Macrophages MDSCs->M1_Mac Shifts to DC Dendritic Cell Activation MDSCs->DC Shifts to Tregs->CD8 Shifts to Tregs->M1_Mac Shifts to Tregs->DC Shifts to M2_Mac->CD8 Shifts to M2_Mac->M1_Mac Shifts to M2_Mac->DC Shifts to PDL1 PD-L1 on Tumor Cell CD8->PDL1 Tumor Cell Killing PD1->PDL1 Inhibitory Signal

This mechanistic model was supported by biomarker data, which showed a CD8+ T effector cell response in patients who achieved clinical benefit, suggesting this compound can help restore an anti-tumor immune response after progression on prior checkpoint inhibitor therapy [5].

Safety and Tolerability Profile

The combination of this compound and nivolumab demonstrated a manageable safety profile, consistent with the known effects of each drug [1] [2].

  • Treatment-Related Adverse Events (TRAEs): Among 156 treated patients, TRAEs of any grade were very common, occurring in 93.6% of patients [1]. Grade 3 or 4 TRAEs were reported in 58.3% of patients [1].
  • Common Grade 3/4 TRAEs: The most frequently observed (≥10%) severe TRAEs were hypertension and diarrhea [2].
  • Dose Modifications: TRAEs led to dose reduction or interruption in 42.9% of patients. Treatment discontinuation due to TRAEs occurred in 14.1% of patients [1].
  • Serious Events: One grade 5 (fatal) treatment-related event was reported in a CPI-naive patient [1].

Experimental Protocol and Key Methodologies

For researchers aiming to design similar studies, the key methodological details from the MRTX-500 trial are outlined below.

Protocol Component Detailed Methodology
Patient Eligibility Adults with advanced/metastatic non-squamous NSCLC. Prior treatment with a checkpoint inhibitor (for CPI-experienced cohort) and/or platinum-doublet chemotherapy. Adequate bone marrow and organ function [3].
Exclusion Criteria Uncontrolled brain metastases; unacceptable toxicity with prior checkpoint inhibitor; impaired heart function [3].
Dosage & Administration This compound: 120 mg oral capsule, taken once daily continuously. Nivolumab: 240 mg IV infusion over 30 minutes every 2 weeks or 480 mg every 4 weeks [1] [3].
Disease Assessment Tumor imaging (per RECIST 1.1) performed at baseline and repeated at 6-week intervals throughout the trial [2].
Pharmacokinetic (PK) Analysis Blood samples collected to determine plasma concentration of this compound. PK parameters (C~max~, t~max~, AUC, t~1/2~) calculated using non-compartmental analysis [4].
Biomarker Analysis (Exploratory) Immunohistochemistry and other assays on tumor tissue and blood samples to evaluate dynamic changes in immune cell populations (e.g., CD8+ T cells) and soluble factors (e.g., VEGF-A, sVEGFR2) [4] [5].

Subsequent Phase 3 SAPPHIRE Trial Outcome

Based on the encouraging Phase 2 results, the Phase 3 SAPPHIRE (NCT03906071) trial was initiated. This randomized, open-label study compared this compound plus nivolumab against standard docetaxel chemotherapy in patients with advanced non-squamous NSCLC who had progressed after both platinum-based chemotherapy and a checkpoint inhibitor [6].

In May 2023, Mirati Therapeutics announced that the SAPPHIRE trial did not meet its primary endpoint of improving overall survival versus docetaxel at the final analysis [6]. Despite this outcome, the Phase 2 data remain valuable for understanding the mechanism of TKI and checkpoint inhibitor combinations and for informing future research into overcoming immunotherapy resistance.

Application Notes for Researchers

  • Patient Selection is Critical: The Phase 2 data suggest that patients who derived prior clinical benefit from their initial CPI therapy may represent a population more likely to respond to the this compound-nivolumab combination upon progression [1] [2].
  • Manageable but Significant Toxicity: The high rate of Grade 3/4 TRAEs necessitates proactive management and monitoring. Protocols should include plans for dose modifications and supportive care for common events like hypertension and diarrhea [1] [2].
  • Mechanistic Insights Guide Future Work: The biomarker data confirming immunomodulation provide a strong rationale for exploring this compound in other combination strategies or in selected patient populations with specific tumor microenvironment profiles [5].

References

Sitravatinib in Neoadjuvant Renal Cell Carcinoma: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Rationale

Sitravatinib is an orally administered, spectrum-selective receptor tyrosine kinase inhibitor that targets multiple key receptors involved in renal cell carcinoma (RCC) pathogenesis and immunosuppression. Its targets include the TAM family receptors (TYRO3, AXL, and MERTK), split tyrosine-kinase domain-containing receptors (VEGFR family, PDGFR families, and KIT), as well as MET and RET [1] [2]. The immunomodulatory properties of this compound provide a strong rationale for its combination with immune checkpoint inhibitors in the neoadjuvant setting for RCC. By targeting TAM receptors and VEGFR, this compound can potentially reverse immunosuppressive elements in the tumor microenvironment, including reducing myeloid-derived suppressor cells (MDSCs) and T regulatory (Treg) cells while increasing the ratio of M1:M2-polarized macrophages [3] [4].

The neoadjuvant approach in locally advanced clear cell RCC (ccRCC) aims to downsize tumors before nephrectomy, potentially facilitating surgical resection and addressing micrometastatic disease early. Current evidence suggests that 20-40% of patients with locally advanced RCC develop metastases post-nephrectomy, highlighting the need for effective perioperative systemic therapies [3]. While adjuvant immunotherapy with pembrolizumab has become a standard of care for high-risk patients after nephrectomy, the neoadjuvant use of immune-based combinations remains investigational but theoretically appealing for potentially enabling stronger and more durable antitumor immune responses [5]. The unique mechanism of this compound makes it a promising candidate for neoadjuvant combinations with immune checkpoint inhibitors.

Clinical Trial Evidence Summary

Key Clinical Trials

Several clinical trials have investigated this compound in RCC, providing evidence for its potential application in the neoadjuvant setting:

  • Phase II Neoadjuvant Trial (NCT03680521): This single-arm, interventional study evaluated neoadjuvant this compound plus nivolumab in patients with locally advanced ccRCC prior to curative nephrectomy. The trial enrolled 25 patients, with 20 evaluable for safety and 17 for efficacy. Patients received an initial lead-in of this compound monotherapy followed by combination therapy with nivolumab before surgery. The primary endpoint was objective response rate (ORR) prior to surgery, with the null hypothesis set at ORR = 5% and alternative hypothesis at ORR = 30% [3].

  • Phase I Triplet Combination Trial (NCT04518046): This phase I trial investigated the combination of this compound with nivolumab and ipilimumab in 22 previously untreated patients with advanced ccRCC. The study aimed to determine the optimal dose of this compound in the triplet combination and assessed safety, preliminary efficacy, and immunomodulatory effects through longitudinal biomarker analyses [6].

  • First-in-Human Phase 1/1b Study (NCT02219711): This early-phase trial evaluated this compound in patients with advanced solid tumors, including RCC, establishing the safety profile, pharmacokinetics, and preliminary clinical activity of this compound as both monotherapy and in combination with checkpoint inhibitors [1].

Efficacy Outcomes

Table 1: Efficacy Outcomes of this compound in RCC Clinical Trials

Trial Patient Population Regimen ORR Median PFS DFS/OS Outcomes
Phase II Neoadjuvant [3] Locally advanced ccRCC (n=17) This compound + Nivolumab (neoadjuvant) 11.8% (2 PR) Not reported 24-month DFS: 88.0% (95% CI 61.0-97.0)
Phase I Triplet [6] Treatment-naïve advanced ccRCC (n=22) This compound + Nivolumab + Ipilimumab 45.5% 14.5 months 1-year survival: 80.8%; Median OS not reached
Phase 1b Expansion [1] Advanced solid tumors This compound monotherapy 11.8% Not reported Varied by tumor type

The phase II neoadjuvant trial did not meet its primary endpoint, as the observed ORR of 11.8% (2 partial responses among 17 evaluable patients) did not reach the predefined threshold of 30%. However, it is noteworthy that 88.2% of patients achieved stable disease, with a median observed tumor shrinkage of 13.5% (range 0-33%). No patients experienced disease progression prior to surgery or an increase in lesion size. With a median follow-up of 27.5 months, the 24-month disease-free survival probability was 88.0%, suggesting potential long-term benefit despite the modest radiographic response rate [3].

The phase I triplet combination trial demonstrated more robust efficacy, with an ORR of 45.5% and a disease control rate of 86.4% in treatment-naïve patients with advanced ccRCC. The median progression-free survival was 14.5 months, and the 1-year survival probability was 80.8%. Neither median overall survival nor median duration of response had been reached at the time of data cutoff, suggesting potential for durable responses in responding patients [6].

Safety Profile

Table 2: Safety Profile of this compound-Containing Regimens in RCC Trials

Trial Regimen Most Common TRAEs Grade 3 TRAEs Grade 4/5 TRAEs Discontinuations due to TRAEs
Phase II Neoadjuvant [3] This compound + Nivolumab Hypertension, lipase increase 45% (this compound-related); 15.8% (nivolumab-related) None 30% (6/20 patients)
Phase I Triplet [6] This compound + Nivolumab + Ipilimumab Immune-related AEs (colitis, myocarditis, pneumonitis) Frequent immune-related AEs One possible treatment-related death (acute hepatitis) Not specified
First-in-Human [1] This compound monotherapy Diarrhea, fatigue, hypertension, nausea 53.4% One treatment-related death 13.5%

In the phase II neoadjuvant trial, treatment-related adverse events (TRAEs) of any grade occurred in all patients (100%), with the majority being grade 1 or 2. The most common grade 3 TRAEs were hypertension (30%) and lipase increase (10%). Notably, four of seven patients (57.1%) who started at the 120 mg dose developed grade 3 hypertension, leading to dose reduction and protocol amendment to a starting dose of 80 mg daily. There were no grade 4 or 5 treatment-related adverse events. TRAEs led to treatment discontinuation in 30% of patients, with pancreatitis being the most common cause of this compound discontinuation [3].

The phase I triplet combination trial demonstrated that this compound could be safely combined with nivolumab and ipilimumab, though this regimen required careful management. The initial cohort receiving this compound 35 mg daily with standard doses of nivolumab (3 mg/kg) and ipilimumab (1 mg/kg) experienced a high frequency of immune-related adverse events, leading to protocol modifications including ipilimumab dose reduction to 0.7 mg/kg, which enabled safe dose escalation of this compound up to 100 mg daily [6].

Mechanisms of Action and Signaling Pathways

Direct Kinase Inhibition

This compound exerts its antitumor effects through multifaceted mechanisms targeting both tumor cells and the immune microenvironment. As a tyrosine kinase inhibitor, it directly blocks the activity of multiple receptors crucial for RCC pathogenesis:

  • VEGFR family inhibition: Suppresses angiogenesis, reducing tumor vasculature and oxygen supply [4] [2]
  • TAM receptor (TYRO3, AXL, MERTK) inhibition: Modulates innate immune responses and reduces phagocytosis of apoptotic cells [4]
  • MET inhibition: Targets the HGF/MET axis involved in tumor growth and metastasis [2]
  • PDGFR family inhibition: Affects pericyte function and stromal interactions [2]

Preclinical studies demonstrate that this compound inhibits colony formation and tumor cell viability with an IC50 of approximately 1 μM, though its potent in vivo activity at lower concentrations suggests that tumor microenvironment modulation rather than direct tumor cell killing primarily drives its efficacy [4].

Immunomodulatory Effects

The immunomodulatory properties of this compound provide the rationale for its combination with immune checkpoint inhibitors. Preclinical models demonstrate that this compound treatment:

  • Reduces immunosuppressive myeloid cells including monocytic MDSCs and M2-polarized macrophages [4]
  • Increases CD4+ T cell infiltration into tumors and promotes CD8+ T cell proliferation in lymphoid organs [4]
  • Upregulates PD-L1 expression on tumor cells, potentially enhancing susceptibility to PD-1/PD-L1 blockade [4]
  • Inhibits M2-like macrophage polarization in a MerTK-dependent manner, shifting the macrophage balance toward immunostimulatory M1 phenotypes [4]

These changes collectively transform the tumor microenvironment from immunosuppressive ("cold") to immunologically active ("hot"), potentially overcoming resistance mechanisms to checkpoint inhibitor therapy [4].

Diagram: this compound Mechanisms in the Tumor Microenvironment

G cluster_direct Direct Antitumor Effects cluster_immune Immunomodulatory Effects This compound This compound AntiAngio Anti-angiogenesis This compound->AntiAngio TumorDeath Tumor Cell Death This compound->TumorDeath Metastasis Metastasis Inhibition This compound->Metastasis Myeloid ↓ Immunosuppressive Myeloid Cells This compound->Myeloid Tcell ↑ T Cell Infiltration & Function This compound->Tcell Macrophage M1/M2 Macrophage Ratio Shift This compound->Macrophage MicroEnv Favorable Tumor Microenvironment AntiAngio->MicroEnv TumorDeath->MicroEnv Myeloid->MicroEnv Tcell->MicroEnv Macrophage->MicroEnv Checkpoint Enhanced Checkpoint Inhibitor Response MicroEnv->Checkpoint

Biomarker and Correlative Findings

Correlative analyses from clinical trials provide insights into the biological effects of this compound in patients. In the phase II neoadjuvant trial, immune analyses of paired tumor biopsies demonstrated changes in the tumor microenvironment resulting in an immunologically active tumor by the time of surgery (median time-to-surgery: 50 days) [3]. Single-cell RNA sequencing from the phase I triplet therapy trial identified dynamic shifts in the tumor microenvironment, including:

  • Increased T cell infiltration with cytotoxic phenotypes
  • Decreased myeloid and endothelial cells
  • Emergence of a tumor cell-specific epithelial-mesenchymal transition (EMT)-like program associated with treatment resistance and poor outcomes
  • T cell exhaustion and M2-like myeloid enrichment in resistant cases [6]

These findings suggest that monitoring specific cellular and molecular changes during neoadjuvant treatment may help identify biomarkers of response and resistance.

Experimental Protocols and Methodologies

Neoadjuvant Treatment Protocol for RCC

Based on the phase II trial design [3], the following protocol is recommended for neoadjuvant this compound plus nivolumab in locally advanced RCC:

  • Patient Selection Criteria:

    • Histologically confirmed locally advanced clear cell RCC
    • Planned for curative nephrectomy
    • Clinical stage T3 or higher primary tumors
    • Adequate organ function and performance status
    • Absence of metastatic disease (confirmed by baseline imaging)
  • Treatment Schedule:

    • This compound lead-in: 80 mg orally once daily for 14 days (based on amended dose from protocol)
    • Combination phase: Continue this compound 80 mg daily plus nivolumab 240 mg every 2 weeks or 480 mg every 4 weeks for approximately 2 cycles (total neoadjuvant treatment duration ~6-8 weeks)
    • Dose modifications: Based on toxicity management guidelines outlined in Section 4.3
  • Pre-treatment Evaluation:

    • Comprehensive metabolic panel, complete blood count, thyroid function tests
    • CT chest/abdomen/pelvis with contrast using RECIST 1.1 criteria
    • Tumor biopsy for baseline biomarker assessment (optional but recommended for correlative studies)
    • Cardiovascular assessment including blood pressure monitoring
Response Assessment and Surgical Planning
  • Radiological Assessment:

    • Repeat CT imaging after completion of neoadjuvant therapy (approximately 6-8 weeks after initiation)
    • Use RECIST 1.1 criteria for objective response assessment
    • Compare tumor dimensions in three planes for accurate measurement of changes
    • Document any changes in tumor relationship to surrounding structures
  • Surgical Planning:

    • Schedule nephrectomy approximately 2-4 weeks after last dose of neoadjuvant therapy
    • Consider partial versus radical nephrectomy based on post-treatment tumor size and location
    • Collect intraoperative tumor samples for correlative studies (highly recommended)
  • Pathologic Assessment:

    • Standard histopathological evaluation with Fuhrman nuclear grading
    • Assessment of treatment-related changes (necrosis, fibrosis, inflammatory infiltrate)
    • Biobanking of fresh tissue for biomarker studies (optional but recommended)
Toxicity Management Guidelines

Table 3: Management of Common this compound-Related Adverse Events

Adverse Event Grade 1 Grade 2 Grade 3 Grade 4
Hypertension Monitor BP weekly; lifestyle modifications Initiate/add antihypertensive medication; monitor BP twice weekly Hold this compound until ≤Grade 1; optimize antihypertensives; consider dose reduction Discontinue this compound permanently
Hand-Foot Syndrome Topical emollients; avoid friction Topical corticosteroids; consider dose reduction Hold this compound until ≤Grade 1; then resume with dose reduction Discontinue this compound permanently
Diarrhea Antidiarrheals (loperamide) as needed Initiate antidiarrheals; ensure hydration Hold this compound until ≤Grade 1; intravenous hydration if needed Discontinue this compound permanently
Fatigue Supportive care; assess other causes Consider dose delay; rule out other etiologies Hold this compound until ≤Grade 1; consider dose reduction Discontinue this compound permanently
Lipase/Amylase Elevation Monitor weekly Monitor twice weekly; consider holding this compound Hold this compound until ≤Grade 1; consider dose reduction Discontinue this compound permanently

For immune-related adverse events from combination therapy with nivolumab, standard management guidelines for checkpoint inhibitor toxicity should be followed, including corticosteroid initiation and specialist consultation for severe cases.

Diagram: Neoadjuvant Treatment Workflow and Monitoring

G cluster_monitoring Continuous Safety Monitoring Screening Patient Screening & Baseline Assessment LeadIn This compound Lead-In (14 days) Screening->LeadIn Combination This compound + Nivolumab (4-6 weeks) LeadIn->Combination BP Blood Pressure Monitoring LeadIn->BP Labs Laboratory Tests (LFTs, Lipase, etc.) LeadIn->Labs Response Radiological Response Assessment Combination->Response Combination->BP Combination->Labs Surgery Nephrectomy (2-4 weeks post-treatment) Response->Surgery FollowUp Postoperative Follow-up & Adjuvant Therapy Decision Surgery->FollowUp Toxicity Toxicity Assessment & Dose Modification BP->Toxicity Labs->Toxicity

Correlative Study Methodologies

For comprehensive biomarker evaluation in this compound-based neoadjuvant trials, the following methodologies are recommended:

  • Longitudinal Tissue Collection:

    • Obtain core needle biopsies at baseline (pre-treatment) and at surgery (post-treatment)
    • Collect fresh tissue portions for single-cell RNA sequencing, with remainder in formalin-fixed paraffin-embedding
    • Process within 30 minutes of collection for optimal preservation
  • Single-Cell RNA Sequencing Protocol:

    • Tissue dissociation using validated tumor dissociation kit
    • Single-cell suspension preparation with viability >80%
    • Library preparation using 10X Genomics platform
    • Sequencing depth: ≥20,000 reads per cell
    • Bioinformatics analysis using Seurat or similar pipelines
  • Multiplex Immunofluorescence:

    • Staining for T cell markers (CD3, CD8, CD4), macrophage markers (CD68, CD163), and checkpoint markers (PD-1, PD-L1)
    • Quantitative image analysis using automated platforms
    • Spatial analysis to determine immune cell distribution relative to tumor regions
  • Pharmacokinetic Assessments:

    • Trough blood collection for this compound levels at steady state
    • Liquid chromatography-mass spectrometry for quantification
    • Correlation with toxicity and efficacy parameters

Future Directions and Clinical Implications

The development of this compound in neoadjuvant RCC represents an ongoing area of clinical investigation. While the primary endpoint of the phase II neoadjuvant trial was not met, the promising 24-month disease-free survival of 88% and the favorable immunological changes in the tumor microenvironment support further study of this approach [3]. Several important considerations for future research emerge from the current evidence:

  • Biomarker development remains critical for patient selection. The identification of tumors with specific immunological features or TAM receptor dependence may enrich for responders to this compound-containing regimens.
  • Novel combinations with alternative checkpoint inhibitors or targeted agents may enhance efficacy while maintaining manageable toxicity profiles.
  • Treatment sequencing strategies incorporating this compound in both neoadjuvant and adjuvant contexts warrant investigation in perioperative trials.
  • Dose optimization continues to be important, with consideration of lower starting doses (80 mg daily) based on the phase II experience, or intermittent dosing schedules to improve tolerability.

The evolving landscape of perioperative therapy in RCC, with the establishment of adjuvant pembrolizumab as standard care for high-risk patients, creates both challenges and opportunities for neoadjuvant approaches [5]. Future trials should consider randomized designs comparing neoadjuvant followed by adjuvant therapy versus adjuvant therapy alone to definitively establish the value of the neoadjuvant approach. Additionally, correlative studies should be integrated into all future trials to advance our understanding of this compound's mechanisms and identify predictive biomarkers.

References

Application Notes: Sitravatinib and Tislelizumab in Advanced HCC

Author: Smolecule Technical Support Team. Date: February 2026

1. Therapeutic Rationale and Mechanism of Action The combination of sitravatinib, a tyrosine kinase inhibitor (TKI), with tislelizumab, an anti-PD-1 monoclonal antibody, is designed to modulate the tumor microenvironment (TME) and overcome resistance to immune checkpoint inhibitor (ICI) therapy [1]. This compound targets a spectrum of receptors, including TAM family kinases (TYRO3, AXL, MER), VEGFR-2, KIT, and MET. By inhibiting these targets, it shifts macrophage polarization towards an immunostimulatory phenotype, reduces the population of immunosuppressive cells like regulatory T cells (T-regs) and myeloid-derived suppressor cells (MDSCs), and normalizes tumor vasculature [1]. This reversal of immunosuppression in the TME is hypothesized to enhance the efficacy of tislelizumab, which blocks the PD-1 pathway to reinvigorate anti-tumor T-cell activity [1] [2]. The Fc-engineered design of tislelizumab minimizes binding to Fcγ receptors on macrophages, thereby reducing antibody-dependent phagocytosis and potential resistance [2] [3].

2. Summary of Clinical Evidence The primary clinical evidence for this combination in HCC comes from the SAFFRON-104 trial (NCT03941873), an open-label, multicenter, phase Ib/II study [1].

The following table summarizes the key efficacy outcomes from the phase II dose expansion cohorts of the SAFFRON-104 trial:

Patient Cohort Objective Response Rate (ORR) Disease Control Rate (DCR) Primary Endpoint
This compound Monotherapy (Pretreated HCC) 25.0% (95% CI: 8.7–49.1) Not Reported ORR (Investigator-assessed per RECIST v1.1)
Combo: Anti-PD-(L)1–naïve HCC 11.5% (95% CI: 2.4–30.2) Not Reported ORR (Investigator-assessed per RECIST v1.1)
Combo: Anti-PD-(L)1–treated HCC 9.5% (95% CI: 1.2–30.4) Not Reported ORR (Investigator-assessed per RECIST v1.1)

Table Note: CI, confidence interval; Combo, this compound in combination with tislelizumab.

The safety profile of the combination was generally manageable. Grade ≥3 treatment-related adverse events (TRAEs) occurred in 50.0% of patients receiving the combination therapy and 51.9% of those receiving this compound monotherapy [1]. The most frequent TRAEs for the combination were consistent with the known profiles of each drug, including hand-foot skin reaction, hypertension, diarrhea, and hypothyroidism [1] [4]. No new safety signals were identified.

3. Positioning in the HCC Treatment Landscape While combinations like atezolizumab-bevacizumab have set a high bar for first-line treatment of advanced HCC, there remains a significant unmet need for patients who progress on or are refractory to initial ICI therapy [2] [5]. The clinical activity of this compound and tislelizumab in anti-PD-(L)1–treated HCC patients, as observed in SAFFRON-104, suggests a potential role for this regimen in later-line settings where treatment options are limited [1]. This positions the combination as a strategy to overcome ICI resistance.

Detailed Experimental Protocol

The following protocol is adapted from the phase Ib/II SAFFRON-104 clinical trial [1].

1. Study Design

  • Title: A Phase II Study of this compound in Combination with Tislelizumab in Advanced Hepatocellular Carcinoma (HCC).
  • Design: Open-label, multicenter, multi-cohort study.
  • Phase: II (Dose Expansion).
  • Objective: To evaluate the preliminary antitumor activity and safety of the combination in defined patient populations.

2. Patient Selection

  • Inclusion Criteria:
    • Histologically or cytologically confirmed unresectable locally advanced or metastatic HCC.
    • Barcelona Clinic Liver Cancer (BCLC) Stage C, or Stage B not amenable to curative treatment.
    • Child-Pugh score A.
    • Eastern Cooperative Oncology Group Performance Status (ECOG PS) of 0 or 1.
    • Adequate organ function.
    • Prior therapy dependent on cohort (e.g., anti-PD-(L)1–naïve or –treated).
  • Exclusion Criteria:
    • Active leptomeningeal disease or uncontrolled brain metastasis.
    • Active autoimmune diseases or history of autoimmune diseases that may relapse.
    • Any condition requiring systemic corticosteroids (>10 mg/day prednisone equivalents) or other immunosuppressive medications within 14 days prior to first dose.
    • Any systemic chemotherapy within 28 days from the first dose.

3. Treatment Regimen

  • This compound: 120 mg, administered orally, once daily. The dose may be adjusted (e.g., reduced to 80 mg or 40 mg) based on individual tolerance and management of adverse events [1] [6].
  • Tislelizumab: 200 mg, administered by intravenous (IV) infusion over 30-60 minutes, once every 3 weeks.
  • Treatment Cycle: Each cycle is 21 days.
  • Treatment Duration: Treatment continues until disease progression per RECIST v1.1, unacceptable toxicity, withdrawal of consent, or study termination.

4. Efficacy and Safety Assessments

  • Primary Endpoint:
    • Objective Response Rate (ORR): Proportion of patients with a confirmed complete response (CR) or partial response (PR) as assessed by the investigator according to RECIST v1.1.
  • Secondary Endpoints:
    • Duration of Response (DoR): Time from first documented CR or PR to disease progression or death from any cause.
    • Disease Control Rate (DCR): Proportion of patients with CR, PR, or stable disease (SD).
    • Progression-Free Survival (PFS): Time from randomization to first documented disease progression or death from any cause.
    • Overall Survival (OS): Time from randomization to death from any cause.
    • Safety: Incidence and severity of adverse events, graded per NCI CTCAE v5.0.
  • Assessment Schedule:
    • Tumor Imaging: Conducted via CT or MRI every 6 weeks for the first 12 months, then every 9 weeks thereafter.
    • Safety Monitoring: Physical examinations, vital signs, ECOG PS, and laboratory tests (hematology, clinical chemistry) performed at every cycle.

Signaling Pathways and Experimental Workflow

The diagram below illustrates the hypothesized synergistic mechanism of action of this compound and tislelizumab in the tumor microenvironment.

G cluster_tme Tumor Microenvironment (TME) TumorCell Tumor Cell TCell T Cell TCell->TumorCell Kills Macrophage Macrophage Treg T-reg Cell PD_L1 PD-L1 PD_1 PD-1 PD_1->PD_L1 TAM_AXL TAM (AXL, MER) & other kinases Immunosuppression Immunosuppressive TME TAM_AXL->Immunosuppression Reduces This compound This compound This compound->Treg Reduces This compound->TAM_AXL Inhibits Tislelizumab Tislelizumab Tislelizumab->PD_1 Blocks Immunostimulation Immunostimulatory TME Immunosuppression->Immunostimulation Reversal Immunostimulation->TCell Activates

Diagram 1: Mechanism of action of this compound and tislelizumab combination therapy. this compound inhibits key oncogenic kinases (TAM, VEGFR2) to reverse the immunosuppressive tumor microenvironment by reducing T-regs and shifting macrophage polarity. Tislelizumab blocks PD-1 on T cells, preventing tumor PD-L1-mediated T-cell exhaustion. The combined action promotes a immunostimulatory milieu, enhancing anti-tumor T-cell activity [1].

The flowchart below outlines the key stages of the clinical protocol for administering the combination therapy.

G Start Patient Screening & Eligibility Confirmation A Baseline Assessments: - Tumor Imaging (RECIST v1.1) - ECOG PS & Child-Pugh Score - Laboratory Tests Start->A B Initiate Treatment Cycle (21 days) A->B C This compound: 120 mg PO QD Tislelizumab: 200 mg IV Q3W B->C D Cycle 1 Day 1: - Monitor for DLTs - Pharmacokinetic sampling C->D E On-Treatment Monitoring: - Clinical safety labs each cycle - Manage AEs per protocol D->E F Tumor Response Assessment: - CT/MRI every 6 weeks E->F F->B Subsequent Cycles End Treatment Continuation until: - Disease Progression - Unacceptable Toxicity - Patient Withdrawal F->End

Diagram 2: Clinical protocol workflow for this compound and tislelizumab administration. The protocol begins with patient screening and baseline assessments. Treatment is administered in 21-day cycles, with close safety monitoring, especially during the first cycle for dose-limiting toxicities (DLTs). Tumor response is systematically assessed at predefined intervals until a treatment discontinuation criterion is met [1].

Conclusions and Future Directions

The combination of this compound and tislelizumab is a mechanistically rational strategy that has demonstrated a manageable safety profile and preliminary antitumor activity in patients with advanced HCC, including those previously treated with anti-PD-(L)1 therapy [1]. The RP2D of this compound 120 mg daily with tislelizumab 200 mg Q3W has been established.

Future work should focus on validating these findings in larger, randomized trials. Research should also aim to identify predictive biomarkers of response to better select patients who are most likely to benefit from this combination therapy, particularly in the setting of prior immunotherapy resistance.

References

Sitravatinib as a Potent ABCG2 Transporter Inhibitor: Comprehensive Assay Guide for Reversing Multidrug Resistance in Cancer

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to ABCG2 and Sitravatinib Significance

The ATP-binding cassette subfamily G member 2 (ABCG2) transporter, also known as breast cancer resistance protein (BCRP), plays a critical role in multidrug resistance (MDR) in cancer therapy. As an efflux transporter highly expressed in various cancer cells and physiological barriers, ABCG2 actively pumps out a wide range of chemotherapeutic agents, significantly reducing intracellular drug accumulation and diminishing treatment efficacy. This transporter contributes to the MDR phenotype, which remains a major clinical obstacle in oncology, leading to treatment failure and disease progression in numerous cancer types. The development of effective ABCG2 inhibitors therefore represents a promising strategy for overcoming chemoresistance and improving patient outcomes.

This compound (also known as MGCD516 or MG-516) is an investigational, broad-spectrum tyrosine kinase inhibitor (TKI) targeting MET, TAM family kinases (TYRO3, AXL, MerTK), and members of VEGF, PDGF, and Eph receptor families. Currently under phase III clinical evaluation for various cancers, this compound has demonstrated potent antitumor efficacy through multiple mechanisms, including alteration of the tumor microenvironment and restoration of immune checkpoint blockade efficacy. Recent investigations have revealed an additional pharmacological action: concentration-dependent inhibition of ABCG2 transport function. This repositioning of this compound as an ABCG2 inhibitor offers a promising therapeutic approach for combating MDR in cancer cells, potentially resensitizing them to conventional chemotherapy.

Mechanism of this compound-Mediated ABCG2 Inhibition

Molecular Interactions with ABCG2

This compound exerts its inhibitory effect on ABCG2 through direct binding to the transporter's drug-binding pocket. Molecular docking simulations using the human ABCG2 model (PDB code: 6ETI) demonstrated that this compound achieves an outstanding docking score among thirty screened tyrosine kinase inhibitors, indicating strong binding affinity. The binding interaction occurs at the specific drug-binding cavity of ABCG2, where this compound forms stable complexes with key amino acid residues involved in substrate recognition and transport. This binding is competitive with native ABCG2 substrates, effectively blocking substrate access to the transporter and preventing subsequent efflux.

Biochemical Mechanism

The inhibition mechanism involves interference with ATP hydrolysis, the essential energy source for ABCG2-mediated transport. ATPase assays demonstrate that this compound inhibits ABCG2 ATPase activity in a concentration-dependent manner without significantly altering protein expression or subcellular localization. This compound at 3 μM effectively halts the transport cycle by reducing energy utilization, thereby compromising the efflux capability of ABCG2. This mechanism increases intracellular concentrations of chemotherapeutic substrates, restoring their antineoplastic activity against resistant cancer cells.

Table 1: Key Characteristics of this compound-Mediated ABCG2 Inhibition

Parameter Observation Experimental Evidence
Binding Affinity Outstanding docking score Molecular docking with ABCG2 (PDB: 6ETI) [1]
Inhibition Mechanism Non-competitive ATPase inhibition Concentration-dependent ATPase activity reduction [1]
Effective Concentration 3 μM for significant inhibition In vitro assays with resistant cell lines [1]
Effect on Protein Expression No significant alteration Western blot analysis [1] [2]
Effect on Localization No change in subcellular distribution Immunofluorescence staining [1]
Specificity Also inhibits ABCB1 (P-gp) Chemosensitization in ABCB1-overexpressing cells [2]

The following diagram illustrates the mechanistic pathway of this compound-mediated ABCG2 inhibition:

G This compound Inhibition of ABCG2 Transport Cycle Substrate Chemotherapeutic Substrate (e.g., Mitoxantrone, SN-38) ABCG2 ABCG2 Transporter Substrate->ABCG2 Cellular Uptake ATP ATP Binding ABCG2->ATP  Energy Utilization Efflux Drug Efflux ATP->Efflux  Transport Cycle Efflux->Substrate  Reduced Efficacy This compound This compound Inhibition ABCG2 Inhibition This compound->Inhibition Binds ABCG2 Inhibits ATPase Accumulation Intracellular Drug Accumulation Inhibition->Accumulation  Blocks Efflux Accumulation->Substrate  Enhanced Sensitivity

Cellular Cytotoxicity Assays (MTT)

Cytotoxicity and Chemosensitization Assessment

The MTT colorimetric assay provides a reliable method for evaluating this compound's cytotoxicity and its chemosensitization effects in ABCG2-overexpressing cancer cells. This assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. The protocol below details the standardized approach for assessing this compound's ability to reverse ABCG2-mediated multidrug resistance.

Detailed Protocol
  • Cell Lines and Culture: Utilize both drug-sensitive parental cell lines and their ABCG2-overexpressing counterparts. Recommended pairs include: NCI-H460 (human non-small cell lung cancer) and NCI-H460/MX20 (mitoxantrone-selected, ABCG2-overexpressing); S1 (human colon carcinoma) and S1-M1-80 (mitoxantrone-selected, mutant ABCG2 R482G); HEK293 transfected with empty vector (pcDNA3.1) or ABCG2 expression vectors. Culture cells in Dulbecco's Modified Eagle Medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a humidified 5% CO₂ atmosphere. For resistant lines, maintain selection pressure with appropriate chemotherapeutic agents (e.g., 20 nM mitoxantrone for NCI-H460/MX20), but culture in drug-free medium for at least 3 weeks prior to experiments. [1]

  • Reagent Preparation: Prepare a 10 mM this compound stock solution in DMSO and store at -20°C. Avoid freeze-thaw cycles. Dilute in culture medium immediately before use, ensuring final DMSO concentration does not exceed 0.1% (v/v). Prepare chemotherapeutic drug solutions for ABCG2 substrates: mitoxantrone (Medkoo Sciences), SN-38 (Medkoo Sciences), and topotecan (Selleckchem). Prepare MTT solution at 5 mg/mL in sterile PBS and filter sterilize (0.2 μm). [1]

  • Assay Procedure:

    • Harvest exponentially growing cells and seed in 96-well plates at 5,000 cells/well in 100 μL complete medium. Include solvent controls (0.1% DMSO) and blank wells (medium only).
    • Pre-incubate for 24 hours at 37°C to allow cell attachment.
    • For cytotoxicity assessment: Treat cells with serial dilutions of this compound (0.1-10 μM) for 72 hours.
    • For chemosensitization assessment: Pre-treat cells with non-toxic concentrations of this compound (1-3 μM) for 2 hours, then add increasing concentrations of chemotherapeutic substrates and incubate for an additional 72 hours.
    • Add 10 μL MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
    • Carefully remove medium and dissolve formed formazan crystals in 100 μL DMSO.
    • Measure absorbance at 570 nm with a reference wavelength of 630-650 nm using a microplate reader.
    • Calculate cell viability as percentage relative to solvent controls. [1] [2]

Table 2: this compound Cytotoxicity in Drug-Sensitive and ABCG2-Overexpressing Cell Lines

Cell Line Type Transporter Expressed IC₅₀ (μM)* Resistance Factor
KB-3-1 Epidermal - 2.34 ± 0.70 1.0
KB-V-1 Epidermal ABCB1 2.29 ± 0.73 1.0
OVCAR-8 Ovarian - 3.61 ± 1.64 1.0
NCI-ADR-RES Ovarian ABCB1 5.51 ± 1.26 1.5
H460 Lung - 2.69 ± 1.07 1.0
H460-MX20 Lung ABCG2 2.24 ± 0.70 0.8
S1 Colon - 1.69 ± 0.42 1.0
S1-M1-80 Colon ABCG2 2.13 ± 0.51 1.3
pcDNA-HEK293 Embryonic Kidney - 1.96 ± 0.50 1.0
MDR19-HEK293 Embryonic Kidney ABCB1 2.72 ± 0.51 1.4
R482-HEK293 Embryonic Kidney ABCG2 1.98 ± 0.45 1.0

*Data presented as mean ± SD from at least three independent experiments [2]

Functional Transport Assays

Substrate Efflux Assays

Flow cytometry-based efflux assays directly measure this compound's inhibitory effect on ABCG2 transport function using fluorescent substrates. These assays provide quantitative data on intracellular drug accumulation and real-time kinetic information about transporter inhibition.

  • Tritium-Labeled Mitoxantrone Transport Assay:

    • Harvest and wash ABCG2-overexpressing and parental cells with PBS.
    • Resuspend cells at 1×10⁶ cells/mL in transport buffer.
    • Pre-incubate cells with this compound (1-3 μM) or reference inhibitor Ko143 (1 μM) for 15 minutes at 37°C.
    • Add [³H]-mitoxantrone (0.5 Ci·mmol⁻¹) to a final concentration of 0.1-1 μM.
    • Incubate for 60 minutes at 37°C with gentle shaking.
    • Stop reaction by placing tubes on ice and adding ice-cold PBS.
    • Centrifuge at 4,000 × g for 5 minutes at 4°C and wash cells twice with ice-cold PBS.
    • Lyse cell pellets with 1% SDS and measure radioactivity by liquid scintillation counting.
    • Calculate intracellular drug accumulation relative to controls. [1]
  • Hoechst 33342 Efflux Assay:

    • Seed ABCG2-overexpressing cells (e.g., MDCK-II/ABCG2, PLB/ABCG2) and corresponding parental cells in 24-well plates.
    • Grow to 80-90% confluence.
    • Pre-treat cells with this compound (1-3 μM) or Ko143 (1 μM) for 30 minutes at 37°C.
    • Add Hoechst 33342 dye (1-5 μg/mL) and incubate for 60 minutes at 37°C.
    • Analyze cells immediately using flow cytometry with excitation at 355 nm and emission at 460 nm.
    • Measure fluorescence intensity in at least 10,000 events per sample.
    • Calculate percentage inhibition of efflux compared to untreated controls. [3]

The following workflow diagram illustrates the key steps in conducting functional transport assays:

G Functional Transport Assay Workflow CellPrep Cell Preparation (ABCG2-overexpressing and parental) PreTreat Pre-treatment This compound (1-3 µM) or Ko143 (1 µM) CellPrep->PreTreat SubstrateAdd Add Substrate [³H]-mitoxantrone or Hoechst 33342 PreTreat->SubstrateAdd Incubate Incubation 60 min at 37°C SubstrateAdd->Incubate Wash Stop & Wash Ice-cold PBS Incubate->Wash Analysis Analysis Scintillation counting or Flow cytometry Wash->Analysis Data Data Calculation Intracellular accumulation vs control Analysis->Data

Membrane Vesicular Transport Assay

The vesicular transport assay using inside-out membrane vesicles directly evaluates this compound's effect on ABCG2-mediated substrate transport in a cell-free system, providing precise mechanistic information.

  • Vesicle Preparation:

    • Prepare membrane vesicles from ABCG2-overexpressing cells according to established protocols.
    • Determine protein concentration using BCA assay and adjust to 5-10 mg/mL.
    • Verify vesicle integrity and orientation using electron microscopy and ATPase activity.
  • Transport Assay:

    • Prepare transport buffer containing 50 mM Tris-HCl (pH 7.4), 250 mM sucrose, 10 mM MgCl₂, and 1 mM ATP.
    • Pre-incubate vesicles (50 μg protein) with this compound (0.1-10 μM) or reference inhibitors for 5 minutes at 37°C.
    • Initiate transport by adding ATP and substrate ([³H]-estrone-3-sulfate or [³H]-methotrexate).
    • Incubate for 10 minutes at 37°C with vigorous shaking.
    • Stop reaction by adding ice-cold stop buffer and immediate filtration through glass fiber filters.
    • Wash filters three times with ice-cold wash buffer.
    • Measure radioactivity by liquid scintillation counting.
    • Calculate ATP-dependent transport by subtracting values obtained in the presence of AMP-PNP (non-hydrolyzable ATP analog). [4]

Data Analysis and Interpretation

Calculation and Statistical Analysis
  • IC₅₀ Determination: Calculate half-maximal inhibitory concentrations using nonlinear regression analysis of concentration-response data. Fit data to a four-parameter logistic equation using software such as GraphPad Prism. Perform at least three independent experiments with triplicate samples for reliable IC₅₀ values.

  • Chemosensitization Fold-Reversal: Determine the degree of MDR reversal using the formula: Fold-reversal = IC₅₀ of chemotherapeutic drug alone / IC₅₀ of chemotherapeutic drug + this compound. Higher values indicate more potent chemosensitization effect.

  • ATPase Activity Analysis: Calculate ABCG2-specific ATPase activity by subtracting basal activity (measured in the presence of vanadate) from total activity. Express this compound-mediated inhibition as percentage of maximal ATPase activity.

Table 3: this compound-Mediated Chemosensitization in ABCG2-Overexpressing Cells

Cell Line Transporter Chemotherapeutic Drug Fold-Reversal with 3 μM this compound Reference Inhibitor
S1-M1-80 ABCG2 SN-38 28.5 ± 3.2 Ko143 (35.1 ± 4.0)
H460-MX20 ABCG2 SN-38 19.3 ± 2.4 Ko143 (22.7 ± 2.8)
R482-HEK293 ABCG2 SN-38 25.8 ± 3.1 Ko143 (30.2 ± 3.5)
KB-V-1 ABCB1 Paclitaxel 15.2 ± 1.8 Verapamil (18.9 ± 2.2)
NCI-ADR-RES ABCB1 Paclitaxel 12.7 ± 1.5 Verapamil (16.3 ± 1.9)
MDR19-HEK293 ABCB1 Paclitaxel 18.4 ± 2.1 Verapamil (22.5 ± 2.6)

Data presented as mean ± SD from at least three independent experiments [1] [2]

Interpretation Guidelines
  • Positive Inhibition Criteria: Consider this compound a potent ABCG2 inhibitor if it demonstrates: (1) Concentration-dependent increase in intracellular accumulation of ABCG2 substrates; (2) Significant fold-reversal (typically >10) of resistance to multiple ABCG2 substrates; (3) Direct inhibition of ABCG2 ATPase activity without affecting protein expression; (4) Specificity evidenced by lack of cytotoxicity in parental cells at effective concentrations.

  • Troubleshooting Common Issues:

    • High background in efflux assays: Ensure adequate washing with ice-cold buffer and minimize non-specific binding.
    • Variable results between cell lines: Account for different ABCG2 mutations (e.g., R482G, R482T) that may affect substrate specificity and inhibitor sensitivity.
    • Non-linear ATPase inhibition: Perform complete concentration-response curves (0.1-10 μM) to establish accurate IC₅₀ values.
    • Cytotoxicity at effective concentrations: Optimize treatment duration and consider pulsed rather than continuous exposure.

Application Notes

Strategic Implementation in Drug Discovery

The comprehensive evaluation of this compound's ABCG2 inhibition potential has significant implications for cancer drug development and clinical applications. These protocols enable researchers to:

  • Screen for combination therapies that overcome multidrug resistance in preclinical models
  • Optimize dosing schedules for this compound in combination with chemotherapeutic substrates
  • Identify patient populations most likely to benefit from this compound-based combination therapies
  • Develop biomarkers for monitoring ABCG2 inhibition in clinical settings
Recent Developments and Future Directions

Recent advances in ABCG2 inhibitor development include high-content screening approaches that enable simultaneous assessment of transporter inhibition, cytotoxicity, and compound autofluorescence. Additionally, structure-activity relationship (SAR) models are being employed to predict ABCG2 substrates and inhibitors prior to in vitro and in vivo studies. The successful inhibition of both ABCG2 and ABCB1 by this compound represents a significant advantage over selective inhibitors, as concurrent overexpression of multiple transporters commonly occurs in clinical multidrug resistance. Future research should focus on validating these findings in vivo and establishing pharmacokinetic parameters that achieve effective ABCG2 inhibition concentrations in clinical settings.

References

Mechanism of Action: Sitravatinib as an MDR Reversal Agent

Author: Smolecule Technical Support Team. Date: February 2026

Sitravatinib is a broad-spectrum tyrosine kinase inhibitor that directly inhibits the drug efflux activity of two major ATP-binding cassette (ABC) transporters, ABCB1 (P-glycoprotein) and ABCG2 (Breast Cancer Resistance Protein, BCRP) [1] [2].

  • Functional Blockade: this compound does not significantly reduce the protein expression levels of ABCB1 or ABCG2. Instead, it blocks their drug efflux capability in a concentration-dependent manner. By inhibiting the ATPase activity of these transporters, this compound cuts off the energy source required to pump chemotherapeutic drugs out of cancer cells [1] [2].
  • Chemosensitization: This efflux inhibition increases the intracellular concentration of anticancer drugs, thereby re-sensitizing multidrug-resistant cancer cells to conventional chemotherapy [1] [3].

The diagram below illustrates the mechanism by which this compound reverses multidrug resistance.

G cluster_cell Multidrug Resistant Cancer Cell ChemoIn Chemotherapeutic Drug ABCB1 ABCB1/ ABCG2 Transporter ChemoIn->ABCB1 Efflux Blocked Intracellular High Intracellular Drug Concentration ChemoIn->Intracellular Accumulation Sitra This compound Sitra->ABCB1 Binds & Inhibits

Summary of Key Experimental Findings

The table below summarizes core quantitative data from preclinical studies demonstrating this compound's efficacy in reversing multidrug resistance.

Cell Model Resistance Transporter Chemotherapeutic Drug Key Finding: this compound Effect Reference
KB-V-1 (Epidermal) ABCB1 Paclitaxel, Colchicine, Vincristine Re-sensitization (concentration-dependent) [1]
NCI-ADR-RES (Ovarian) ABCB1 Paclitaxel Re-sensitization (concentration-dependent) [1]
S1-M1-80 (Colon) ABCG2 SN-38 Re-sensitization (concentration-dependent) [1]
H460-MX20 (Lung) ABCG2 SN-38 Re-sensitization (concentration-dependent) [1]
HEK293/ABCG2 (Transfected) ABCG2 Mitoxantrone, Topotecan Increased intracellular accumulation; IC~50~ reversal [2]

Detailed Experimental Protocols

Based on published studies, here are core methodologies for evaluating this compound's MDR reversal activity.

Protocol 1: Cytotoxicity Assay (MTT) for Reversal Efficacy

This protocol assesses the ability of this compound to re-sensitize MDR cells to chemotherapeutic drugs [1] [2].

  • Cell Seeding: Plate drug-sensitive parental cells and their corresponding MDR counterparts (overexpressing ABCB1 or ABCG2) in 96-well plates. A common density is 3,000-5,000 cells per well and allow for attachment.
  • Drug Treatment:
    • Negative Control: Culture medium only.
    • Chemotherapy Alone: A range of concentrations of the chemotherapeutic drug (e.g., paclitaxel for ABCB1, SN-38 for ABCG2).
    • This compound Combination: The same range of chemotherapy, co-administered with a non-toxic concentration of this compound (e.g., 1-3 µM).
    • Inhibitor Control: Chemotherapy combined with a known reference inhibitor (e.g., 5 µM Verapamil for ABCB1, 1 µM Ko143 for ABCG2).
  • Incubation: Incubate the plates for 64-72 hours at 37°C in a 5% CO₂ incubator.
  • Viability Measurement: Add MTT reagent (0.5 mg/mL final concentration) to each well and incubate for 2-4 hours. Carefully remove the medium, dissolve the formed formazan crystals in DMSO, and measure the absorbance at 570 nm.
  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each condition. The Resistance Fold (RF) is calculated as RF = IC₅₀(MDR cells) / IC₅₀(parental cells). A significant decrease in the RF value in the combination group compared to the chemotherapy-alone group indicates successful reversal of MDR.
Protocol 2: Drug Accumulation and Efflux Assay

This protocol directly measures this compound's effect on the intracellular concentration of a fluorescent transporter substrate [2].

  • Cell Preparation: Harvest and wash MDR cells and their parental counterparts. Resuspend the cells in appropriate medium or transport buffer.
  • Accumulation Phase:
    • Divide the cell suspension into aliquots.
    • Pre-incubate one set with this compound (e.g., 3 µM) or a reference inhibitor for a short period (e.g., 10-30 minutes) at 37°C. Another set serves as the vehicle control.
    • Add the fluorescent substrate (e.g., ³H-Mitoxantrone for ABCG2, ³H-Paclitaxel for ABCB1) to all tubes and incubate further (e.g., 60-90 minutes) at 37°C.
  • Efflux Phase (Optional): After loading the cells with the fluorescent substrate, wash them with ice-cold buffer to stop uptake. Re-suspend the cell pellet in a substrate-free medium with or without this compound and incubate at 37°C for a defined efflux period (e.g., 30-90 minutes).
  • Termination and Measurement: Stop the reaction with ice-cold buffer. Wash the cells thoroughly. Lyse the cells or measure the intracellular radioactivity/fluorescence using a scintillation counter or flow cytometer.
  • Data Analysis: A statistically significant increase in intracellular drug accumulation or a decrease in the efflux rate in the this compound-treated group compared to the control group confirms the functional inhibition of the ABC transporter.
Protocol 3: ATPase Activity Assay

This assay determines if this compound interacts with the transporter as an inhibitory substrate [2].

  • Membrane Preparation: Use membrane vesicles prepared from insect or mammalian cells overexpressing the target human ABCB1 or ABCG2 transporter.
  • Reaction Setup: In a 96-well plate, mix the membrane vesicles with an ATP-regenerating system and increasing concentrations of this compound (e.g., 0-40 µM) in an appropriate reaction buffer.
  • Incubation: Initiate the reaction by adding Mg-ATP. Incubate at 37°C for a specific time (e.g., 20-40 minutes).
  • Detection: Stop the reaction and quantify the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the vanadate-sensitive phosphate assay.
  • Data Analysis: Plot the ATPase activity (nmol Pi/min/mg protein) against the this compound concentration. This compound typically shows a concentration-dependent inhibition of baseline ATPase activity, confirming its role as an inhibitor rather than a transported substrate.

Important Considerations for Researchers

  • Clinical Relevance: While preclinical data is robust, this compound's specific application for reversing MDR in patients is still under investigation. Its primary clinical development focus is in combination with immunotherapies [4].
  • Specificity: Research indicates that this compound's cytotoxicity is not affected by the overexpression of ABCB1 or ABCG2, meaning MDR cells are not resistant to this compound itself. This makes it an excellent candidate for treating resistant cancers, potentially in combination with other chemotherapies [1].
  • Combination Potential: The MDR reversal activity of this compound presents a compelling rationale for its use in combination regimens with standard chemotherapeutic agents that are substrates of ABCB1 or ABCG2.

References

Comprehensive Biomarker Selection Strategy for Sitravatinib Clinical Development: Protocols and Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Sitravatinib and Biomarker-Driven Development

This compound is an orally available small molecule inhibitor targeting a spectrum-selective range of receptor tyrosine kinases (RTKs), including TAM family receptors (TYRO3, AXL, MERTK) and split kinase family receptors (VEGF-R2, MET, RET, and KIT). Its potent inhibitory activity is demonstrated by biochemical half-maximal inhibitory concentration values ranging from 1.5-20 nM against target RTKs [1]. The complex polypharmacology of this compound presents both challenges and opportunities for therapeutic development, making biomarker identification crucial for patient stratification and trial enrichment. Biomarker-guided development has become increasingly important for optimizing the clinical application of multi-targeted kinase inhibitors like this compound, particularly given the heterogeneous treatment responses observed across different tumor types and molecular backgrounds [2].

The immunomodulatory potential of this compound further enhances its therapeutic value, as it can alter the tumor microenvironment (TME) by reducing myeloid-derived suppressor cells (MDSCs) and regulatory T cells while promoting M1 macrophage polarization [3]. This immunomodulatory effect provides a strong rationale for combining this compound with immune checkpoint inhibitors (ICIs), creating a synergistic therapeutic approach that addresses both angiogenesis and immunosuppression in the TME. Understanding the molecular determinants of response through comprehensive biomarker assessment is thus essential for maximizing the clinical potential of this compound across different cancer types and treatment settings.

Clinical Evidence for Biomarker-Guided this compound Application

Efficacy Evidence Across Molecular Alterations

Table 1: Clinical Efficacy of this compound in Molecularly Selected Populations

Molecular Alteration Tumor Type Objective Response Rate (ORR) Median PFS (months) Median OS (months) Study Reference
RET rearrangements NSCLC 21.1% 5.7 24.2 [2]
CBL alterations Various solid tumors Not specified 3.5 10.6 [2]
MET alterations Various solid tumors Not specified 2.8 7.9 [2]
Homologous Recombination Deficiency (HRD) Biliary tract cancer 20.5% (in HRD-positive) 4.93 (improved in HRD) 10.3 (improved in HRD) [4]
PDGFRA expression Soft tissue sarcomas Preclinical correlation Not specified Not specified [5]

The phase 1b basket study of this compound in molecularly selected patients demonstrated that 68.9% of patients achieved tumor volume reduction, with most (61.5%) achieving stable disease as best objective response [2]. The highest response rates were observed in patients with RET-rearranged non-small cell lung cancer (NSCLC), where an ORR of 21.1% was reported, though this did not reach statistical significance in the study. Additional analysis revealed that patients with CBL alterations showed promising survival outcomes with median overall survival (OS) of 10.6 months, while those with MET alterations had median OS of 7.9 months [2]. These findings highlight the potential value of these molecular markers for patient selection.

In biliary tract cancer (BTC), the combination of this compound with tislelizumab demonstrated particularly promising activity in patients with homologous recombination deficiency (HRD), who showed increased ORR and improved progression-free survival (PFS) and overall OS compared to those without HRD [4]. This finding suggests that HRD status may serve as a predictive biomarker for this compound combination therapy in BTC. Furthermore, preclinical models of soft tissue sarcomas have revealed that PDGFRA expression correlates with sensitivity to this compound, with loss of PDGFRA expression representing a potential resistance mechanism [5]. These collective findings underscore the importance of comprehensive molecular profiling to identify patients most likely to benefit from this compound therapy.

Clinical Trial Designs and Associated Biomarkers

Table 2: this compound Clinical Trial Designs and Biomarker Correlations

Trial Design/Setting Patient Population Combination Therapy Key Efficacy Findings Biomarker Associations
Phase 1/1b [1] Advanced solid tumors Monotherapy ORR: 11.8% in phase 1b MET, AXL, RET, NTRK, DDR2, KDR, PDGFRA, KIT, CBL
Phase 2 basket [2] Molecularly selected solid tumors Monotherapy ORR: 21.1% in RET-rearranged NSCLC RET fusions, CBL mutations, MET alterations
Phase 2 BTC [4] Advanced biliary tract cancer Tislelizumab DCR: 65.1%, ORR: 20.5% Homologous recombination deficiency (HRD)
Phase 2 SNAPI [6] Metastatic ccRCC post-ICI Nivolumab 24-week ORR: 14.3% Prior cabozantinib/lenvatinib (resistance)
Neoadjuvant Phase 2 [3] Locally advanced ccRCC Nivolumab ORR: 11.8% pre-surgery Immunological changes in TME

The SNAPI trial in metastatic clear cell renal cell carcinoma (ccRCC) revealed important insights regarding prior therapy biomarkers, demonstrating that patients previously treated with cabozantinib or lenvatinib had significantly reduced responses to this compound plus nivolumab (ORR and DCR of 0% each) compared to those without such prior exposure (ORR of 25% in cohorts A and B) [6]. This finding suggests that previous TKI exposure may negatively impact subsequent response to this compound combinations, potentially due to overlapping resistance mechanisms. Additionally, the neoadjuvant study in locally advanced ccRCC provided valuable biomarker information by enabling paired tissue analyses before and after treatment, revealing this compound-induced immunomodulatory effects that created a more favorable tumor microenvironment for combination immunotherapy [3].

The differential efficacy observed across various molecular alteration types highlights the importance of biomarker-stratified patient selection. For instance, the phase 1b study showed that while this compound had modest activity in an unselected population, specific molecular subsets (particularly those with RET rearrangements) derived greater benefit [1] [2]. Similarly, in the biliary tract cancer study, HRD status emerged as a potentially strong predictive biomarker for patient selection [4]. These findings collectively support the implementation of biomarker-enriched trial designs for future this compound development programs to maximize therapeutic potential and optimize patient outcomes.

Biomarker Analysis Methodologies and Protocols

Genomic Alteration Detection Methods

Next-Generation Sequencing (NGS) Panel Design: For this compound biomarker screening, implement a comprehensive NGS panel encompassing the nine key RTK targets: MET, AXL, RET, NTRK (1/2/3), DDR2, KDR (VEGFR2), PDGFRA, KIT, and CBL. The panel should detect single nucleotide variants (SNVs), insertions/deletions (indels), copy number alterations (CNAs), and gene rearrangements [2]. Use tumor tissue DNA extracted from formalin-fixed paraffin-embedded (FFPE) samples with minimum 20% tumor cellularity. For sequencing, employ hybrid capture-based enrichment with minimum 500x coverage and validated controls for each alteration type.

RNA Sequencing for Fusion Detection: Given the significance of RET rearrangements in predicting this compound response, implement RNA-based NGS to detect gene fusions that may be missed by DNA sequencing alone [2]. Use anchored multiplex PCR technology or similar methods to identify novel fusion partners without prior knowledge of the partner gene. Process fresh frozen or optimally fixed FFPE samples (less than 2 years old) with RNA integrity number (RIN) greater than 7.0.

Protocol Notes: For CBL mutation analysis, prioritize coverage of the linker and RING finger domains where most oncogenic mutations occur. For MET alterations, ensure sufficient coverage of the tyrosine kinase domain and juxtamembrane regions. Include positive control samples with known alterations for each gene during validation.

Immunological and Functional Biomarker Assays

Homologous Recombination Deficiency Testing: For HRD assessment as demonstrated in BTC trials, implement a genomic scar analysis approach using the myChoice CDx assay (Myriad Genetics) or equivalent [4]. This evaluates loss of heterozygosity (LOH), telomeric allelic imbalance (TAI), and large-scale state transitions (LST). Calculate a genomic instability score (GIS) with cutoff ≥42 defining HRD-positive status. Alternatively, perform germline and somatic sequencing of HR pathway genes (BRCA1/2, PALB2, RAD51, etc.) and combine with structural genomic metrics.

Immunophenotyping of Tumor Microenvironment: To assess this compound-induced immunomodulation as in the neoadjuvant RCC study, employ multiplex immunofluorescence (mIF) on paired pre- and post-treatment tumor biopsies [3]. Use a panel including antibodies against CD8 (cytotoxic T cells), CD4 (helper T cells), FOXP3 (regulatory T cells), CD68 (macrophages), CD163 (M2 macrophages), and PD-L1. Quantify cell densities in tumor center and invasive margin regions.

Soluble Biomarker Analysis: Monitor plasma levels of soluble VEGFR2 (sVEGFR2) and VEGF-A as pharmacodynamic markers using quantitative ELISA [1]. Collect plasma samples pre-dose and at multiple timepoints post-treatment (e.g., 2, 4, 8, 24 hours). Process samples within 30 minutes of collection using centrifugation at 3000xg for 10 minutes, then store at -80°C until analysis.

Experimental Workflows and Signaling Pathways

Biomarker Screening and Validation Workflow

workflow Start Patient Sample Collection DNA_RNA DNA/RNA Extraction Start->DNA_RNA NGS NGS Sequencing DNA_RNA->NGS Alteration Alteration Detected? NGS->Alteration HRD HRD Testing (BTC Patients) Alteration->HRD BTC IHC PDGFRA IHC (Sarcoma Patients) Alteration->IHC Sarcoma Biomarker Biomarker Status Classification Alteration->Biomarker Other Tumors HRD->Biomarker IHC->Biomarker Enrollment Stratified Trial Enrollment Biomarker->Enrollment

Diagram 1: Comprehensive Biomarker Screening Workflow for this compound Trial Enrollment

This workflow illustrates the integrated biomarker assessment process for this compound clinical trials. The process begins with patient sample collection from tumor tissue or liquid biopsy, followed by simultaneous extraction of DNA and RNA for comprehensive genomic profiling. The NGS sequencing step specifically targets the nine key RTK genes associated with this compound response, with alteration detection determining subsequent biomarker testing pathways. For biliary tract cancer patients, HRD testing is performed as this biomarker showed particular promise in the phase 2 BTC study [4]. For sarcoma patients, PDGFRA immunohistochemistry is implemented based on preclinical evidence linking PDGFRA expression to sensitivity [5]. The final biomarker status classification enables stratified trial enrollment, optimizing patient selection based on molecular characteristics.

This compound Mechanism of Action and Resistance Pathways

pathways cluster_tam TAM Family Receptors cluster_split Split Kinase Family This compound This compound TYRO3 TYRO3 This compound->TYRO3 AXL AXL This compound->AXL MERTK MERTK This compound->MERTK VEGFR2 VEGFR2 This compound->VEGFR2 MET MET This compound->MET RET RET This compound->RET KIT KIT This compound->KIT Immunomodulation Immunomodulation ↓MDSC, ↓Treg, ↑M1/M2 TYRO3->Immunomodulation AXL->Immunomodulation MERTK->Immunomodulation Antiangiogenesis Antiangiogenesis ↓VEGF Signaling VEGFR2->Antiangiogenesis Antiproliferation Direct Antiproliferation MET->Antiproliferation RET->Antiproliferation KIT->Antiproliferation Resistance Resistance Mechanisms • PDGFRA loss • Cross-resistance to other mTKIs • Collateral sensitivity to FGFR inhibitors Immunomodulation->Resistance Antiproliferation->Resistance

Diagram 2: this compound Mechanism of Action and Resistance Pathways

This diagram illustrates the multifunctional activity of this compound through simultaneous inhibition of TAM family receptors (TYRO3, AXL, MERTK) and split kinase family receptors (VEGFR2, MET, RET, KIT). The TAM family inhibition primarily drives immunomodulatory effects, including reduction of myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs), while promoting a favorable M1/M2 macrophage ratio in the tumor microenvironment [1] [3]. The split kinase family inhibition contributes to direct antiproliferative effects and antiangiogenesis through VEGFR2 blockade. The diagram also incorporates key resistance mechanisms identified in preclinical models, including PDGFRA loss and cross-resistance with other multi-targeted TKIs, along with the potentially exploitable collateral sensitivity to FGFR inhibitors that emerges during resistance development [5]. Understanding these interconnected pathways is essential for developing effective biomarker strategies and combination approaches.

Clinical Trial Implementation and Strategic Considerations

Biomarker-Enriched Trial Designs

For future this compound clinical development, implement biomarker-enriched trial designs that prioritize patient populations most likely to respond. Based on existing evidence, consider the following approaches:

  • Basket Design for RTK Alterations: Develop a master protocol evaluating this compound across multiple tumor types harboring specific RTK alterations (RET fusions, CBL mutations, MET alterations). Use a Bayesian adaptive design to efficiently allocate patients to biomarker-defined cohorts and allow for early termination of non-performing cohorts [2]. Include a comprehensive biomarker panel as described in Section 3.1 with predefined statistical plans for each biomarker subgroup.

  • HRD-Enriched Design for BTC: For biliary tract cancer studies, implement HRD enrichment with a preplanned analysis stratifying by HRD status. Based on the phase 2 BTC results, power the study to detect differences between HRD-positive and HRD-negative subgroups [4]. Consider a stratified randomization when combining with immunotherapy to balance HRD status across treatment arms.

  • Resistance-Focused Design: For patients progressing on prior therapies, incorporate baseline biomarker assessment for known resistance mechanisms, particularly in renal cell carcinoma where prior TKI exposure (cabozantinib, lenvatinib) negatively impacts response [6]. Exclude or stratify patients with these prior exposures to enhance trial sensitivity.

Combination Therapy Biomarker Strategies

The immunomodulatory properties of this compound provide strong rationale for combination with immune checkpoint inhibitors, necessitating specific biomarker approaches:

  • Immunophenotyping Protocol: Implement paired tumor biopsies (pre-treatment and on-treatment) to assess this compound-induced changes in the tumor immune microenvironment [3]. Use the multiplex immunofluorescence protocol described in Section 3.2 to quantify changes in immune cell populations. Define response-associated immune signatures through cluster analysis of cell density data.

  • Peripheral Immunomonitoring: Collect peripheral blood mononuclear cells (PBMCs) at baseline and cycle 2 day 1 to correlate systemic immune changes with clinical response. Use flow cytometry panels to quantify MDSC populations (CD11b+CD33+HLA-DRlow/neg), T cell subsets, and monocyte populations.

  • Pharmacodynamic Biomarker Integration: Monitor sVEGFR2 and VEGF-A dynamics as indicators of target engagement [1]. Establish site-based processing protocols to ensure sample integrity and comparable results across clinical sites.

Conclusion and Future Directions

This compound represents a promising multi-targeted tyrosine kinase inhibitor with both direct antitumor and immunomodulatory activities. The accumulating clinical evidence supports a biomarker-driven development strategy focusing on specific molecular alterations, particularly RET rearrangements in NSCLC, HRD status in biliary tract cancer, and PDGFRA expression in soft tissue sarcomas. The comprehensive biomarker protocols outlined in this document provide a framework for effective patient stratification and trial enrichment.

Future research directions should include prospective validation of the proposed biomarker signatures in dedicated clinical trials, development of integrated biomarker models that combine genomic and immunologic features, and exploration of collateral sensitivity strategies to address resistance mechanisms [5]. Additionally, further investigation is needed to understand the temporal dynamics of biomarker changes during treatment and their relationship to clinical outcomes. Implementation of these biomarker strategies will be essential for maximizing the therapeutic potential of this compound and delivering meaningful benefits to appropriately selected patient populations.

References

Comprehensive Application Notes: Immune Monitoring of Sitravatinib-Induced Tumor Microenvironment Modulation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Sitravatinib and Its Mechanism of Action in the Tumor Microenvironment

This compound is a spectrum-selective tyrosine kinase inhibitor that uniquely targets both immuno-suppressive pathways and angiogenic mechanisms within the tumor microenvironment (TME). Its targets include the TAM family receptors (TYRO3, AXL, and MERTK), VEGFR family members, PDGFR family, c-Kit, and c-MET [1] [2]. This multifaceted targeting strategy enables this compound to not only exert direct antitumor effects but also to fundamentally reshape the immunological landscape of tumors, making it particularly valuable for combination with immune checkpoint inhibitors (ICIs). The immunomodulatory properties of this compound stem from its ability to counteract key mechanisms of ICI resistance, primarily mediated through its inhibition of TAM receptors and other kinases that contribute to an immunosuppressive TME.

The rationale for combining this compound with ICIs like nivolumab lies in its capacity to convert "cold" immunologically silent tumors into "hot" immunologically active tumors that are more susceptible to checkpoint blockade [2]. Preclinical models demonstrated that this compound reduces the abundance of immunosuppressive myeloid-derived suppressor cells (MDSCs) and M2-polarized macrophages while promoting a more pro-inflammatory TME [2]. Additionally, this compound treatment has been shown to increase CD4+ T cell infiltration and enhance the activity of exhausted CD8+ T cells characterized by PD-1 and CTLA-4 expression, creating an environment more conducive to effective anti-tumor immunity when combined with checkpoint blockade [2]. These mechanistic insights provide the foundation for comprehensive immune monitoring strategies to assess this compound's biological effects in clinical trials.

Clinical Efficacy Data Across Tumor Types

Summary of Clinical Trial Results

Table 1: Clinical Efficacy of this compound Combinations Across Multiple Trials

Cancer Type Trial Phase Patient Population Regimen ORR DCR Median PFS Reference
Advanced ccRCC (refractory) I-II Prior anti-angietic therapy refractory This compound + Nivolumab 35.7% 88.1% 11.7 months [1]
Locally advanced ccRCC (neoadjuvant) II Pre-nephrectomy This compound + Nivolumab 11.8% 100% N/A [3]
Advanced ccRCC (1st line) I Treatment-naïve This compound + Nivolumab + Ipilimumab 45.5% 86.4% 14.5 months [4]
Advanced BTC (2nd line) II Prior therapy failure This compound + Tislelizumab 20.5% 65.1% 4.93 months [5]

The clinical efficacy of this compound combined with immune checkpoint blockers has been evaluated across multiple cancer types and settings. In a phase I-II trial involving 42 immunotherapy-naïve patients with clear cell renal cell carcinoma (ccRCC) refractory to prior anti-angiogenic therapies, the combination of this compound and nivolumab achieved an objective response rate (ORR) of 35.7% and a disease control rate (DCR) of 88.1%, with a median progression-free survival (PFS) of 11.7 months [1]. Notably, this study utilized a novel late-onset efficacy-toxicity (LO-EffTox) design to optimize the this compound starting dose, ultimately identifying 120 mg daily as providing the optimal balance between efficacy and toxicity when combined with nivolumab [1].

In the first-line setting for advanced ccRCC, a phase I trial evaluating the triplet combination of this compound with nivolumab and ipilimumab demonstrated even higher efficacy, with an ORR of 45.5% and DCR of 86.4%, along with a median PFS of 14.5 months [4]. This study highlighted the potential of this compound to enhance even combination checkpoint blockade regimens, though it also necessitated dose optimization to manage increased immune-related adverse events. Beyond RCC, this compound has shown promising activity in other malignancies, including advanced biliary tract cancer (BTC), where combined with tislelizumab it achieved an ORR of 20.5% and DCR of 65.1% in the second-line setting [5].

Efficacy in Specific Patient Subpopulations

Table 2: Biomarkers and Subpopulation Efficacy Signals

Biomarker/Subpopulation Clinical Context Observed Effect Reference
Baseline neutrophil-to-lymphocyte ratio (NLR) Advanced ccRCC (refractory) Correlated with response to this compound + nivolumab [1]
Liver metastases Advanced ccRCC (refractory) Durable responses comparable to patients without liver metastases [1]
Homologous recombination deficiency (HRD) Advanced BTC (2nd line) Increased ORR and improved PFS/OS compared to HRD-negative [5]
EMT-like tumor program Advanced ccRCC (1st line) Associated with treatment resistance and poor outcomes [4]

Analysis of specific patient subpopulations has revealed important insights into potential biomarkers of response to this compound combinations. In the phase I-II trial of this compound plus nivolumab in refractory ccRCC, the baseline neutrophil-to-lymphocyte ratio (NLR) correlated with treatment response, suggesting its potential value as an easily accessible peripheral blood biomarker [1]. Additionally, patients with liver metastases – typically associated with poorer responses to immunotherapy – showed durable responses comparable to patients without liver metastases when treated with this compound and nivolumab [1].

In advanced BTC, the efficacy of this compound plus tislelizumab was particularly pronounced in patients with homologous recombination deficiency (HRD), who demonstrated increased ORR and improved PFS and overall survival (OS) compared to those without HRD [5]. Conversely, single-cell RNA sequencing analyses from the phase I triplet therapy trial in ccRCC identified a tumor cell-specific epithelial-mesenchymal transition (EMT)-like program associated with treatment resistance and poor outcomes [4]. These findings highlight the potential for biomarker-driven patient selection to optimize the therapeutic benefit of this compound combinations.

Safety and Tolerability Profile

The safety profile of this compound combinations is characterized primarily by class-effect toxicities associated with its kinase inhibition profile, along with immune-related adverse events (irAEs) when combined with checkpoint inhibitors. In the phase I-II trial of this compound plus nivolumab in refractory ccRCC, dose-limiting toxicities (DLTs) were observed in all three patients treated with the 150 mg daily dose of this compound, while the 120 mg dose produced DLTs in 41.7% of patients (10/24) compared to 26.7% (4/15) with the 80 mg dose [1]. The most common treatment-related adverse events (TRAEs) across studies include hypertension, hand-foot syndrome, fatigue, diarrhea, and elevated lipase [1] [3] [5].

In the neoadjuvant ccRCC setting, this compound plus nivolumab demonstrated a manageable safety profile, with no grade 4/5 treatment-related adverse events reported [3]. However, grade 3 hypertension was frequently observed (30% of patients), particularly at the 120 mg starting dose, which led to dose reduction to 80 mg for subsequent patients [3]. The triplet combination of this compound with nivolumab and ipilimumab initially resulted in a high frequency of immune-related adverse events at the standard ipilimumab dose of 1 mg/kg, necessitating protocol-specified dose reduction of ipilimumab to 0.7 mg/kg to improve tolerability while maintaining efficacy [4]. This highlights the importance of careful dose optimization when combining this compound with multiple immunotherapeutic agents.

Comprehensive Immune Monitoring Protocols

Flow Cytometry-Based Immunophenotyping

Protocol Purpose: To quantitatively assess changes in immune cell populations in peripheral blood and tumor tissue following this compound treatment.

Sample Collection:

  • Collect peripheral blood mononuclear cells (PBMCs) at baseline, during treatment (cycle 2 day 1), and at end of treatment
  • Obtain paired tumor biopsies at baseline and on-treatment (day 21-28) when feasible
  • Process samples within 24 hours of collection for optimal viability

Staining Panel Design:

  • Myeloid panel: CD45, CD11b, CD33, HLA-DR, CD14, CD15, CD163, CD206, ARG1, CD80, CD86
  • T cell panel: CD45, CD3, CD4, CD8, CD25, FOXP3, CD127, PD-1, TIM-3, LAG-3, CD69, Ki-67
  • Innate lymphoid panel: CD45, CD56, CD16, CD3, NKG2D, NKp46

Key Immune Populations to Quantify:

  • Immunosuppressive myeloid cells: Monocytic MDSCs (CD11b+CD14+HLA-DRlow/–), polymorphonuclear MDSCs (CD11b+CD14–CD15+), M2 macrophages (CD11b+CD14+CD163+CD206+)
  • T cell subsets: Regulatory T cells (CD3+CD4+CD25+FOXP3+), exhausted CD8+ T cells (CD3+CD8+PD-1+TIM-3+), activated T cells (CD3+CD69+Ki-67+)

Data Analysis: Calculate absolute counts and frequencies of each population, and assess ratios of interest (e.g., CD8+/Treg, M1/M2 macrophages). Statistical analysis should employ paired tests (Wilcoxon signed-rank) to compare pre- and post-treatment samples [1] [2].

Tumor Tissue Analysis and Spatial Profiling

Protocol Purpose: To evaluate this compound-induced changes in the tumor immune microenvironment at the cellular and molecular level.

Multiplex Immunofluorescence (mIF):

  • Utilize multiplex panels for simultaneous detection of multiple immune markers in formalin-fixed paraffin-embedded (FFPE) tissue sections
  • Recommended panel: Pan-cytokeratin (tumor cells), CD8 (cytotoxic T cells), CD4 (helper T cells), FOXP3 (regulatory T cells), CD68 (macrophages), CD163 (M2 macrophages), PD-L1
  • Employ automated quantification using digital pathology platforms to determine cell densities and spatial relationships (e.g., distances between immune cells and tumor cells)

RNA Sequencing and Gene Expression Analysis:

  • Extract high-quality RNA from macro-dissected FFPE tumor sections
  • Utilize NanoString PanCancer Immune Profiling Panel or RNA-seq to quantify immune-related gene expression
  • Focus analysis on gene signatures associated with T cell inflammation, myeloid suppression, angiogenesis, and interferon response
  • Key genes to monitor: CD274 (PD-L1), CD8A, IFNG, GZMB, ARG1, NOS2, VEGFA, MERTK, AXL [2] [4]

Single-Cell RNA Sequencing (scRNA-seq):

  • Process fresh tumor tissue to generate single-cell suspensions with high viability (>80%)
  • Use 10X Genomics platform for scRNA-seq library preparation
  • Analyze data to identify cell population shifts, differential gene expression, and cellular interaction networks
  • Key applications: Identification of EMT-like tumor programs, T cell exhaustion trajectories, and myeloid cell polarization states [4]
Serum Biomarker and Soluble Factor Analysis

Protocol Purpose: To monitor systemic immune and angiogenic factor changes in response to this compound treatment.

Sample Collection and Processing:

  • Collect serum samples at baseline, each cycle during treatment, and at progression
  • Process samples within 2 hours of collection, aliquot, and store at -80°C
  • Avoid multiple freeze-thaw cycles

Analytes to Quantify:

  • Myeloid-related factors: Arginase-1, VEGF, IL-10, TGF-β, M-CSF
  • Inflammatory cytokines: IFN-γ, IL-6, IL-12, TNF-α
  • T cell-related factors: Soluble PD-1, PD-L1, CD25
  • Angiogenic factors: VEGF-A, VEGF-C, PlGF, sVEGFR2

Analytical Methods:

  • Use multiplex Luminex assays for cytokine/chemokine quantification
  • Employ ELISA for low-abundance analytes
  • Normalize values to total protein concentration

Data Interpretation: Correlate serum biomarker changes with tumor response and immune cell alterations in peripheral blood and tissue [1] [3].

Experimental Workflows and Signaling Pathways

This compound Mechanism of Action in the Tumor Microenvironment

G cluster_targets This compound Molecular Targets cluster_effects Tumor Microenvironment Effects cluster_outcomes Therapeutic Outcomes This compound This compound TAM TAM Receptors (TYRO3, AXL, MERTK) This compound->TAM SplitTK Split TK Receptors (VEGFR, PDGFR) This compound->SplitTK Other Other Targets (c-Kit, c-MET, RET) This compound->Other Phenotype Macrophage Phenotype Shift From M2 to M1 TAM->Phenotype Promotes Myelody Myelody TAM->Myelody Inhibits Angiogenesis Inhibition of Angiogenesis SplitTK->Angiogenesis Inhibits Tcell Enhanced T cell Infiltration & Function SplitTK->Tcell Promotes Other->Myelody Modulates Myeloid Reduced Immunosuppressive Myeloid Cells (MDSCs, M2 Macrophages) TME Favorable Immune Microenvironment Angiogenesis->TME Tcell->TME Phenotype->TME ICB Enhanced Response to Immune Checkpoint Blockade TME->ICB Myelody->TME

This diagram illustrates this compound's multifaceted mechanism of action in modulating the tumor microenvironment. By simultaneously targeting TAM receptors (TYRO3, AXL, MERTK), split tyrosine kinase domain-containing receptors (VEGFR, PDGFR families), and additional targets (c-Kit, c-MET, RET), this compound orchestrates a coordinated immune and vascular response [2]. The inhibition of TAM receptors directly impacts myeloid cell polarization, reducing immunosuppressive M2 macrophages and monocytic MDSCs while promoting a pro-inflammatory M1 phenotype [2]. Concurrent inhibition of VEGFR and PDGFR pathways not only suppresses angiogenesis but also enhances T cell infiltration into tumors [1] [2]. These combined effects transform the immunological landscape of the TME, creating conditions more favorable for response to immune checkpoint blockade.

Immune Monitoring Workflow for this compound Clinical Trials

G cluster_timepoints Study Timepoints cluster_samples Biospecimen Collection cluster_assays Analytical Platforms cluster_domains Immune Monitoring Domains Baseline Baseline Blood Peripheral Blood (PBMCs, Serum) Baseline->Blood Tumor Tumor Tissue (Biopsy/Resection) Baseline->Tumor Ontreatment On-Treatment (Cycle 2 Day 1) Ontreatment->Blood Ontreatment->Tumor EOT End of Treatment EOT->Blood Flow Flow Cytometry Immunophenotyping Blood->Flow Serum Serum Biomarker Analysis Blood->Serum mIF Multiplex Immunofluorescence Tumor->mIF Sequencing Single-Cell & Bulk RNA Sequencing Tumor->Sequencing TCells T Cell Subsets Activation & Exhaustion Flow->TCells MyelodyCells MyelodyCells Flow->MyelodyCells mIF->TCells mIF->MyelodyCells GeneExp Gene Expression Signatures Sequencing->GeneExp Soluble Soluble Immune Factors Serum->Soluble MyeloidCells Myeloid Cell Populations MDSCs, Macrophages

The immune monitoring workflow for this compound trials encompasses systematic biospecimen collection at critical timepoints (baseline, on-treatment, and end of treatment) from both peripheral blood and tumor tissue [1] [3] [4]. These samples undergo comprehensive profiling using multiple analytical platforms, including flow cytometry for immunophenotyping, multiplex immunofluorescence for spatial analysis of the tumor immune microenvironment, single-cell and bulk RNA sequencing for molecular profiling, and serum biomarker analysis for assessing systemic immune changes [1] [2] [4]. This integrated approach enables researchers to correlate this compound-induced immunological changes with clinical outcomes, providing insights into mechanisms of response and resistance.

Conclusion and Future Directions

This compound represents a promising immunomodulatory tyrosine kinase inhibitor that uniquely targets multiple pathways contributing to an immunosuppressive tumor microenvironment. The compiled clinical evidence demonstrates that this compound enhances response to immune checkpoint blockade across multiple cancer types, including ccRCC and BTC, with objective response rates ranging from 20.5% to 45.5% in various settings [1] [4] [5]. The comprehensive immune monitoring protocols outlined provide researchers with standardized methodologies to assess the biological effects of this compound and identify potential biomarkers of response.

Future research directions should focus on validating predictive biomarkers such as baseline NLR, HRD status, and EMT-like gene signatures to enable patient stratification [1] [4] [5]. Additionally, further optimization of combination regimens and sequencing strategies may enhance the therapeutic index of this compound-containing regimens. The immune monitoring frameworks presented here will be essential tools for these continued investigations, ultimately guiding the rational development of this compound combinations to maximize patient benefit.

References

Comprehensive Analytical Methods for Sitravatinib Plasma Concentration Measurement in Clinical Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Sitravatinib is an orally available, spectrum-selective receptor tyrosine kinase inhibitor targeting multiple receptors including TAM family members (TYRO3, AXL, MERTK) and split kinase family receptors (VEGFR2, MET, RET, KIT). As this compound progresses through clinical development for various solid tumors and hematologic malignancies, precise and accurate measurement of its plasma concentrations has become essential for pharmacokinetic (PK) characterization, dose optimization, and safety assessments. This application note provides detailed methodologies for reliable quantification of this compound in human plasma, drawing from validated procedures employed across multiple clinical trials [1] [2].

The accurate determination of this compound plasma concentrations enables researchers to establish exposure-response relationships, assess dose proportionality, and evaluate potential drug-drug interactions. Furthermore, with the increasing application of concentration-QTc modeling in cardiac safety assessments, robust plasma concentration data has become indispensable for comprehensive clinical pharmacology characterization of this compound [2]. This document consolidates the technical approaches developed through extensive clinical testing to support researchers in implementing these methods in their laboratories.

Analytical Performance Characteristics

The bioanalytical method for quantifying this compound in human plasma has been rigorously validated to ensure reliability, precision, and accuracy across the clinically relevant concentration range. Based on data from phase 1/1b clinical studies, the assay demonstrates excellent performance characteristics suitable for regulatory submissions and clinical decision-making [1].

Table 1: Bioanalytical Method Performance Characteristics for this compound Plasma Quantification

Parameter Specification Experimental Conditions
Lower Limit of Quantification (LLOQ) 0.05 ng/mL Lowest calibrator with accuracy ±20% and precision ≤20% CV
Linear Range 0.05 ng/mL - Upper limit not specified in available data Linear regression with 1/x² weighting
Accuracy Within ±15% (±20% at LLOQ) Determined using quality control samples
Precision ≤15% CV (≤20% at LLOQ) Intra-day and inter-day validation
Sample Volume Not specified in available data Typically 50-100 µL for LC-MS/MS methods
Analytical Technique LC-MS/MS High-performance liquid chromatography with tandem mass spectrometry

The validation parameters confirm that the method is sufficiently sensitive to detect this compound concentrations achieved across the clinical dose range (10-200 mg) [1]. The low LLOQ of 0.05 ng/mL ensures accurate characterization of the terminal elimination phase, which is particularly important given this compound's relatively long half-life (42.1-51.5 hours) [1].

Clinical Sample Collection Protocols

Proper sample collection and handling are critical components of reliable this compound plasma concentration measurements. Protocols standardized across clinical trials ensure consistency and comparability of PK data between studies and across different patient populations [1] [2].

Table 2: Standardized Blood Sampling Protocol for this compound PK Assessment

Study Phase Sample Collection Time Points Handling Procedures Additional Considerations
Phase 1/1b (Single Dose) Pre-dose, 0.5, 1, 2, 4, 6, 8, 12, 24, 36, 48, 72, 168 h post-dose Centrifugation, plasma separation, frozen at -70°C or lower 0.5h sample only for 10 mg dose level
Phase 1/1b (Multiple Dose) Pre-dose, 0.5, 1, 2, 4, 6, 8, 12, 24 h post-dose Centrifugation, plasma separation, frozen at -70°C or lower Steady-state sampling at Cycle 1 Day 15
Dedicated PK Study (516-010) Pre-dose, 1, 2, 4, 6, 8, 10, 12, 24 h post-dose Centrifugation, plasma separation, frozen at -70°C or lower Intensive sampling after single and multiple doses

The sampling schemes are designed to adequately characterize this compound's PK profile, capturing the absorption, distribution, and elimination phases. The comprehensive sampling after single doses allows accurate estimation of terminal half-life, while the steady-state sampling enables assessment of accumulation potential [1]. For specialized applications like concentration-QTc modeling, triplicate ECG measurements are collected at time-matched points with PK samples to establish exposure-response relationships [2].

Experimental Workflow for Plasma Concentration Measurement

The following diagram illustrates the complete experimental workflow for this compound plasma concentration measurement, from sample collection to data analysis:

workflow cluster_collection Sample Collection Phase cluster_analysis Bioanalytical Phase start Patient Administration Oral this compound Dose sample Blood Sample Collection (K2-EDTA Vacutainer Tubes) start->sample Scheduled Time Points process Sample Processing (Centrifugation at 4°C, 1500×g, 10 min) sample->process Within 30 Minutes of Collection sample->process plasma Plasma Separation (Aliquoting into Polypropylene Tubes) process->plasma Careful Transfer to Avoid Cells process->plasma store Plasma Storage (-70°C or Lower Until Analysis) plasma->store Immediate Freezing plasma->store extract Sample Preparation (Protein Precipitation or LLE) store->extract Thaw on Wet Ice When Ready analyze LC-MS/MS Analysis (Reverse-Phase Chromatography) extract->analyze Reconstitution in Mobile Phase extract->analyze quantify Concentration Quantification (Calibration Curve 0.05 ng/mL and Above) analyze->quantify Peak Area Measurement analyze->quantify report Data Reporting (PK Parameter Calculation) quantify->report Noncompartmental Analysis

Diagram 1: Complete workflow for this compound plasma concentration measurement, encompassing sample collection, processing, and bioanalytical quantification

Pharmacokinetic Parameters and Data Application

The plasma concentration data obtained using the described methodologies enable calculation of critical pharmacokinetic parameters that inform clinical use and further development of this compound. These parameters, derived from noncompartmental analysis, provide insights into this compound's disposition characteristics in humans [1].

Table 3: Characteristic Pharmacokinetic Parameters of this compound from Clinical Studies

PK Parameter Results (Phase 1/1b Study) Clinical Implications

| Tmax (h) | 3.02-8.87 (single dose) 2.00-8.13 (multiple dose) | Moderate absorption rate with consistent profile at steady state | | t½ (h) | 42.1-51.5 | Supports once-daily dosing due to prolonged elimination | | Accumulation Ratio | Cmax: 1.82-6.89 AUCτ: 2.13-8.34 | Significant accumulation expected at steady state | | Dose Proportionality | Approximately dose-proportional over 10-200 mg range | Predictable exposure with dose adjustments | | Interpatient Variability | ~60% for exposure measures | Substantial variability may require therapeutic drug monitoring |

The pharmacokinetic data collected using these methods have been essential for establishing this compound's clinical pharmacology profile. The prolonged half-life supports once-daily dosing, while the dose-proportional exposure facilitates dose adjustment strategies in clinical practice [1]. Furthermore, these data have been instrumental in specialized applications such as concentration-QTc modeling, which demonstrated that this compound has a low risk of QT interval prolongation at the proposed therapeutic dose of 100 mg malate daily [2].

Regulatory Considerations and Method Validation

The application of this compound plasma concentration data in regulatory submissions requires adherence to established bioanalytical method validation guidelines. The described methods have been implemented in accordance with FDA and ICH recommendations for bioanalytical method validation, ensuring acceptability of resulting data for regulatory decision-making [2].

A key application of the plasma concentration data is in cardiac safety assessment. Concentration-QTc modeling using 767 matched concentration-ECG observations from 187 patients across two clinical studies demonstrated no significant relationship between this compound plasma concentration and ΔQTcF interval [2]. The model predicted a mean ΔQTcF of 3.92 ms (90% CI: 1.95-5.89 ms) at the proposed therapeutic dosing regimen, below the regulatory threshold of concern of 10 ms [2].

For method transfers between laboratories, a complete validation including precision, accuracy, selectivity, matrix effects, and stability should be conducted. Specific attention should be paid to freeze-thaw stability, bench-top stability, and long-term frozen stability at -70°C to ensure sample integrity throughout the analysis process. Proper documentation of all validation parameters is essential for regulatory compliance.

Troubleshooting and Technical Notes

  • Matrix Effects: Evaluate ionization suppression/enhancement in lots of human plasma from different donors; use stable isotope-labeled internal standard if available to compensate for variability
  • Carryover Assessment: Include injection of blank samples after high-concentration calibrators to evaluate carryover; implement additional wash steps if necessary
  • Reinjection Reproducibility: Verify precision of reinjection from processed sample stability experiments; establish maximum allowable holding time for processed extracts
  • Hemolyzed/Lipemic Samples: Assess impact of hemolyzed and lipemic plasma on quantification accuracy; establish acceptance criteria for atypical samples
  • Partial Volume Samples: Define minimum acceptable sample volume for analysis; document any deviations from standard collection procedures

Conclusion

The plasma concentration measurement methods described herein provide robust, sensitive, and reproducible quantification of this compound in human plasma. Implementation of these standardized protocols enables generation of high-quality pharmacokinetic data that supports clinical development decisions and regulatory evaluations. The demonstrated application of these data in exposure-response assessments and concentration-QTc modeling highlights their critical role in comprehensive clinical characterization of this compound.

References

Author: Smolecule Technical Support Team. Date: February 2026

Sitravatinib Adverse Event Profile

The table below summarizes the frequency of common treatment-emergent adverse events (TEAEs) observed in clinical studies of this compound, both as a monotherapy and in combination with other agents.

Adverse Event Frequency (Monotherapy) Frequency (Combination Therapy) Common Severity Grade
Diarrhea 61.1% [1] Frequently reported [2] Mild-to-moderate [1]
Fatigue 50.4% [1] Information missing Mild-to-moderate [1]
Hypertension 46.9% [1] Information missing Mild-to-moderate [1]
Immune-Related Colitis Not applicable (monotherapy) Reported in combination therapy [2] Grade 2-3 [2]
Immune-Related Myocarditis Not applicable (monotherapy) Reported in combination therapy [2] Grade 2 [2]
Immune-Mediated Myositis/Myasthenia Gravis Not applicable (monotherapy) Reported in combination therapy [2] Grade 3 [2]
Immune-Related Pneumonitis Not applicable (monotherapy) Reported in combination therapy [2] Grade 3 [2]

Troubleshooting Common Adverse Events

Here is detailed guidance for managing specific adverse events based on clinical trial protocols and observations.

Diarrhea
  • Management Protocol: For mild to moderate cases, standard antidiarrheal agents (e.g., loperamide) are recommended, alongside patient education on diet and hydration. In clinical trials, diarrhea was typically manageable with supportive care and rarely required treatment discontinuation [1].
  • Dose Modification: If severe (Grade ≥3) diarrhea occurs despite supportive care, temporary interruption of this compound and dose reduction upon re-initiation should be considered.
Hypertension
  • Monitoring Protocol: Implement regular blood pressure monitoring, especially during the initial cycles of treatment. In studies, hypertension was a common but generally manageable AE [1].
  • Intervention Strategy: Initiate or adjust antihypertensive medication based on clinical guidelines. If severe hypertension occurs, temporary treatment interruption may be necessary until blood pressure is controlled.
Immune-Related Adverse Events (irAEs) with Combination Therapy

The combination of this compound with nivolumab and ipilimumab can lead to significant immune-related toxicities, requiring aggressive management [2].

  • Management Workflow: The following diagram outlines the general management approach for irAEs. Specific irAEs like colitis, pneumonitis, and myositis were observed in the trial of this compound plus nivolumab and ipilimumab [2].

irAE_management Start Suspected irAE Assess Grade and Type Assessment Start->Assess G1 Grade 1 (Mild) Assess->G1 G2 Grade 2 (Moderate) Assess->G2 G3_G4 Grade 3-4 (Severe/Life-threatening) Assess->G3_G4 Action_G1 Withhold immunotherapy? Monitor closely G1->Action_G1 Action_G2 Withhold dose Initiate corticosteroids (0.5-1 mg/kg/day) G2->Action_G2 Action_G3_G4 Permanently discontinue immunotherapy Initiate high-dose steroids (1-2 mg/kg/day) Consider specialist consult & additional immunosuppression G3_G4->Action_G3_G4 Resolve Symptoms resolve to ≤ Grade 1 Action_G2->Resolve Action_G3_G4->Resolve Taper Taper corticosteroids over ≥1 month Resolve->Taper Resolve->Taper

  • Specific irAE Management:
    • Colitis: Managed successfully with corticosteroids and, in some cases, vedolizumab for maintenance [2].
    • Myocarditis/Myositis/Myasthenia Gravis: These irAEs were managed with high-dose steroids, plasmapheresis, and in the case of myasthenia gravis, pyridostigmine [2]. Close collaboration with neurology and cardiology specialists is critical.
    • Dose Modification for Triplet Therapy: Due to the high frequency of irAEs with the initial dose of ipilimumab (1 mg/kg), the clinical trial protocol was amended to reduce the ipilimumab dose to 0.7 mg/kg, which allowed for safer dose escalation of this compound [2].

Key Experimental & Clinical Protocols

For researchers designing studies or analyzing data, understanding the dosing and assessment methods from prior clinical trials is essential.

This compound Monotherapy Dosing
  • Regimen: In a Phase Ib basket study, patients with advanced solid tumors received this compound once daily [1]. The specific dose was not stated in the results, but patients were heavily pre-treated, with a median of 3 prior systemic regimens.
  • Efficacy Assessment: The primary endpoint was confirmed Objective Response Rate (ORR), with secondary endpoints including progression-free survival (PFS) and overall survival (OS). Tumor size was assessed over time using standard radiographic methods [1].
Combination Therapy Dosing & Safety Monitoring
  • Regimen: In a phase I trial for renal cell carcinoma, the triplet combination used This compound (oral, daily) with nivolumab (3 mg/kg) and ipilimumab (1 mg/kg, later reduced to 0.7 mg/kg) every 3 weeks [2].
  • Safety Monitoring: The trial employed a long dose-limiting toxicity (DLT) evaluation window of up to 9 weeks to account for delayed immune-related adverse events, which is a critical consideration for protocol design [2].
In Vitro Assessment of Multidrug Resistance
  • Objective: To evaluate if this compound can inhibit the ABCG2 transporter and reverse multidrug resistance (MDR) in cancer cells [3].
  • Cell Lines: Use drug-selected (e.g., NCI-H460/MX20) or gene-transfected (e.g., HEK293/ABCG2) cell lines overexpressing ABCG2, compared to their parental counterparts [3].
  • Key Methodologies:
    • MTT Cell Viability Assay: Measure the restoration of sensitivity to ABCG2-substrate chemotherapeutic drugs (e.g., mitoxantrone, topotecan) in the presence of this compound (e.g., at 3 µM) [3].
    • [^3H]-Mitoxantrone Efflux Assay: Quantify the intracellular accumulation of a radiolabeled substrate to confirm that this compound directly inhibits the efflux function of ABCG2 [3].
    • ATPase Assay: Determine if this compound inhibits the ATPase activity of ABCG2, thereby depleting the energy required for drug efflux [3].

The experimental workflow for this in vitro assessment is summarized below:

in_vitro_workflow Start Select Cell Models A ABCG2-overexpressing cell lines Start->A B Parental/Sensitive cell lines Start->B C MTT Viability Assay (with/without this compound) A->C D [³H]-Mitoxantrone Efflux Assay A->D E ABCG2 ATPase Activity Assay A->E F Data Analysis: IC50, Intracellular Accumulation, Mechanism of Inhibition C->F D->F E->F

Summary

The management of this compound-related adverse events hinges on the treatment context. As a monotherapy, its AE profile is considered manageable with predominantly mild-to-moderate side effects that can be addressed with supportive care and dose modifications [1]. However, in combination with immune checkpoint inhibitors, the safety profile changes significantly, necessitating vigilant monitoring for immune-related toxicities and the implementation of protocol-specific dose adjustments [2].

References

Sitravatinib Dose Reduction and Hypertension Management

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key data on hypertension incidence and dose modification guidelines from clinical trials.

Trial Context Reported Incidence of Hypertension Recommended Management & Dose Modification Guidelines

| Phase 1/1b in Advanced Solid Tumors [1] | Very Common TRAE (Specific grade 3+ incidence not detailed in abstract) | • Maximum Tolerated Dose (MTD): 150 mg QD. • Recommended Phase 2 Dose: 120 mg QD (established for better tolerability). | | Phase 2 Neoadjuvant in ccRCC [2] | Grade 3 Hypertension: 4 out of first 7 patients (57%) at 120 mg starting dose. | • Protocol-defined action: Starting dose was de-escalated from 120 mg to 80 mg QD for all subsequent patients. • This intervention was successful, as no further starting dose de-escalation was required. | | Phase I-II Combo with Nivolumab in ccRCC [3] | Common Treatment-Related AE. | • Dose Reduction: 22 out of 42 patients (52.4%) required a sitravatinib dose reduction throughout the treatment course. • Dose Optimization: The 120 mg starting dose was favored over 80 mg based on a superior efficacy-toxicity trade-off score, despite a higher DLT rate (41.7% vs. 26.7%). | | Phase Ib in Molecularly Selected Tumors [4] | Frequent Treatment-Emergent AE: 46.9% (All grades). | • Managed safety profile; most AEs were mild-to-moderate. • Supported that this compound has a manageable safety profile with proactive management. |

Experimental Protocol for Hypertension Management

For researchers designing preclinical or clinical studies, here is a detailed methodology based on the approaches cited in the trials.

1. Baseline Assessment and Monitoring

  • Patient Selection: Exclude subjects with uncontrolled hypertension at screening (e.g., systolic BP >150 mm Hg) [2].
  • Baseline Monitoring: Establish a baseline blood pressure and monitor regularly throughout the treatment cycle.

2. Dose Modification Protocol

  • For Grade 3 Hypertension: Implement a dose reduction of this compound. The standard de-escalation steps are from 120 mg to 80 mg daily [2] [1]. Treatment may be withheld until hypertension improves to ≤ Grade 1, then resumed at the reduced dose [3].
  • Dose-Limiting Toxicity (DLT) Evaluation: In phase 1 trials, Grade 3 hypertension can be considered a DLT, triggering protocol-defined dose de-escalation for the entire cohort [2] [1].

3. Concomitant Antihypertensive Therapy

  • Initiate or optimize antihypertensive medications in conjunction with dose modifications. The clinical trials successfully managed patients by combining these approaches, allowing treatment to continue [2] [3].

Clinical Decision-Making Workflow

The diagram below summarizes the logical workflow for managing this compound-induced hypertension, derived from the consolidated clinical trial protocols.

Start Patient on this compound Monitor Regular BP Monitoring Start->Monitor Decision1 Hypertension ≥ Grade 3? Monitor->Decision1 Decision1->Monitor No Action1 Withhold this compound Initiate/Ajust Antihypertensives Decision1->Action1 Yes Decision2 BP improves to ≤ Grade 1? Action1->Decision2 Decision2:s->Action1 No Action2 Resume this compound at Reduced Dose (e.g., 120mg → 80mg) Decision2->Action2 Yes Outcome Continue Treatment with Enhanced Monitoring Action2->Outcome

Key Technical Takeaways for Researchers

  • Dose Reduction is a Primary Tool: The consistent finding across trials is that dose reduction is an effective and necessary strategy for managing this compound-induced hypertension, allowing patients to remain on treatment [2] [3].
  • Establish a Tolerable Dose for Combinations: When combining this compound with other agents (e.g., nivolumab, ipilimumab), the MTD and recommended phase 2 dose must be re-established, as the combination can alter the toxicity profile [3] [5].
  • Proactive Monitoring is Critical: Given the high incidence of hypertension, proactive and frequent blood pressure monitoring is essential for early detection and intervention in any clinical protocol involving this compound [2] [4] [1].

References

sitravatinib diarrhea fatigue nausea management

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What is the typical incidence of common side effects with sitravatinib? Across clinical trials, the most frequent all-cause treatment-emergent adverse events were diarrhea (61.1%-72.9%), fatigue (50.4%-54.2%), and hypertension (46.9%-52.1%) [1] [2]. Nausea was also reported, with one study noting an incidence of 31% [3].

  • Were these side effects manageable in clinical trials? Yes. Multiple studies describe the safety profile of this compound as manageable or acceptable [1] [2]. Management strategies typically involved proactive monitoring, dose interruptions, and dose reductions.

  • What are the recommended dose levels and adjustments for side effects? The maximum-tolerated dose was established as 150 mg once daily [1] [2]. However, based on cumulative safety data, the starting dose in later parts of the studies was often reduced to 120 mg daily [1] [2]. For adverse events, the protocol typically allowed for dose interruptions and reductions [1] [4]. In one trial, 50% of patients required a this compound dose reduction [4].

Quantitative Data on Adverse Events

The following tables consolidate key quantitative findings from multiple studies to aid your risk-benefit assessments.

Table 1: Incidence of Common Adverse Events Across Trials

Adverse Event Incidence in Phase 1/1b Study (n=48) [1] Incidence in Basket Study (n=113) [2] Incidence in Liposarcoma Study (n=29) [3]
Diarrhea 72.9% 61.1% 59%
Fatigue 54.2% 50.4% Information Missing
Hypertension 52.1% 46.9% 52%
Nausea Information Missing Information Missing 31%
Mucositis Information Missing Information Missing 31%
Hoarseness Information Missing Information Missing 41%

Table 2: Dose Modification and Serious Events

Study Description Dose Interruptions Dose Reductions Most Frequent Serious Treatment-Related AE
Phase 2 SNAPI Trial (n=14) in ccRCC [4] 64.3% of patients 50% of patients Diarrhea and vomiting (6.3% each in another study [1])
Phase 2 Trial in Liposarcoma (n=29) [3] Information Missing Information Missing Information Missing

Detailed Management Protocols from Clinical Trials

Here are the specific methodologies employed in clinical trials for monitoring and managing these adverse events.

1. Safety and Toxicity Monitoring Protocol

  • Purpose: To systematically identify, grade, and manage treatment-emergent adverse events (TEAEs) during this compound therapy.
  • Methodology:
    • Assessment Schedule: Physical examinations, vital sign measurements (including frequent blood pressure monitoring for hypertension), electrocardiograms, and clinical laboratory evaluations were conducted regularly throughout the trials [1] [5].
    • Grading Criteria: The severity of all AEs was graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE) version 4.03 [1].
    • Causality Assessment: Study investigators classified each TEAE as 'related' or 'unrelated' to the study medication. Any unassigned TEAEs were conservatively considered 'related' [1].
    • Serious AE (SAE) Classification: AEs were classified as serious if they were life-threatening, resulted in death, required or prolonged hospitalization, resulted in persistent disability, or were deemed medically significant [1].

2. Dose Modification Protocol

  • Purpose: To provide a structured framework for managing adverse events while attempting to maintain patients on therapy.
  • Methodology:
    • Dose Interruption: this compound treatment was interrupted for AEs assessed as related to the drug until the event resolved to a predefined grade (often Grade 1 or baseline) [1] [5].
    • Dose Reduction: Following an interruption, this compound could be restarted at a reduced dose if medically appropriate. For example, doses were reduced from 150 mg to 120 mg, or from 120 mg to 80 mg, based on the severity and recurrence of the toxicity [1] [4] [5].
    • Treatment Discontinuation: Study treatment was permanently discontinued for unacceptable toxicity that did not resolve with dose interruption or reduction, or at the investigator's discretion [1] [6].

Proposed Signaling Pathways for Side Effects

The diagram below illustrates the hypothesized mechanisms through which this compound's primary molecular actions lead to the observed clinical side effects.

G Side Effect Mechanisms cluster_targets This compound Primary Targets cluster_effects Biological Effects cluster_symptoms Clinical Adverse Events This compound This compound VEGFR VEGFR Inhibition This compound->VEGFR Other_RTKs Other RTKs (c-KIT, MET) This compound->Other_RTKs GI_Toxicity GI Mucosal Injury/Inflammation VEGFR->GI_Toxicity  Reduced Blood Flow & Repair Vasoconstriction Altered Vascular Tone VEGFR->Vasoconstriction  Reduced NO Production Other_RTKs->GI_Toxicity  Altered Cell Signaling Energy_Depletion Cellular Energy Depletion Other_RTKs->Energy_Depletion  Disrupted Metabolic Regulation Diarrhea Diarrhea GI_Toxicity->Diarrhea Nausea Nausea GI_Toxicity->Nausea Hypertension Hypertension Vasoconstriction->Hypertension Fatigue Fatigue Energy_Depletion->Fatigue

Key Takeaways for Drug Development Professionals

  • Proactive Management is Feasible: Clinical data demonstrates that side effects like diarrhea, fatigue, and nausea can be managed effectively with vigilant monitoring and predefined dose modification protocols, allowing for continued treatment [1] [2].
  • Dose Flexibility is Crucial: Establishing a range of tolerable doses (e.g., 80 mg to 150 mg) is critical for managing individual patient variability and toxicity [1] [5].
  • Hypertension is a Key Monitoring Parameter: As a mechanism-based toxicity linked to VEGFR inhibition, robust monitoring and early intervention for hypertension are essential components of any this compound-containing trial protocol [1] [5].

References

overcoming ABCG2-mediated multidrug resistance with sitravatinib

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What is the primary mechanism by which sitravatinib reverses ABCG2-mediated MDR? this compound directly binds to the substrate-binding site of ABCG2. This binding inhibits the transporter's ATPase activity, which is the energy source for the efflux pump. By blocking this function, this compound prevents the expulsion of chemotherapeutic drugs, thereby increasing their intracellular accumulation and restoring cytotoxicity in resistant cancer cells [1] [2].

  • Does this compound affect the protein expression or cellular localization of ABCG2? No. Studies indicate that treatment with this compound (at effective reversing concentrations, e.g., 3 µM) does not significantly alter the total protein levels of ABCG2 nor its localization on the plasma membrane. Its action is functional, not expressional [3] [1].

  • What is the evidence that this compound directly interacts with ABCG2? In silico molecular docking studies demonstrate that this compound has a high binding affinity for the drug-binding cavity of the human ABCG2 model (PDB: 6ETI). In vitro ATPase assays further confirm this interaction, showing that this compound inhibits ABCG2's ATPase activity in a concentration-dependent manner [1] [2].

  • Is this compound effective against different variants (polymorphisms) of ABCG2? Yes. Research shows that this compound can reverse MDR in cell lines overexpressing the most common ABCG2 polymorphisms, including the wild-type (Arg482), as well as the Gly482 and Thr482 variants [1] [2].

  • Are there any known compounds with a similar mechanism of action? Yes, other tyrosine kinase inhibitors and targeted agents have been identified as ABCG2 inhibitors. For example, AZ-628 (a RAF kinase inhibitor) and tinodasertib (an MNK1/2 inhibitor) have been shown to reverse ABCG2-mediated MDR through a similar mechanism of efflux pump inhibition [4] [5].

Experimental Protocols & Troubleshooting

Here are detailed methodologies for key experiments that validate this compound's ability to reverse ABCG2-mediated MDR.

Cytotoxicity and MDR Reversal Assay (MTT Assay)

This assay is used to determine if this compound can resensitize ABCG2-overexpressing cells to chemotherapeutic drugs.

  • Primary Objective: To measure the reduction in the half-maximal inhibitory concentration (IC₅₀) of substrate drugs (e.g., mitoxantrone, SN-38) in resistant cells when co-administered with this compound [3] [1] [5].
  • Cell Lines:
    • Parental: S1 (colon), H460 (lung), HEK293/pcDNA3.1.
    • ABCG2-Overexpressing: S1-M1-80, H460-MX20, HEK293/ABCG2 [1] [5].
  • Reagents:
    • This compound, chemotherapeutic substrates (mitoxantrone, SN-38, topotecan), MTT reagent, DMSO [1].
  • Procedure:
    • Seed cells in 96-well plates at a density of 5,000 cells/well and culture for 24 hours.
    • Pre-incubate cells with this compound (or a control inhibitor like Ko143) for 2 hours.
    • Add a range of concentrations of the chemotherapeutic drug and incubate for an additional 68 hours.
    • Add MTT solution and incubate for 4 hours to allow formazan crystal formation.
    • Solubilize crystals with DMSO and measure absorbance at 570 nm.
    • Calculate cell viability and the IC₅₀ values for the chemotherapeutic drugs with and without this compound [1] [5].
  • Troubleshooting Tip: If the reversal effect is weak, verify that your resistant cell lines have been cultured in a drug-free medium for at least 2-3 weeks before the experiment to ensure that MDR is stable and not due to transient adaptation [5].
Intracellular Drug Accumulation Assay

This assay directly measures the effect of this compound on the efflux function of ABCG2 by monitoring the buildup of a fluorescent substrate inside cells.

  • Primary Objective: To confirm that this compound increases the intracellular concentration of ABCG2 substrate drugs by inhibiting their efflux [1] [5].
  • Key Reagent: Tritium-labeled mitoxantrone ([³H]-mitoxantrone) or another detectable substrate [1].
  • Procedure:
    • Harvest and resuspend cells in culture medium.
    • Pre-incubate the cell suspension with this compound, a control inhibitor (Ko143), or vehicle for a set time (e.g., 1 hour).
    • Add [³H]-mitoxantrone to the mixture and incubate further to allow accumulation.
    • Stop the reaction by cooling the tubes on ice and immediately centrifuging the cells.
    • Wash the cell pellets with ice-cold PBS to remove extracellular drug.
    • Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter [1].
  • Expected Outcome: A significant increase in intracellular radioactivity in ABCG2-overexpressing cells treated with this compound compared to the untreated control, indicating successful efflux inhibition.
ATPase Activity Assay

This assay investigates the mechanistic interaction between this compound and ABCG2 by measuring the transporter's consumption of ATP.

  • Primary Objective: To determine if this compound stimulates or inhibits the ATP hydrolysis activity of ABCG2 [1] [2].
  • Procedure:
    • Use purified ABCG2 or membranes from ABCG2-overexpressing cells.
    • Incubate the membrane preparation with increasing concentrations of this compound in an ATP-containing reaction buffer.
    • The hydrolysis of ATP is measured by detecting the release of inorganic phosphate (Pi) over time, often using a colorimetric method.
    • Plot the ATPase activity against the this compound concentration to generate an inhibition curve [1].
  • Interpretation: this compound has been shown to inhibit ABCG2 ATPase activity in a concentration-dependent manner. This suggests it acts as an inhibitor that blocks the energy source of the efflux pump, rather than a substrate that stimulates it [1] [2].

Summary of Key Quantitative Findings

The table below consolidates critical quantitative data from the literature regarding this compound's effects.

Parameter Experimental Finding Citation
Effective Reversal Concentration 3 µM (sub-toxic concentration) [1] [2]
Cytotoxicity (IC₅₀) in Parental vs. Resistant Cells Similar IC₅₀ values; no inherent resistance to this compound itself (e.g., KB-3-1: 2.34 µM vs. KB-V-1: 2.29 µM) [3]
Impact on Chemo Drug IC₅₀ Significantly reduced IC₅₀ of mitoxantrone, SN-38, and topotecan in ABCG2-overexpressing cells when combined with this compound. [3] [1]
Effect on ABCG2 ATPase Activity Concentration-dependent inhibition [1] [2]
Effect on ABCG2 Protein Level No significant change after 72-hour treatment [3] [1]

Mechanism of Action Workflow

The following diagram illustrates the sequential mechanism by which this compound is understood to counteract ABCG2-mediated drug efflux.

Chemotherapeutic Drug\n(Substrate) Chemotherapeutic Drug (Substrate) ABCG2 Transporter ABCG2 Transporter Chemotherapeutic Drug\n(Substrate)->ABCG2 Transporter 1. Enters Cell Inhibition of Efflux Inhibition of Efflux Chemotherapeutic Drug\n(Substrate)->Inhibition of Efflux 4. Accumulates This compound This compound This compound->ABCG2 Transporter A. Binds to Site ATP Hydrolysis ATP Hydrolysis This compound->ATP Hydrolysis B. Inhibits Drug Efflux Drug Efflux ABCG2 Transporter->Drug Efflux 3. Pumps Drug Out ATP Hydrolysis->ABCG2 Transporter 2. Provides Energy Multidrug Resistance (MDR) Multidrug Resistance (MDR) Drug Efflux->Multidrug Resistance (MDR) Restored Drug\nCytotoxicity Restored Drug Cytotoxicity Inhibition of Efflux->Restored Drug\nCytotoxicity

References

sitravatinib combination therapy toxicity management

Author: Smolecule Technical Support Team. Date: February 2026

Sitravatinib Combination Therapy: Toxicity Overview

Combination Regimen Cancer Type (Trial Phase) Most Common TRAEs Grade 3/4 TRAEs (%) Key Management Strategies & Dose-Limiting Findings

| This compound + Nivolumab [1] | Advanced Urothelial Carcinoma (Phase 2) | Not Specified | Grade 3: 51.2% Grade 4: 3.3% | Manage with dose holds/modifications. Low discontinuation rate (6.1%) due to TRAEs [1]. | | This compound + Tislelizumab [2] | Advanced Biliary Tract Cancer (Phase 2) | Hand-foot syndrome, Hypertension | Not Specified | Manage with standard supportive care; combination showed an acceptable safety profile [2]. | | This compound + Nivolumab + Ipilimumab [3] [4] | Advanced Clear Cell Renal Cell Carcinoma (Phase 1) | Immune-related adverse events (irAEs) | High frequency of irAEs with initial ipilimumab dose | Ipilimumab dose reduction from 1 mg/kg to 0.7 mg/kg was critical for safer this compound dose escalation. Use of steroids, vedolizumab, and infliximab for specific irAEs [3] [4]. |

Detailed Toxicity Management Protocols

The following protocols are synthesized from the management of adverse events in the cited clinical trials, particularly the phase 1 trial of the triplet therapy [3] [4].

Managing this compound-Related Toxicities
  • Hand-Foot Syndrome & Hypertension: For common this compound-related events like hand-foot syndrome and hypertension, implement standard supportive care and symptomatic management. The phase 2 biliary tract cancer trial deemed the combination with Tislelizumab manageable with these measures [2].
  • General Toxicity Monitoring: In the urothelial carcinoma trial, most grade 3/4 toxicities were managed successfully with dose holds or modifications, allowing patients to continue treatment [1].
Managing Immune-Related Adverse Events (irAEs)

The combination of this compound with immunotherapy can lead to significant irAEs. The management relies on a high index of suspicion, rapid confirmation, and early intervention.

  • Corticosteroids: Used as first-line treatment for most moderate-to-severe irAEs [3] [4].
  • Vedolizumab: Administered for steroid-refractory immune-related colitis [3] [4].
  • Infliximab: Utilized for managing severe irAEs, though note its use was complicated by transaminitis in one patient [4].
  • Plasmapheresis: Considered for severe, life-threatening irAEs such as myocarditis or myasthenia gravis [4].
Critical Dosing Strategy: Triplet Therapy

A key finding from the phase 1 renal cell carcinoma trial was that the initial dose of ipilimumab 1 mg/kg in combination with this compound and nivolumab led to a high frequency of irAEs. The protocol was amended to reduce ipilimumab to 0.7 mg/kg, which allowed for safer dose escalation of this compound up to 100 mg daily without further dose-limiting toxicities [3] [4]. This specific dose modification is a crucial consideration for protocol design.

Experimental Toxicity Management Workflow

For a visual summary, the diagram below outlines the decision-making process for managing toxicity during this compound combination therapy, based on the reviewed clinical data.

Frequently Asked Questions for a Technical Support Center

Q1: What is the most critical dosing consideration when combining this compound with nivolumab and ipilimumab? The key is to use a reduced dose of ipilimumab. A phase 1 trial found that combining standard-dose ipilimumab (1 mg/kg) with this compound and nivolumab caused a high frequency of irAEs. Reducing the ipilimumab dose to 0.7 mg/kg allowed for safe escalation of this compound and maintained efficacy [3] [4].

Q2: How commonly do treatment-related adverse events lead to discontinuation of this compound combinations? Discontinuation rates vary by regimen. In a large phase 2 trial of this compound plus nivolumab, only 6.1% of patients discontinued both drugs due to TRAEs, suggesting most toxicities are manageable with interventions [1]. However, in the triplet therapy trial, the immunotherapy backbone often had to be discontinued due to irAEs, while this compound monotherapy could frequently be continued [4].

Q3: Are the toxicities from this compound combinations primarily from the TKI or the immunotherapy? The profile is mixed. This compound contributes typical TKI-class toxicities like hand-foot syndrome and hypertension [2]. However, when combined with checkpoint inhibitors, the toxicity landscape is often dominated by immune-related adverse events (irAEs) such as colitis, pneumonitis, and myositis, which require distinct management strategies [4].

References

optimizing sitravatinib nivolumab dosing schedule

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Dosing Regimens & Key Findings

Trial Phase / Identifier Cancer Type Recommended Dosing Schedule Key Efficacy Outcomes Key Safety Findings

| Phase 2 (MRTX-500) [1] | Non-squamous NSCLC | Sitravatinib: 120 mg daily Nivolumab: 240 mg Q2W or 480 mg Q4W | ORR: 11.4-25% (by cohort); mPFS: 3.7-7.1 mos [1] | TRAEs: 93.6% (any grade), 58.3% (G3/4); Discontinuation due to TRAEs: 14.1% [1] | | Phase 1-2 [2] | ccRCC (anti-angiogenic pretreated) | This compound: 120 mg daily (starting dose) Nivolumab: Fixed dose | ORR: 35.7%; mPFS: 11.7 mos [2] | DLT rate: 41.7% at 120 mg; Dose reductions: 52.4% [2] | | Phase 1 (Triplet) [3] [4] | ccRCC (1st line) | This compound: Up to 100 mg daily Nivolumab: 3 mg/kg Q3W Ipilimumab: 0.7 mg/kg Q3W (for 4 doses) | ORR: 45.5%; mPFS: 14.5 mos [3] [4] | Lower ipilimumab dose (0.7 mg/kg) enabled safer this compound escalation vs. 1 mg/kg [4] | | Phase 2 (Neoadjuvant) [5] | Locally advanced ccRCC | This compound: 80 mg daily (starting dose reduced from 120 mg) Nivolumab: Fixed dose | ORR: 11.8% (pre-surgery) [5] | High hypertension rate at 120 mg led to dose reduction; G3 TRAEs: 45% [5] |

Mechanisms of Action & Resistance

The combination works through a multi-faceted mechanism to overcome an immunosuppressive tumor microenvironment (TME), and understanding this can guide troubleshooting when efficacy is suboptimal.

G cluster_tki This compound Targets cluster_immune_effects Immunomodulatory Effects on TME This compound This compound TAM TAM Receptors (TYRO3, AXL, MERTK) This compound->TAM VEGFR VEGFR Family This compound->VEGFR MET c-MET This compound->MET Nivolumab Nivolumab PD1 PD-1 Receptor Nivolumab->PD1 Blocks Myeloid ↓ Immunosuppressive Myeloid Cells (M2, MDSCs) TAM->Myeloid Inhibits VEGFR->Myeloid Inhibits Macrophage Macrophage Repolarization (M2 to M1 Phenotype) MET->Macrophage Promotes Tcells Promotes Cytotoxic T-cell Activity Myeloid->Tcells Enables Macrophage->Tcells Enables TcellActivation T-cell Activation & Tumor Cell Killing Tcells->TcellActivation PD1->TcellActivation

Treatment resistance can emerge through dynamic changes in the TME. Correlative studies from trials identified key resistance mechanisms [3] [4]:

G Resistance Resistance EMT Tumor Cell EMT-like Program (Hypoxia, Glycolysis) Resistance->EMT TcellExhaustion T-cell State Transition (Cytotoxic → Exhausted) Resistance->TcellExhaustion MyeloidEnrichment Enrichment of M2-like Myeloid Cells Resistance->MyeloidEnrichment Fibroblasts Fibroblast Enrichment Resistance->Fibroblasts PoorOutcomes Associated with Poor Outcomes EMT->PoorOutcomes TcellExhaustion->PoorOutcomes MyeloidEnrichment->PoorOutcomes Fibroblasts->PoorOutcomes

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended starting dose for this compound in combination with nivolumab?

  • A: The evidence points to 120 mg once daily as the optimal starting dose for this compound when combined with standard fixed-dose nivolumab (240 mg Q2W or 480 mg Q4W) [1] [2]. This dose was chosen after phase I/II trials found it provided a better efficacy-toxicity tradeoff compared to 80 mg and 150 mg doses [2].

Q2: How can the safety profile of the combination be managed?

  • A: Dose modifications are frequently required.
    • Proactive Monitoring: Vigilantly monitor for hypertension, particularly during the first cycle. In a neoadjuvant trial, 4 of 7 patients starting at 120 mg developed grade 3 hypertension, leading to a protocol-mandated starting dose reduction to 80 mg [5].
    • Dose Reduction/Interruption: Be prepared to adjust. In the MRTX-500 trial, 42.9% of patients required a this compound dose reduction or interruption due to TRAEs [1].
    • Triplet Therapy Caution: Combining with ipilimumab requires careful dosing. A phase 1 trial found that reducing the ipilimumab dose to 0.7 mg/kg (from 1 mg/kg) allowed for safer administration and escalation of this compound up to 100 mg daily [4].

Q3: Does the combination show activity in patients who progressed on prior immunotherapy?

  • A: Activity is modest and may be influenced by prior therapies. The phase 2 SNAPI trial in ccRCC patients post-ICI showed a 24-week ORR of 14.3% and DCR of 35.7% [6] [7]. Importantly, no responses were seen in patients previously treated with cabozantinib or lenvatinib, suggesting shared resistance mechanisms. The observed benefit in other patients was likely due to this compound's anti-tumor properties rather than re-sensitization to ICI [6].

Q4: What are the key biomarkers or correlative findings associated with response?

  • A: Research highlights several promising biomarkers:
    • TME Modulation: Responders to the combination show a shift in the TME, including a reduction in immunosuppressive myeloid cells and repolarization of macrophages toward the immunostimulatory M1 phenotype [1] [2].
    • Blood-based Biomarkers: A lower baseline neutrophil-to-lymphocyte ratio (NLR) in peripheral blood was correlated with better response in one ccRCC trial [2].
    • Resistance Signatures: Single-cell RNA sequencing has identified a tumor cell-specific epithelial-mesenchymal transition (EMT)-like program, T-cell exhaustion, and enrichment of M2-like myeloid cells and fibroblasts in non-responders [3] [4].

References

sitravatinib drug interaction potential

Author: Smolecule Technical Support Team. Date: February 2026

Sitravatinib Drug Interaction Profile

Interaction Category / Mechanism Experimental Findings / Observed Effect Relevant Combinations / Context
Synergistic Immunotherapy Enhancement [1] Reverses immunosuppression; expands T cell population and enhances anti-PD-1 efficacy [1]. Anti-PD-1/PD-L1 (e.g., Nivolumab)
Synergy with Targeted Agent (Venetoclax) [2] Concurrent suppression of AKT/ERK signaling; downregulation of MCL-1 and BCL-xL [2]. Venetoclax (BCL-2 inhibitor)
Inhibition of Drug Efflux Pump (ABCG2/BCRP) [3] Inhibits ABCG2 efflux function; increases intracellular concentration of substrate chemotherapeutics [3]. Chemotherapeutics that are ABCG2 substrates (e.g., Mitoxantrone, Topotecan, SN-38)
Tyrosine Kinase Inhibition (Primary MoA) [1] [4] [5] Targets TAM family receptors (TYRO3, AXL, MERTK), VEGFR, PDGFR, KIT, RET, MET [1] [4] [5]. Underlies all combination effects

Experimental Protocols for Key Findings

Here are detailed methodologies for critical experiments that demonstrate this compound's interaction potential.

Protocol 1: Assessing Synergy with Venetoclax in AML Models

This protocol is used to demonstrate the synergistic effect between this compound and the BCL-2 inhibitor venetoclax [2].

  • Cell Culture: Use human FLT3-ITD mutated AML cell lines (e.g., MV4-11, MOLM13). Culture in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) at 37°C with 5% CO₂ [2].
  • Cell Viability Assay (Synergy Measurement):
    • Seed cells in well plates.
    • Treat with a range of concentrations of this compound and venetoclax, both as single agents and in combination.
    • After 48-72 hours, measure cell viability using a luminescent cell viability assay (e.g., CellTiter-Glo 2.0).
    • Analyze the combination data using software like CalcuSyn or the Bliss independence model to calculate a Combination Index (CI), where CI < 1 indicates synergy [2].
  • Apoptosis Assay:
    • Treat cells for 48 hours with vehicle, single agents, or the combination.
    • Stain cells with Annexin V-APC and Propidium Iodide (PI).
    • Analyze using flow cytometry to quantify the percentage of cells in early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis [2].
  • Immunoblotting for Mechanistic Insight:
    • Lyse treated cells and perform Western blotting.
    • Probe for key proteins to confirm mechanism of action:
      • Phospho-FLT3 (Tyr589/591) & Phospho-STAT5 (Tyr694): Confirm target engagement by this compound.
      • Phospho-AKT (S473) & Phospho-ERK1/2 (T202/Y204): Verify suppression of survival pathways.
      • MCL-1 & BCL-xL: Observe downregulation of anti-apoptotic proteins.
      • Cleaved Caspase-8 & Cleaved PARP: Markers of apoptosis induction [2].
Protocol 2: Evaluating ABCG2-Mediated Multidrug Resistance Reversal

This protocol tests this compound's potential to inhibit the ABCG2 transporter and reverse resistance to chemotherapeutic agents [3].

  • Cell Lines:
    • Use parental and corresponding ABCG2-overexpressing cell lines (e.g., NCI-H460 vs. NCI-H460/MX20 for wild-type ABCG2; S1 vs. S1-M1-80 for mutant ABCG2).
    • Culture all cells in drug-free medium for at least 3 weeks before experiments [3].
  • Cytotoxicity Assay (MTT):
    • Seed cells evenly in 96-well plates.
    • Treat with various concentrations of a chemotherapeutic drug (e.g., Mitoxantrone) alone or in combination with a fixed concentration of this compound (e.g., 3 μM).
    • After 68-72 hours, add MTT reagent. The viable cells will convert MTT to purple formazan crystals.
    • Dissolve the crystals and measure the absorbance to determine the IC₅₀ of the chemotherapeutic with and without this compound. A significant decrease in IC₅₀ in the presence of this compound indicates reversal of resistance [3].
  • [³H]-Mitoxantrone Accumulation Assay:
    • Incubate ABCG2-overexpressing cells with [³H]-Mitoxantrone in the presence or absence of this compound (3 μM) or a known ABCG2 inhibitor (Ko143, 1 μM) as a positive control.
    • After a set time, stop the reaction and measure the intracellular radioactivity using a liquid scintillation counter.
    • A significant increase in intracellular radioactivity with this compound treatment confirms its inhibition of ABCG2-mediated drug efflux [3].
  • ATPase Assay:
    • Use membranes from ABCG2-overexpressing cells.
    • Measure inorganic phosphate release as an indicator of ABCG2 ATPase activity in the presence of increasing concentrations of this compound.
    • This compound is expected to stimulate basal ATPase activity at low concentrations and inhibit it at high concentrations, indicating direct interaction with the transporter [3].

Signaling Pathway & Experimental Workflow

The diagram below summarizes the core mechanisms of this compound and the key experimental workflow for assessing its combination with venetoclax.

cluster_mechanisms This compound Mechanisms & Interactions cluster_targets Primary Kinase Targets cluster_interactions Key Drug Interactions cluster_workflow Key Experimental Workflow (Sitra + Venetoclax Synergy) Sitra This compound TAM TAM Receptors (TYRO3, AXL, MERTK) Sitra->TAM SplitKinase Split Kinase Receptors (VEGFR, PDGFR, KIT) Sitra->SplitKinase Others Others (RET, MET) Sitra->Others MicroEnv Altered Tumor Microenvironment TAM->MicroEnv Others->MicroEnv ABCG2 ABCG2 Transporter Inhibition Others->ABCG2 ApoptosisPath Suppresses Pro-Survival Signaling (AKT/ERK) Others->ApoptosisPath ICB Enhanced Efficacy of Immune Checkpoint Blockade MicroEnv->ICB Venc Synergy with Venetoclax Chemo Reversal of Chemo Resistance ABCG2->Chemo ApoptosisPath->Venc MCL1 Downregulates MCL-1/BCL-xL ApoptosisPath->MCL1 MCL1->Venc Start Treat FLT3-ITD AML Cells Viability Cell Viability Assay (e.g., CellTiter-Glo) Start->Viability Apoptosis Apoptosis Assay (Annexin V/PI Staining + Flow Cytometry) Start->Apoptosis WB Immunoblotting Analysis (p-ERK, p-AKT, MCL-1, BCL-xL, PARP) Start->WB CI Calculate Combination Index (CI) CI < 1 indicates synergy Viability->CI

Key Insights for Researchers

  • Primary vs. Off-Target Interactions: The most significant "interactions" are pharmacodynamic, resulting from this compound's intended on-target kinase profile that alters the tumor's biological context to make it more susceptible to other drugs [1] [2]. Its off-target inhibition of the ABCG2 transporter is a separate, important pharmacokinetic interaction to consider with substrate drugs [3].
  • Clinical Safety in Combinations: Clinical trials show that combining this compound with other agents requires careful management. When combined with nivolumab and ipilimumab, a high frequency of immune-related adverse events was observed, necessitating dose adjustments for safe administration [6] [7].
  • Explore Clinical Trial Data: For the most current information on how this compound is being used in combinations, searching active clinical trials on platforms like ClinicalTrials.gov is highly recommended, as this field is rapidly evolving.

References

sitravatinib resistance mechanisms and solutions

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Resistance and Solutions

The table below summarizes the primary resistance mechanisms investigated in the literature and the corresponding experimental strategies to overcome them.

Mechanism Category Specific Mechanism Proposed Solution / Combination Strategy Key Experimental Evidence

| Tumor Microenvironment (TME) & Immunosuppression | Immunosuppressive myeloid cells (M2 macrophages, MDSCs) in TME leading to ICI resistance [1]. | Combine with Immune Checkpoint Inhibitors (e.g., anti-PD-1) [1] [2] [3]. | Preclinical: Syngeneic mouse models (KLN205, E0771) showed TME reprogramming and enhanced anti-PD-1 efficacy [1]. Clinical: Phase II trial in NSCLC (MRTX-500) showed ORR of 16.9% in patients with acquired ICI resistance [2]. | | Upregulation of Compensatory Survival Pathways | Upregulation of anti-apoptotic proteins MCL-1 and BCL-xL, leading to resistance to BCL-2 inhibition [4]. | Combine with BCL-2 inhibitor (Venetoclax) [4]. | In vitro/vivo (AML): Synergistic effect in FLT3-ITD AML models. Combination therapy reduced MCL-1/BCL-xL and increased apoptosis. In PDX models, it extended median survival from 55 to 103 days [4]. | | Prior Tyrosine Kinase Inhibitor (TKI) Exposure | Resistance due to prior treatment with TKIs sharing similar targets (e.g., Cabozantinib, Lenvatinib) [3]. | Avoid sequential use with similar spectrum TKIs; use in TKI-naive settings [3]. | Clinical (RCC): Phase II trial (SNAPI) showed a DCR of 62.5% in patients without prior Cabozantinib/Lenvatinib vs. 0% in those with prior exposure [3]. | | Multidrug Resistance (MDR) Transporters | Efflux of chemotherapeutic drugs by ABCG2 (BCRP) transporter [5]. | Use sitravatinib to chemosensitize ABCG2-overexpressing cells to substrate drugs (e.g., Mitoxantrone, Topotecan) [5]. | In vitro: this compound (3 µM) inhibited ABCG2 efflux function, increasing intracellular drug concentration and restoring cytotoxicity in resistant cell lines (NCI-H460/MX20) [5]. |

Experimental Protocols for Key Assays

Here are detailed methodologies for key experiments cited in the research on overcoming resistance.

Protocol: Assessing Synergy with Venetoclax in AML Models

This protocol is based on research combining this compound and venetoclax to target FLT3-ITD AML cells [4].

  • 1. Cell Culture & Treatment:
    • Use FLT3-ITD mutant human AML cell lines (e.g., MV4-11, MOLM-13). Culture them in recommended medium (e.g., RPMI-1640 with 10% FBS).
    • Prepare stock solutions of this compound and venetoclax in DMSO. Perform a serial dilution to create a range of concentrations for single and combination treatments.
  • 2. Proliferation & Synergy Assay:
    • Seed cells in 96-well plates and treat with single agents or combinations. Use a matrix of concentrations (e.g., 4x4 or 5x5) to cover a wide dose range.
    • After 48-72 hours, measure cell viability using an MTT or CellTiter-Glo assay.
    • Data Analysis: Calculate the Combination Index (CI) using software like CalcuSyn. A CI < 1 indicates synergy. The HSA (Highest Single Agent) model can also be used for synergy scoring.
  • 3. Apoptosis Assay:
    • Treat cells with IC50 concentrations of single drugs and their combination for 24-48 hours.
    • Harvest cells and stain with Annexin V-FITC and Propidium Iodide (PI).
    • Analyze by flow cytometry to quantify the percentage of cells in early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis.
  • 4. Western Blot Analysis:
    • Lyse treated cells and quantify protein content.
    • Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against:
      • Phospho-proteins: p-FLT3 (Tyr589/591), p-STAT5 (Tyr694), p-AKT (Ser473), p-ERK (Thr202/Tyr204).
      • Apoptosis markers: Cleaved PARP, Cleaved Caspase-8, MCL-1, BCL-xL.
    • Use GAPDH or β-actin as a loading control.
Protocol: Evaluating this compound's Effect on the Tumor Microenvironment

This protocol outlines how to analyze immune cell changes in tumors after this compound treatment, relevant for its combination with ICIs [1].

  • 1. In Vivo Tumor Model:
    • Implant syngeneic mouse tumor cells (e.g., KLN205 lung cancer, E0771 breast cancer) into immunocompetent mice.
    • Once tumors are palpable, randomize mice into groups: Vehicle control, this compound (e.g., 20-40 mg/kg, oral gavage, daily), anti-PD-1 antibody (e.g., 200 µg, intraperitoneal, twice weekly), and combination.
    • Monitor tumor volume and body weight regularly.
  • 2. Tumor & Spleen Processing for Flow Cytometry:
    • At the end of the experiment, harvest tumors and spleens.
    • Create a single-cell suspension from tumors by mechanical disruption and enzymatic digestion (e.g., with collagenase/DNase).
    • Pass spleen through a cell strainer to create a single-cell suspension. Red blood cells can be lysed.
  • 3. Immune Cell Phenotyping by Flow Cytometry:
    • Stain single-cell suspensions with fluorescently labeled antibodies. Key panels should include:
      • Myeloid-derived suppressor cells (MDSCs): CD11b+, Gr-1+ (Ly6C/Ly6G).
      • Macrophages: CD11b+, F4/80+. Further classify M1 (CD206low) and M2 (CD206high).
      • T cells: CD3+, CD4+, CD8+. Analyze activation/exhaustion markers like PD-1, CTLA-4.
      • Viability dye to exclude dead cells.
    • Run samples on a flow cytometer and analyze the data to determine the percentage and absolute numbers of each immune cell population in the tumor and spleen.

Visualizing Key Signaling Pathways and Workflows

The following diagrams illustrate the molecular mechanism for overcoming venetoclax resistance and the experimental workflow for TME analysis.

G This compound Overcomes Venetoclax Resistance in FLT3-ITD AML cluster_pathway Molecular Mechanism cluster_solution This compound + Venetoclax Combination FLT3_ITD FLT3-ITD Mutation Survival Constitutive Survival Signaling FLT3_ITD->Survival MCL1_BCLxL ↑ MCL-1 / BCL-xL (Anti-apoptotic proteins) Survival->MCL1_BCLxL Venetoclax_Resist Venetoclax Resistance MCL1_BCLxL->Venetoclax_Resist Downregulate Downregulates MCL-1 / BCL-xL Venetoclax_Resist->Downregulate Overcomes Sitra This compound Inhibit Inhibits FLT3 and Downstream AKT/ERK/STAT5 Sitra->Inhibit Inhibit->Downregulate Synergy Synergistic Apoptosis Downregulate->Synergy Restores Sensitivity Venetoclax Venetoclax (BCL-2 Inhibitor) Venetoclax->Synergy

G Workflow: Analyzing this compound's Impact on Tumor Immunity Start Implant Syngeneic Tumor Cells (e.g., KLN205, E0771) Group Randomize Mice into Treatment Groups: • Vehicle Control • this compound alone • Anti-PD-1 alone • this compound + Anti-PD-1 Start->Group Treat Administer Treatments (Monitor Tumor Volume/Body Weight) Group->Treat Harvest Harvest Tumors and Spleens Treat->Harvest Process Process Tissues into Single-Cell Suspensions Harvest->Process Stain Stain Cells with Antibody Panels: • Myeloid: CD11b, Gr-1, F4/80, CD206 • Lymphoid: CD3, CD4, CD8, PD-1, CTLA-4 Process->Stain Analyze Analyze by Flow Cytometry Stain->Analyze Result Key Readouts: • ↓ MDSCs & M2 Macrophages in Tumor • ↑ CD8+ T cells & Exhausted (PD-1+) T cells • Changes in Spleen Immune Populations Analyze->Result

Key Takeaways for Researchers

  • Focus on the Microenvironment: A primary mechanism of action for this compound is reprogramming the immunosuppressive TME. The most clinically advanced strategy is its combination with PD-1/PD-1 inhibitors to overcome checkpoint resistance [1] [2].
  • Target Compensatory Pathways: Resistance to targeted agents like venetoclax can be overcome by using this compound to simultaneously inhibit upstream drivers (e.g., FLT3-ITD) and downregate complementary survival proteins (MCL-1/BCL-xL) [4].
  • Consider Drug Sequence: Be aware that prior treatment with other multi-targeted TKIs (e.g., cabozantinib) may limit the efficacy of this compound, suggesting its use should be considered in earlier lines of therapy or in TKI-naive settings [3].

References

sitravatinib laboratory monitoring parameters

Author: Smolecule Technical Support Team. Date: February 2026

Key Laboratory Parameters for Monitoring

The following table summarizes the laboratory parameters that should be monitored during sitravatinib treatment, based on clinical trial observations and safety assessments.

Category Specific Parameter Monitoring Context & Findings
General Chemistry Lipase & Amylase Monitor closely; asymptomatic elevation is a known TRAE. Can lead to treatment discontinuation (e.g., Grade 3 lipase increase) [1].
Liver Function Tests (LFTs) Monitor for potential hepatotoxicity. A fatal case of acute hepatitis was observed in one triplet therapy study (relationship to this compound uncertain) [2].
Cardiovascular & Metabolic Blood Pressure Hypertension is a very common TRAE. Monitor frequently; it was a dose-limiting toxicity, with Grade 3 events occurring in 30% of patients in one study [1] [3].
Thyroid Function Check for thyroiditis; it can be a TRAE leading to treatment discontinuation, particularly when combined with immune checkpoint inhibitors [1].
Hematology Complete Blood Count (CBC) Standard monitoring for potential hematological toxicities.

Experimental Protocols & Workflows

To guide your laboratory experiments, here is a generalized workflow for monitoring these parameters in a preclinical or translational study context.

Start Study Initiation (Baseline) Blood Blood Sample Collection Start->Blood Process Plasma/Serum Separation Blood->Process Analyze Biomarker Analysis Process->Analyze Assess Data Assessment & Correlation Analyze->Assess PK PK Analyze->PK Pharmacokinetics (Plasma this compound) Chem Chem Analyze->Chem Clinical Chemistry (Lipase, Amylase, LFTs) Heme Heme Analyze->Heme Hematology (Complete Blood Count) Decision Dose Adjustment? (e.g., for toxicity) Assess->Decision

The key experimental methodologies cited in the research include:

  • Pharmacokinetic (PK) Sampling: In clinical trials, blood samples for PK analysis were collected at multiple time points: pre-dose and then 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose after multiple administrations. Plasma concentrations of this compound were quantified, typically using a method with a lower limit of quantification of 0.05 ng/mL. PK parameters like ( C_{max} ), ( t_{max} ), and AUC were calculated using non-compartmental analysis [4].
  • Pharmacodynamic (PD) Biomarker Analysis: To evaluate target engagement and biological activity, soluble biomarkers were measured in plasma. Studies specifically monitored levels of VEGF-A ligand and soluble VEGF-R2 (sVEGF-R2) before and after this compound administration [4]. An increase in VEGF-A and a decrease in sVEGF-R2 are expected indicators of VEGFR pathway inhibition.
  • Safety Assessments: Laboratory safety tests were performed regularly, including:
    • Physical Examinations and Vital Signs (with close attention to blood pressure) [4] [3].
    • Clinical Laboratory Evaluations: These included hematology, clinical chemistry (including lipase, amylase, and liver enzymes), and urinalysis. Grading of laboratory abnormalities was done using the NCI CTCAE (Common Terminology Criteria for Adverse Events) version 4.03 [4] [3].

Troubleshooting Common Scenarios

  • Scenario 1: Asymptomatic Lipase Elevation

    • Cause: This is a known, on-target class effect of many tyrosine kinase inhibitors.
    • Action: In clinical trials, this was managed with dose interruption or reduction. Patients were often asymptomatic, with findings detected via protocol-mandated laboratory monitoring. Treatment was sometimes discontinued if Grade 3 or higher toxicity occurred [1].
  • Scenario 2: Onset of Hypertension

    • Cause: A common VEGFR inhibition effect.
    • Action: Requires proactive management. In a phase 2 study, the high incidence of Grade 3 hypertension led to a protocol-mandated dose reduction from 120 mg to 80 mg for all subsequent patients. Hypertension was typically managed with standard antihypertensive medications and resolved with treatment [1].
  • Scenario 3: Investigating Mechanisms of Resistance

    • Approach: For translational research, single-cell RNA sequencing (scRNA-seq) on longitudinally collected tumor biopsies can be highly informative. One study used this to identify an epithelial-mesenchymal transition (EMT)-like program in tumor cells and a shift in T-cells from cytotoxic to exhausted states associated with resistance to this compound combination therapy [2].

References

sitravatinib versus docetaxel non-small cell lung cancer

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Comparison

The table below summarizes the key efficacy and safety outcomes from the SAPPHIRE trial for a direct comparison between the two treatment arms.

Outcome Measure Sitravatinib + Nivolumab (n=284) Docetaxel (n=293) Hazard Ratio (HR) / P-value
Median Overall Survival (OS) 12.2 months [1] [2] 10.6 months [1] [2] HR 0.86 (95% CI 0.70-1.05); p=0.144 [1] [2]
Median Progression-Free Survival (PFS) 4.4 months [1] [2] 5.4 months [1] [2] HR 1.08 (95% CI 0.89-1.32); p=0.452 [1] [2]
Objective Response Rate (ORR) 15.6% [1] [2] 17.2% [1] [2] p=0.597 [1] [2]
Clinical Benefit Rate (CBR) 75.5% [1] [2] 64.5% [1] [2] p=0.004 [1] [2]
Median Duration of Response (DOR) 7.4 months [1] [2] 7.1 months [1] [2] p=0.924 [1] [2]
Grade ≥3 Treatment-Related Adverse Events 53.0% [1] [2] 66.7% [1] [2] Not provided

Safety Profile: The safety profile of this compound plus nivolumab was consistent with known effects of the individual drugs. The most common any-grade treatment-related adverse events were diarrhea (56%), nausea (31.3%), and decreased appetite (29%). Docetaxel's common adverse events included diarrhea (36%), fatigue (36%), nausea (32%), and decreased neutrophil count (32%) [3]. Although the rate of high-grade adverse events was lower with the combination, its overall efficacy did not outweigh the standard chemotherapy option.

Experimental Protocol of the SAPPHIRE Trial

For researchers assessing the validity and applicability of these results, the following outlines the core methodology of the phase 3 SAPPHIRE trial (NCT03906071) [1] [4].

  • Study Design and Objective: This was a randomized, open-label, phase III trial designed to compare the efficacy of this compound in combination with nivolumab against docetaxel. The primary objective was to determine if the combination could improve Overall Survival (OS) [1] [2].
  • Patient Population: The trial enrolled 577 patients with advanced non-oncogenic driven, non-squamous NSCLC. Key enrollment criteria included [1] [2] [5]:
    • Disease progression on or after a prior regimen that included both platinum-based chemotherapy and a PD-1/PD-L1 checkpoint inhibitor (given in combination or in sequence).
    • Patients must have initially benefited from the prior CPI (defined as being on treatment for ≥4 months without progression).
    • Patients were candidates for docetaxel as a second- or third-line therapy.
    • Key exclusion criteria were tumors with EGFR, ALK, or ROS1 mutations, and uncontrolled brain metastases [6] [5].
  • Treatment Regimens:
    • Experimental Arm: Oral this compound (100 mg, once daily) plus intravenous nivolumab (240 mg every 2 weeks or 480 mg every 4 weeks) [1] [2].
    • Control Arm: Intravenous docetaxel (75 mg/m², every 3 weeks) [1] [2].
  • Endpoints:
    • Primary Endpoint: Overall Survival (OS) [1] [2].
    • Secondary Endpoints: Progression-Free Survival (PFS), Objective Response Rate (ORR), Clinical Benefit Rate (CBR), Duration of Response (DOR), and safety. All efficacy endpoints were assessed by blinded independent central review per RECIST v1.1 criteria [1] [2].

Mechanism of Action

The scientific rationale for the SAPPHIRE trial was based on overcoming resistance to prior immunotherapy. The following diagram illustrates the proposed mechanism of action for the this compound and nivolumab combination.

G Prior_CPI Prior Checkpoint Inhibitor (CPI) Resistance Immunosuppressive Tumor Microenvironment Prior_CPI->Resistance Leads to This compound This compound (TKI) Resistance->this compound Targeted by Reversal Reversal of Immunosuppression This compound->Reversal Inhibits TAM/VEGFR RTKs Nivolumab Nivolumab (anti-PD-1) Immune_Response Enhanced Anti-Tumor Immune Response Nivolumab->Immune_Response Blocks PD-1 Reversal->Immune_Response Promotes Potential Overcoming\nof CPI Resistance Potential Overcoming of CPI Resistance Immune_Response->Potential Overcoming\nof CPI Resistance Results in

  • This compound's Role: this compound is a spectrum-selective receptor tyrosine kinase (RTK) inhibitor. It potently targets the TAM family receptors (TYRO3, AXL, MERTK) and the VEGFR family, among others [6] [7]. These RTKs are implicated in creating an immunosuppressive tumor microenvironment, a known mechanism of resistance to checkpoint inhibitors. By inhibiting these targets, this compound was hypothesized to:
    • Shift the microenvironment from immunosuppressive to immunostimulatory.
    • Enhance antigen-specific T-cell responses.
    • Expand dendritic cell-dependent antigen presentation [1] [2] [7].
  • Nivolumab's Role: Nivolumab is a monoclonal antibody that blocks the PD-1 receptor on immune cells, thereby releasing the brakes on the anti-tumor immune response [4].
  • Theoretical Synergy: The combination was designed to overcome primary or acquired resistance to prior CPI therapy by simultaneously reversing immunosuppression (via this compound) and reactivating T-cells (via nivolumab) [1] [2].

Conclusion for Drug Developers

The SAPPHIRE trial demonstrates that while the biological rationale for combining this compound with nivolumab was scientifically sound, this specific combination was not superior to standard chemotherapy in a defined patient population with acquired resistance to first-line chemoimmunotherapy.

For future development, this highlights the challenge of translating a compelling mechanistic hypothesis into a successful late-stage clinical outcome. It underscores the necessity to further refine our understanding of the tumor microenvironment and resistance mechanisms to identify more predictive biomarkers for patient selection.

References

sitravatinib compared to cabozantinib in renal cell carcinoma

Author: Smolecule Technical Support Team. Date: February 2026

Drug Comparison at a Glance

Feature Cabozantinib Sitravatinib
Key Molecular Targets VEGFR2, MET, AXL, RET [1] VEGFR2, TAM family (TYRO3, AXL, MERTK), MET [2] [3]
Highest Phase of RCC Evidence Phase III (METEOR Trial) [4] Phase Ib/II [2] [5]
Defined Line of Therapy Post-VEGFR TKI therapy (approved) [6] Investigational; post-ICI (no prior cabozantinib) [5]
Objective Response Rate (ORR) 17-21% (vs. everolimus in METEOR) [4] [6] 25.9% (Phase Ib, single-agent) [2]
Median Progression-Free Survival (PFS) 7.4 months (vs. 3.8 months with everolimus) [4] 9.5 months (Phase Ib, single-agent) [2]
Median Overall Survival (OS) 21.4 months (vs. 16.5 months with everolimus) [6] 30.0 months (Phase Ib, single-agent) [2]
Common Grade 3/4 Adverse Events Hypertension, diarrhea, fatigue, palmar-plantar erythrodysesthesia [6] Hypertension, fatigue, diarrhea [2] [3]

Mechanisms of Action and Resistance

Both drugs are oral receptor tyrosine kinase inhibitors (TKIs) that share important targets, but their distinct profiles influence their clinical application.

  • Shared Pathway Inhibition: Both cabozantinib and this compound potently inhibit VEGFR2, MET, and AXL [2] [1]. In clear cell RCC, common VHL gene mutations lead to accumulation of hypoxia-inducible factors (HIF) and increased transcription of pro-angiogenic factors like VEGF. Inhibition of VEGFR2 blocks this primary angiogenic drive.
  • Overcoming Resistance: MET and AXL are upregulated in RCC and are implicated in resistance to first-generation VEGFR TKIs [1]. Simultaneously inhibiting VEGFR2, MET, and AXL with a single agent is a key rationale for both drugs, as it may help overcome this resistance.
  • Distinct Targets: A critical difference is this compound's additional potent inhibition of the entire TAM family (TYRO3, AXL, MERTK) [2] [3]. These receptors are involved in modulating the tumor immune microenvironment. Preclinical data suggest that inhibiting TAM receptors can shift the microenvironment from immunosuppressive to immunostimulatory, providing a rationale for combining this compound with immune checkpoint inhibitors (ICIs) [5].

The following diagram illustrates the shared and unique signaling pathways targeted by these agents.

G VHL_Inactivation VHL Inactivation HIF_Accumulation HIF Accumulation VHL_Inactivation->HIF_Accumulation Angiogenesis Tumor Angiogenesis & Growth HIF_Accumulation->Angiogenesis Resistance TKI Resistance & Metastasis HIF_Accumulation->Resistance Microenvironment Immunosuppressive Microenvironment HIF_Accumulation->Microenvironment VEGFR2 VEGFR2 VEGFR2->Angiogenesis Promotes MET MET MET->Resistance Drives AXL AXL AXL->Resistance Drives TAM_Family TAM Family (TYRO3, MERTK) TAM_Family->Microenvironment Modulates Cabozantinib Cabozantinib Inhibition Cabozantinib->VEGFR2 Cabozantinib->MET Cabozantinib->AXL This compound This compound Inhibition This compound->VEGFR2 This compound->MET This compound->AXL This compound->TAM_Family

Clinical Trial Evidence and Patient Selection

The strength of evidence and defined patient populations for these two agents differ significantly.

Cabozantinib: An Established Standard

The phase III METEOR trial established cabozantinib as a standard second-line treatment for advanced RCC after prior antiangiogenic therapy [6]. The trial demonstrated significant improvements over everolimus in all primary efficacy endpoints: Overall Survival, Progression-Free Survival, and Objective Response Rate [4]. The survival benefit was consistent across all patient subgroups, including those based on age, MSKCC risk group, and the presence of bone metastases [4] [6].

This compound: Investigational with Specific Limitations

This compound's development in RCC is based on earlier-phase trials. A Phase Ib study showed promising single-agent activity in patients with clear cell RCC refractory to prior angiogenesis inhibitors [2]. Its development has largely shifted to combination therapy with ICIs, based on its immunomodulatory potential. However, a key limitation was identified in the SNAPI trial (a phase II study of this compound + nivolumab), which found no clinical responses in patients whose cancer had previously progressed on cabozantinib or lenvatinib [5]. This strongly suggests shared mechanisms of action and resistance between these agents.

Experimental Protocol & Biomarker Insights

For researchers designing studies, understanding the key trials and exploratory biomarker work is essential.

  • Key Trial Designs: The pivotal METEOR trial was a randomized, open-label, phase III study. Patients with advanced clear cell RCC who had progressed after at least one prior VEGFR TKI were randomized to receive cabozantinib (60 mg daily) or everolimus (10 mg daily). The primary endpoint was PFS [4]. The phase Ib study of single-agent this compound used a starting dose of 120 mg or 150 mg daily and enrolled patients with anti-angiogenesis-refractory clear cell RCC. The primary endpoint was ORR [2].

  • Biomarker Analysis: An analysis of plasma biomarkers from the METEOR trial suggested that low baseline levels of Hepatocyte Growth Factor (HGF), the ligand for MET, were independently prognostic for improved OS with cabozantinib treatment [7]. A separate Japanese phase II study of cabozantinib confirmed that non-responders tended to have higher baseline HGF levels than responders [7]. This positions HGF as a potential predictive biomarker worthy of further investigation.

Key Insights for Clinical Development

  • Cabozantinib has a established, evidence-based role in the treatment sequence for advanced RCC, particularly after progression on a prior VEGFR TKI.
  • This compound remains an investigational agent. Its most plausible path forward in RCC appears to be in combination with immunotherapy, and specifically in patients who are naïve to other MET/VEGFR2/TAM-targeting therapies like cabozantinib and lenvatinib [5].
  • The HGF/MET axis appears to be a relevant biomarker for cabozantinib response and should be incorporated into future trial designs for similar agents.

References

sitravatinib objective response rate across cancer types

Author: Smolecule Technical Support Team. Date: February 2026

Sitravatinib Clinical Efficacy Across Cancer Types

Cancer Type Trial Phase / Description ORR (Objective Response Rate) Other Efficacy Endpoints Citation

| Clear Cell Renal Cell Carcinoma (ccRCC) | Phase 2 (SNAPI): Post-Immunotherapy, + Nivolumab [1] [2] | 14.3% (2/14) [Overall] 25% (Cohorts A&B: no prior cabozantinib/lenvatinib) 0% (Cohort C: prior cabozantinib/lenvatinib) | DCR (24-week): 35.7% Median PFS: 5.5 months Median OS: 13.3 months | [1] [2] | | Clear Cell Renal Cell Carcinoma (ccRCC) | Phase 1: First-Line, + Nivolumab & Ipilimumab [3] [4] | 45.5% (10/22) | DCR: 86.4% Median PFS: 14.5 months | [3] [4] | | Clear Cell Renal Cell Carcinoma (ccRCC) | Phase I-II: Post-Antiagiogenic Therapy, + Nivolumab [5] | 35.7% (15/42) | DCR: 88.1% Median PFS: 11.7 months | [5] | | Clear Cell Renal Cell Carcinoma (ccRCC) | Phase 1b: Anti-angiogenesis Refractory, Monotherapy [6] | 25.9% (7/27) | Median PFS: 9.5 months Median OS: 30.0 months | [6] | | Biliary Tract Cancer (BTC) | Phase 2: Second-Line, + Tislelizumab [7] | 20.5% | DCR: 65.1% Median PFS: 4.93 months | [7] | | Castrate-Resistant Prostate Cancer (CRPC) | Phase 1b: With Bone Metastases, Monotherapy [6] | 0% (0/10) | Median PFS: 5.8 months Median OS: 10.1 months | [6] |

This compound's Mechanism of Action and Targets

This compound is an oral, small-molecule multi-target tyrosine kinase inhibitor (TKI). Its mechanism of action involves simultaneously inhibiting several closely related receptor tyrosine kinases (RTKs) implicated in cancer growth and resistance [5] [6]. The following diagram illustrates its key targets and hypothesized mechanism for overcoming immunotherapy resistance.

G cluster_targets This compound Inhibits cluster_effects Hypothesized Outcomes in Tumor Microenvironment This compound This compound TAM TAM Family (TYRO3, AXL, MERTK) This compound->TAM VEGFR VEGFR Family This compound->VEGFR MET MET This compound->MET PDGFR PDGFR This compound->PDGFR KIT KIT This compound->KIT RET RET This compound->RET Outcome1 Reduction of Immunosuppressive Myeloid Cells TAM->Outcome1 Outcome4 Direct Antitumor & Antiangiogenic Effects VEGFR->Outcome4 MET->Outcome1 Outcome2 Reversion of Immunosuppressive TME Outcome1->Outcome2 Outcome3 Resensitization to Immune Checkpoint Inhibitors Outcome2->Outcome3

Key Clinical Trial Contexts and Findings

  • Renal Cell Carcinoma (RCC) is the most studied context, where this compound shows variable activity.

    • First-line setting: The highest ORR (45.5%) was achieved when this compound was combined with nivolumab and ipilimumab as a first-line treatment for advanced ccRCC [3] [4].
    • Post-immunotherapy setting: The SNAPI trial showed modest benefit, particularly in patients who had not previously received the TKIs cabozantinib or lenvatinib, suggesting shared resistance mechanisms [1] [2].
    • Post-antiangiogenic therapy: Both as a monotherapy and in combination with nivolumab, this compound demonstrated clinically meaningful ORRs, leading to its further investigation in this setting [5] [6].
  • Overcoming Immunotherapy Resistance: A key rationale for combining this compound with PD-1 inhibitors is to modulate the tumor microenvironment (TME). Correlative studies from trials showed that treatment with this compound can reduce immune-suppressive myeloid cells in the TME and periphery, potentially resensitizing tumors to immunotherapy [1] [5].

  • Limited Activity in Other Cancers: While activity was seen in biliary tract cancer when combined with an anti-PD-1 agent [7], this compound monotherapy showed no objective responses in a small cohort of patients with castrate-resistant prostate cancer and bone metastases [6].

Experimental Protocol Overview

For the clinical trials cited, the general methodology was consistent with standard oncology drug development.

  • Study Design: The data comes from Phase 1, 1b, and 2 clinical trials, which are primarily designed to assess safety, determine recommended doses, and evaluate preliminary efficacy [1] [3] [5].
  • Dosing Regimens:
    • This compound was administered orally, once daily, at doses ranging from 35 mg to 150 mg, with 100 mg and 120 mg being common [1] [5] [6].
    • Combination Agents:
      • Nivolumab: 480 mg IV every 4 weeks or 3 mg/kg IV every 2 weeks [1] [5].
      • Ipilimumab: 1 mg/kg or 0.7 mg/kg IV every 3 weeks (for up to 4 doses) [3].
      • Tislelizumab: 200 mg IV every 3 weeks [7].
  • Endpoint Assessment:
    • Objective Response Rate (ORR): The primary efficacy endpoint for many of these studies, defined as the proportion of patients with a best overall response of either a Complete Response (CR) or Partial Response (PR) [6].
    • Radiological Assessment: Tumor imaging (using CT or MRI) was performed at baseline and at regular intervals (e.g., every 6-9 weeks). Responses were evaluated by investigators according to RECIST 1.1 (Response Evaluation Criteria in Solid Tumors) guidelines [1] [6].
    • Safety: Adverse events were continuously monitored and graded for severity using the NCI Common Terminology Criteria for Adverse Events (CTCAE) [5] [6].

The experimental workflow for these clinical trials is summarized in the diagram below.

G Start Patient Enrollment & Baseline Imaging A Treatment Administration (this compound ± Combination Therapy) Start->A B Adverse Event Monitoring (NCI CTCAE Grading) A->B C Interval Tumor Imaging (e.g., every 6-9 weeks) B->C D Response Assessment per RECIST 1.1 C->D E Endpoint Calculation (ORR, DCR, PFS, OS) D->E

Interpretation and Strategic Implications

Based on the compiled data, here are key considerations for researchers and drug development professionals:

  • Clinical activity of this compound is highly context-dependent. The most promising results are in clear cell RCC, particularly in combination with immunotherapy.
  • The future development of this compound in RCC appears limited to specific niches, as the drug's developer discontinued its clinical program [1] [2]. The available data suggests it may not offer a significant advantage over existing similar agents like cabozantinib and lenvatinib, especially in later lines of therapy [1].
  • The strategy of combining a TKI like this compound with immunotherapy to overcome resistance by modulating the tumor microenvironment remains scientifically sound, even if this compound itself may not be the agent to advance this approach further [5].

References

sitravatinib overall survival results phase 3 SAPPHIRE

Author: Smolecule Technical Support Team. Date: February 2026

SAPPHIRE Trial Overview and Final Outcome

The table below summarizes the key design features and the final outcome of the Phase 3 SAPPHIRE trial.

Trial Aspect Details
ClinicalTrials.gov Identifier NCT03906071 [1]
Patient Population Advanced non-squamous NSCLC patients who had progressed after prior platinum-based chemotherapy and an immune checkpoint inhibitor [1] [2]

| Study Arms | • Experimental: Sitravatinib + Nivolumab • Control: Docetaxel [1] [3] | | Primary Endpoint | Overall Survival (OS) [1] [2] | | Final Outcome | Did not meet primary endpoint of OS [2] [3] | | Announcement Date | May 24, 2023 [2] |

This compound's Mechanism of Action and Rationale for SAPPHIRE

This compound is an oral, spectrum-selective tyrosine kinase inhibitor that targets a broad range of receptor tyrosine kinases (RTKs) [4]. Key targets include:

  • TAM family (TYRO3, AXL, MERTK)
  • Split family (VEGFR2, KIT, PDGFR)
  • Other RTKs (RET, MET) [4] [1] [2]

The scientific rationale for combining this compound with nivolumab (an anti-PD-1 antibody) was based on its potential to reverse an immunosuppressive tumor microenvironment [2]. Preclinical data suggested that inhibiting TAM and split family RTKs could:

  • Enhance antigen-specific T-cell responses
  • Expand dendritic cell-dependent antigen presentation
  • Overcome resistance to prior checkpoint inhibitor therapy [1] [2]

G This compound This compound TAM_Inhibition TAM_Inhibition This compound->TAM_Inhibition Inhibits SplitKinase_Inhibition SplitKinase_Inhibition This compound->SplitKinase_Inhibition Inhibits TumorMicroenv_Change TumorMicroenv_Change TAM_Inhibition->TumorMicroenv_Change Reverses SplitKinase_Inhibition->TumorMicroenv_Change Immune_Activation Immune_Activation TumorMicroenv_Change->Immune_Activation Promotes Enhanced_AntiTumor_Response Enhanced_AntiTumor_Response Immune_Activation->Enhanced_AntiTumor_Response Leads to Checkpoint_Inhibitor Checkpoint_Inhibitor Checkpoint_Inhibitor->Immune_Activation Activates

Prior Clinical Data and Development Path

The SAPPHIRE trial was preceded by earlier-phase studies that informed its design. The table below summarizes key efficacy and safety findings from a first-in-human Phase 1/1b study (NCT02219711).

Study Aspect Phase 1/1b Results (NCT02219711)
Recommended Phase 2 Dose 120 mg once daily (established based on cumulative tolerability data) [4]
Most Common Treatment-Related Adverse Events (TRAEs) Diarrhea, Fatigue, Hypertension, Nausea [4]
Grade ≥ 3 TRAEs Occurred in 53.4% of patients (103/193) [4]
Objective Response Rate (ORR) in Phase 1b 11.8% across all patients [4]
ORR in NSCLC subgroup 13.2% [4]
ORR in CPI-experienced NSCLC 4.2% (exploratory analysis) [4]

The final outcome of the SAPPHIRE study indicates that this particular approach in the defined patient population was not successful, despite a scientifically sound rationale [2] [3].

References

sitravatinib nivolumab versus standard care outcomes

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Overview by Cancer Type

Cancer Type Trial / Cohort Details Prior Therapy Objective Response Rate (ORR) Median Progression-Free Survival (PFS) Common Grade 3-4 TRAEs
Clear Cell Renal Cell Carcinoma (ccRCC) [1] [2] SNAPI Trial (Post-ICI progression) 1-2 prior lines (including ICI) 14.3% (2/14 patients) 5.5 months 42.9% of patients
ccRCC (Subgroup) [1] [2] SNAPI Trial (Cohorts A+B) No prior cabozantinib/lenvatinib 25% Not specified (Data combined with overall cohort)
ccRCC (Subgroup) [1] [2] SNAPI Trial (Cohort C) Prior cabozantinib/lenvatinib 0% Not specified (Data combined with overall cohort)
Non-Small Cell Lung Cancer (NSCLC) [3] MRTX-500 Trial (CPI-experienced) Progressed on or after CPI 11.4% - 16.9% (by subgroup) 3.7 - 5.6 months (by subgroup) 58.3% of patients (across all NSCLC cohorts)
Urothelial Carcinoma (UC) [4] 516-003 Trial (Various cohorts) Prior platinum-based chemo; CPI-naive or refractory 5.4% - 32.1% (by subgroup) 3.7 - 3.9 months (by subgroup) 54.5% of patients (across all UC cohorts)

Experimental Protocol & Mechanistic Insights

The clinical trials for sitravatinib and nivolumab were typically open-label, multi-center Phase II studies [1] [3] [4].

  • Treatment Regimen: The most common dosing schedule was oral this compound (100 mg or 120 mg, once daily) in combination with intravenous nivolumab (480 mg every 4 weeks or 240 mg every 2 weeks) [1] [3] [4].
  • Primary Endpoints: The primary endpoint in these studies was usually the Objective Response Rate (ORR) assessed using RECIST 1.1 criteria [3] [4].
  • Key Secondary Endpoints included Disease Control Rate (DCR), Progression-Free Survival (PFS), Overall Survival (OS), and safety (incidence of adverse events) [1] [3].

This compound is an oral multi-kinase inhibitor that targets a spectrum of receptor tyrosine kinases (RTKs), including TAM family receptors (TYRO3, AXL, MERTK), VEGFR, and MET [1] [5]. The scientific rationale for combining it with nivolumab (an anti-PD-1 immune checkpoint inhibitor) is based on its ability to modulate the tumor microenvironment (TME).

Preclinical data and correlative studies from trials suggest that by inhibiting these targets, this compound can:

  • Reduce immune-suppressive myeloid cells (like myeloid-derived suppressor cells) in the TME [5].
  • Shift macrophages from an immune-suppressive (M2) to a pro-inflammatory (M1) phenotype [6].
  • Increase the ratio of CD8+ T cells to immunosuppressive cells [5].

These changes may help overcome resistance to anti-PD-1 therapy and resensitize tumors to checkpoint inhibition [5].

G cluster_tki This compound Targets cluster_tme_effects Effects on Tumor Microenvironment (TME) cluster_ici Immune Checkpoint Inhibition This compound This compound TAM TAM Receptors (TYRO3, AXL, MERTK) This compound->TAM VEGFR VEGFR This compound->VEGFR MET MET This compound->MET Nivolumab Nivolumab PD1 Blockade of PD-1 Signaling Nivolumab->PD1 Myeloid ↓ Immunosuppressive Myeloid Cells TAM->Myeloid Macrophage M2→M1 Macrophage Repolarization TAM->Macrophage Tcell ↑ CD8+ T-cell / Myeloid Cell Ratio TAM->Tcell VEGFR->Myeloid VEGFR->Macrophage VEGFR->Tcell MET->Myeloid MET->Macrophage MET->Tcell Tcell_activation T-cell Activation & Tumor Cell Killing Myeloid->Tcell_activation Enhanced Microenvironment Macrophage->Tcell_activation Enhanced Microenvironment Tcell->Tcell_activation Enhanced Microenvironment PD1->Tcell_activation Antitumor Response Antitumor Response Tcell_activation->Antitumor Response

This diagram illustrates the proposed mechanism of action for the this compound and nivolumab combination therapy. This compound modulates the tumor microenvironment by targeting key receptors, which may enhance the efficacy of nivolumab's immune checkpoint blockade.

Interpretation and Context

  • Limited Development Enthusiasm: The SNAPI trial in ccRCC was terminated early due to the discontinuation of this compound's development. The authors concluded there is "limited enthusiasm for further development" given the availability of similar agents and new treatments like belzutifan [1] [2].
  • Prior Treatment is Key: Clinical activity appears highly dependent on prior therapies. In ccRCC, no responses were seen in patients previously treated with cabozantinib or lenvatinib, suggesting this compound's activity may be driven by inhibition of a similar scope of RTKs and offers no benefit after these agents [1].

References

sitravatinib monotherapy versus combination therapy efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Profile Comparison

Cancer Type Therapy Setting Objective Response Rate (ORR) Median Progression-Free Survival (PFS) Common TRAEs (Grade ≥3) & Discontinuations
Various Solid Tumors [1] Sitravatinib Monotherapy 11.8% (Phase 1b) Not Reported 90.2% experienced any TRAE; 53.4% experienced Grade ≥3 TRAE [1]. Diarrhea, fatigue, hypertension, nausea [1]. 13.5% discontinued due to TRAEs [1].
NSCLC (anti-PD-(L)1 resistant/refractory) [2] This compound + Tislelizumab 8.7% (Cohort A, non-squamous) 4.2 months (Cohort A) 98.4% experienced any TRAE; 51.6% experienced Grade ≥3 TRAE [2]. Specific common TRAEs not listed for combo. 23.0% discontinued either drug due to TRAEs [2].
NSCLC (1L, PD-L1+) [2] This compound + Tislelizumab 57.1% (Cohort H, non-squamous) 11.1 months (Cohort H)
Advanced HCC [3] This compound Monotherapy (pretreated) 25.0% Not Reported 51.9% experienced Grade ≥3 TRAE with monotherapy; 50.0% with combination [3].
Advanced HCC (anti-PD-(L)1 naïve) [3] This compound + Tislelizumab 11.5% Not Reported
Advanced GC/GEJC (anti-PD-(L)1 naïve) [3] This compound + Tislelizumab 16.1% Not Reported
Advanced Urothelial Carcinoma [4] This compound + Nivolumab 5.4% - 12.5% (across cohorts) 2.8 - 4.2 months (across cohorts) Led to treatment discontinuation in 16% of patients [4].

Key Experimental Protocols from Cited Studies

The data in the table above comes from several clinical trials. Here are the core methodologies they used, which are crucial for researchers to interpret the results.

  • Study Designs: The data for solid tumors and NSCLC combination therapy comes from open-label, multicenter, phase 1b/2 trials [2] [1] [3]. These early-phase studies focus on determining safety, recommended Phase 2 doses (RP2D), and preliminary efficacy.
  • Dosing Regimens: Across studies, the recommended Phase 2 dose (RP2D) for this compound was 120 mg administered orally once daily [2] [3]. In combination therapies, it was paired with standard doses of immunotherapies (e.g., tislelizumab 200 mg intravenously every 3 weeks [2] or nivolumab per label [4]).
  • Primary Endpoints: The primary focus of Phase 1b studies was safety and tolerability, assessing the incidence and severity of treatment-related adverse events (TRAEs) [2] [1]. Phase 2 expansion cohorts primarily evaluated investigator-assessed Objective Response Rate (ORR) according to RECIST v1.1 [3].
  • Patient Populations: Trials enrolled patients with histologically confirmed, locally advanced, or metastatic cancers who had received defined prior therapies. This includes specific cohorts for patients who were naïve to or had failed prior anti-PD-(L1) therapy, allowing researchers to assess the combination's ability to overcome resistance [2].

Mechanisms of Action: Monotherapy vs. Combination

The differential efficacy between the two approaches can be understood by examining their distinct mechanisms of action, which the following diagram illustrates.

G cluster_sitrav This compound Monotherapy cluster_combo This compound + Immunotherapy cluster_key Key S1 Direct Tumor Targeting S1a Inhibits TAM, MET, KIT, RET blocks tumor proliferation/survival S1->S1a S2 Anti-angiogenic Effects S2a Inhibits VEGFRs blocks tumor angiogenesis S2->S2a C1 Tumor Microenvironment (TME) Modulation C2 Overcoming Immunotherapy Resistance C1->C2 C1a Reduces Tregs & MDSCs Shifts M2→M1 Macrophages C1->C1a C3 Immune Checkpoint Blockade C2->C3 C2a Reverses immunosuppressive TME promotes T-cell infiltration C2->C2a C3a Anti-PD-1 (e.g., Tislelizumab) releases T-cell brakes C3->C3a K1 This compound Mechanism K2 Immunotherapy Mechanism K3 Synergistic Effect

The diagram shows that this compound's role extends beyond direct anti-tumor activity. Preclinical and clinical data suggest its primary value in combination therapy lies in modulating the tumor immune microenvironment to enhance the effectiveness of immunotherapy [2].

  • Monotherapy Activity: As a monotherapy, this compound exerts direct anti-tumor and anti-angiogenic effects by inhibiting a spectrum of tyrosine kinases, including TAM receptors (TYRO3, AXL, MERTK), VEGFRs, KIT, and MET [1]. This leads to modest single-agent clinical activity [1].
  • Synergistic Combination Mechanism: When combined with an anti-PD-1 immunotherapy, this compound does not just work in parallel. It creates a favorable immune microenvironment for checkpoint inhibitors by [2]:
    • Reducing immunosuppressive cells like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).
    • Shifting tumor-associated macrophages from the immunosuppressive M2-state to the immunostimulatory M1-state.
    • This modulation can help overcome primary and acquired resistance to anti-PD-(L1) therapy, which is a key rationale for the combination approach [2].

Interpretation Guide for Researchers

  • Efficacy Context: The high ORR (57.1%) in first-line NSCLC is notable [2]. The more modest responses in other settings, particularly in heavily pre-treated and immunotherapy-refractory urothelial carcinoma, suggest that the tumor type and prior treatment history are critical factors influencing outcomes [4].
  • Safety Consideration: The combination of this compound with dual immunotherapy (nivolumab + ipilimumab) has been associated with a high frequency of immune-related adverse events, necessitating protocol modifications like ipilimumab dose reduction [5]. This highlights the need for careful safety management in complex combinations.
  • Research Direction: The promising efficacy in selected populations, like first-line NSCLC, supports further investigation in Phase 3 trials for those specific indications [2]. Conversely, development in UC has been discontinued based on the phase 2 results [4].

References

sitravatinib cross-resistance patterns with other TKIs

Author: Smolecule Technical Support Team. Date: February 2026

Sitravatinib Cross-Resistance & Sensitivity Profile

Context / Cancer Type TKI(s) Resistance is Developed To Observation with this compound Implication / Proposed Mechanism
Soft Tissue Sarcoma (Preclinical) [1] [2] Pazopanib, Regorafenib, Anlotinib Cross-resistance observed; resistant cells were not inhibited by this compound. Resistance to one multi-target TKI (mTKI) conferred cross-resistance to others, suggesting shared resistance pathways.
Soft Tissue Sarcoma (Preclinical) [1] [2] This compound Resistant cells developed collateral sensitivity to the FGFR inhibitor Infigratinib. Resistance to this compound can rewire signaling networks, creating new drug vulnerabilities (evolutionary trade-off).
Various Cancers (Breast, Kidney) (Preclinical) [3] [4] Sunitinib, Axitinib Enhanced efficacy of this compound against tumors resistant to prior antiangiogenic TKIs. Resistant tumors upregulated alternative pathways (e.g., MET, AXL, Ephrins) that are effectively blocked by this compound's broad target profile.

Experimental Evidence and Workflows

The findings in the table are supported by the following key experimental data:

  • Cross-Resistance in Sarcomas: The study showing cross-resistance between mTKIs used in vitro models of soft tissue sarcoma (e.g., A204 and G402 cell lines). Researchers developed resistance by long-term dose escalation with pazopanib, regorafenib, this compound, or anlotinib. They then performed dose-response and colony formation assays, demonstrating that cells resistant to one mTKI were also resistant to the others. Molecular analysis revealed a convergent mechanism involving the loss of PDGFRA expression [2].
  • Collateral Sensitivity: The discovery of collateral sensitivity to infigratinib emerged from the same sarcoma models. After establishing this compound-resistant sublines, researchers conducted high-throughput drug screens to identify alternative agents that would be effective. This led to the identification of FGFR inhibition as a new vulnerability, a phenomenon known as collateral sensitivity [1] [2].
  • Enhanced Efficacy in Resistant Models: The evidence for this compound's enhanced effect after sunitinib or axitinib resistance comes from transcriptomic analysis of resistant mouse and human cell lines (e.g., breast carcinoma LM2-4, kidney carcinoma RENCA). This analysis showed that multiple targets of this compound (MET, AXL, Eph receptors) were upregulated in resistant cells. Subsequent in vitro anti-proliferation assays and in vivo mouse models (measuring primary tumor growth and metastasis after surgery) confirmed this compound's potent activity in this setting [3] [4].

Conceptual Workflow: From TKI Resistance to this compound Response

The diagram below illustrates the conceptual process explored in these studies, where resistance to one TKI can create a vulnerability that this compound is positioned to target.

Start Initial TKI Treatment (e.g., Sunitinib, Pazopanib) Resistance Development of Drug Resistance Start->Resistance Rewiring Tumor Cell Rewiring: Upregulation of Alternative Pathways (MET, AXL) Resistance->Rewiring NewVulnerability New Dependency on Upregulated Pathways Rewiring->NewVulnerability SitravatinibAction This compound Inhibits These New Targets NewVulnerability->SitravatinibAction Outcome Suppressed Tumor Growth SitravatinibAction->Outcome

Interpretation and Research Gaps

The available data suggests that this compound's cross-resistance profile is complex and context-dependent:

  • Negative Cross-Resistance: In some settings, this compound may avoid cross-resistance or even have enhanced efficacy against tumors resistant to other antiangiogenic TKIs (like sunitinib and axitinib). This is likely due to its ability to simultaneously block a wide array of tyrosine kinases, including those that tumors use as escape routes [3] [4].
  • Positive Cross-Resistance: In other contexts, such as soft tissue sarcomas driven by PDGFRA, resistance to an entire class of multi-target TKIs (including this compound) can develop, closing that therapeutic avenue [2].
  • Key Gap: The search results do not provide a direct "cross-resistance comparison guide" between this compound and many other specific TKIs (e.g., imatinib, dasatinib, erlotinib, etc.). The evidence is largely confined to the patterns described above.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.2

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

3

Exact Mass

629.19083192 Da

Monoisotopic Mass

629.19083192 Da

Heavy Atom Count

45

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

CWG62Q1VTB

Pharmacology

Sitravatinib is an orally bioavailable, receptor tyrosine kinase (RTK) inhibitor with potential antineoplastic activity. Upon administration, sitravatinib binds to and inhibits the activity of several RTKs including hepatocyte growth factor receptor (HGFR; c-Met; MET), tyrosine-protein kinase receptor UFO (AXL receptor tyrosine kinase; AXL), mast/stem cell growth factor receptor (SCFR; c-kit; KIT), the receptor tyrosine kinase MER, discoidin domain receptor 2 (DDR2), vascular endothelial growth factor receptor (VEGFR) types 1 (VEGFR-1; FLT1), 2 (VEGFR-2; KDR; Flk-1) and 3 (VEGFR-3), members of the platelet-derived growth factor receptor (PDGFR) family, RET (rearranged during transfection), tropomyosin-related kinases (TRK) and members of the ephrin (Eph) family of receptor tyrosine kinases. This may result in both the inhibition of signal transduction pathways mediated by these RTKs and the reduction of tumor cell proliferation in cancer cell types that overexpress these RTKs.

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
PDGFR family
PDGFR [HSA:5156 5159] [KO:K04363 K05089]

Other CAS

1123837-84-2

Wikipedia

Sitravatinib

Dates

Last modified: 08-15-2023
1: Patwardhan PP, Ivy KS, Musi E, de Stanchina E, Schwartz GK. Significant

Explore Compound Types